1-(2-nitrophenyl)-1H-1,2,4-triazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTXNVSANZBXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294990 | |
| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25688-22-6 | |
| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25688-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Nitrophenyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(2-nitrophenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and versatile tool for determining the precise arrangement of atoms within a molecule. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 1-(2-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3] As a Senior Application Scientist, this document is designed to not only present the spectral data but also to offer insights into the interpretation of the spectra, the underlying principles guiding the experimental setup, and the synthetic route to the compound.
Molecular Structure and Rationale for Spectroscopic Analysis
This compound possesses a unique electronic and steric environment arising from the juxtaposition of an electron-deficient nitrophenyl ring and a nitrogen-rich triazole moiety. The ortho-position of the nitro group induces significant electronic and steric effects that are reflected in the NMR spectra, making it an excellent case study for understanding the nuances of NMR spectroscopy in the context of complex aromatic and heterocyclic systems.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons of the triazole and the nitrophenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the aromatic character of both ring systems. The data presented below is based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[4][5]
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (Triazole) | 8.8 - 9.0 | s | - |
| H-5 (Triazole) | 8.2 - 8.4 | s | - |
| H-3' (Phenyl) | 7.8 - 8.0 | dd | J = 8.0, 1.5 |
| H-4' (Phenyl) | 7.6 - 7.8 | td | J = 8.0, 1.5 |
| H-5' (Phenyl) | 7.9 - 8.1 | td | J = 8.0, 1.5 |
| H-6' (Phenyl) | 8.1 - 8.3 | dd | J = 8.0, 1.5 |
Interpretation of the ¹H NMR Spectrum
-
Triazole Protons (H-3 and H-5): The protons on the 1,2,4-triazole ring are expected to appear as sharp singlets in the downfield region of the spectrum (δ 8.2-9.0 ppm). Their significant deshielding is a consequence of the aromaticity of the triazole ring and the electron-withdrawing effect of the adjacent nitrogen atoms. The H-3 proton is anticipated to be the most downfield signal due to its proximity to the nitrophenyl substituent.
-
Nitrophenyl Protons (H-3' to H-6'): The protons of the 2-nitrophenyl group will present a more complex pattern. The ortho-nitro group disrupts the symmetry of the phenyl ring, leading to four distinct signals. These protons will appear as doublets of doublets (dd) or triplets of doublets (td) due to ortho and meta couplings. The H-6' proton, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded of the phenyl protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (Triazole) | 150 - 155 |
| C-5 (Triazole) | 145 - 150 |
| C-1' (Phenyl) | 130 - 135 |
| C-2' (Phenyl) | 148 - 152 |
| C-3' (Phenyl) | 124 - 128 |
| C-4' (Phenyl) | 133 - 137 |
| C-5' (Phenyl) | 128 - 132 |
| C-6' (Phenyl) | 130 - 134 |
Interpretation of the ¹³C NMR Spectrum
-
Triazole Carbons (C-3 and C-5): The carbon atoms of the triazole ring are expected to resonate at low field (δ 145-155 ppm) due to the deshielding effect of the electronegative nitrogen atoms.
-
Nitrophenyl Carbons (C-1' to C-6'): The carbon atoms of the nitrophenyl ring will show a range of chemical shifts. The C-2' carbon, directly attached to the nitro group, will be the most deshielded. The C-1' carbon, the point of attachment to the triazole ring, will also be significantly downfield. The remaining carbon signals will be in the typical aromatic region (δ 124-137 ppm).
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential.
Sample Preparation
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point.[6] Alternatively, deuterated chloroform (CDCl₃) can be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[6]
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 2-nitrophenylhydrazine with N,N-dimethylformamide azine, or a similar method involving the cyclization of a suitable precursor.[7]
Illustrative Synthetic Pathway
Caption: Synthetic route to this compound.
Structural Elucidation Workflow
The definitive assignment of all ¹H and ¹³C signals requires a combination of one-dimensional and two-dimensional NMR experiments.
Caption: Workflow for NMR-based structure elucidation.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. By understanding the expected spectral features and employing the outlined experimental and synthetic protocols, researchers can confidently characterize this and related molecules. The interplay of the electronic effects of the nitro group and the inherent properties of the triazole ring makes this compound an instructive example for the application of NMR spectroscopy in modern chemical research.
References
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425.
- Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- Sameliuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614.
- Zamani, K., Faghihi, K., Tofighi, T., & Shariatzadeh, M. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2052-o2053.
- ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, A. A. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moieties. Journal of Heterocyclic Chemistry, 52(4), 1056-1064.
- The Royal Society of Chemistry. (2014).
- The Royal Society of Chemistry. (n.d.).
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
- ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article.
- Acta Chemica Scandinavica. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline.
- ESA-IPB. (n.d.).
- American Chemical Society. (2016). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions.
Sources
FT-IR and mass spectrometry analysis of 1-(2-nitrophenyl)-1H-1,2,4-triazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 1-(2-nitrophenyl)-1H-1,2,4-triazole
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock of innovation. Molecules such as this compound, which incorporates the pharmacologically significant 1,2,4-triazole nucleus, are of considerable interest for their potential biological activities.[1][2][3] The journey from synthesis to application is critically dependent on rigorous analytical characterization. This guide provides an in-depth examination of two cornerstone analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—applied to the structural elucidation of this compound. Our focus extends beyond mere procedural recital; we delve into the causality behind methodological choices, ensuring a robust and self-validating analytical workflow designed for researchers, scientists, and drug development professionals.
Part 1: Molecular Fingerprinting with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy serves as a rapid, non-destructive method to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint. For a molecule with the complexity of this compound, FT-IR allows us to confirm the presence of its key architectural features: the aromatic nitro group, the phenyl ring, and the heterocyclic triazole system.
Expert Rationale: Why Attenuated Total Reflectance (ATR)?
We select the Attenuated Total Reflectance (ATR) sampling technique over traditional methods like KBr pellets or Nujol mulls. The rationale is threefold:
-
Minimal Sample Preparation: ATR requires only a small amount of the solid sample placed directly onto the crystal, eliminating the laborious and potentially error-prone process of grinding and pressing pellets.
-
High Reproducibility: The consistent path length and sample contact inherent to the ATR technique yield highly reproducible spectra, which is critical for comparative studies and quality control.
-
Throughput: The speed of analysis is significantly enhanced, making it ideal for screening and routine characterization in a high-demand laboratory environment.
Experimental Protocol: ATR-FT-IR Analysis
Objective: To acquire a high-quality infrared spectrum of the solid-state sample to identify its constituent functional groups.
Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validation step, as the instrument digitally subtracts this background from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.
-
-
Sample Application:
-
Place a small quantity (typically 1-2 mg) of the crystalline this compound sample onto the center of the ATR diamond crystal.
-
Apply consistent pressure using the integrated anvil. This ensures intimate contact between the sample and the crystal, which is essential for achieving a strong, high-quality signal.
-
-
Data Acquisition:
-
Collect the spectrum over a range of 4000–400 cm⁻¹.
-
To achieve an excellent signal-to-noise ratio, co-add a minimum of 32 scans.
-
Set the spectral resolution to 4 cm⁻¹, a standard that provides sufficient detail for resolving most vibrational bands in small organic molecules.
-
-
Data Processing:
-
Perform an automatic baseline correction to account for any scattering effects.
-
Use the instrument's software to label the major absorption peaks.
-
Interpretation of the FT-IR Spectrum
The spectrum of this compound is a composite of the vibrations from its three main structural components. The expected absorption bands are summarized below.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Bond | Vibrational Mode | Expected Intensity |
| ~3100–3000 | Aromatic C-H | Stretching | Medium-Weak |
| ~1600–1450 | Aromatic C=C | Ring Stretching | Medium-Strong |
| ~1550–1510 | N-O (Nitro Group) | Asymmetric Stretching | Strong |
| ~1360–1330 | N-O (Nitro Group) | Symmetric Stretching | Strong |
| ~1580–1480 | C=N (Triazole Ring) | Stretching | Medium |
| ~1280 | N-N (Triazole Ring) | Stretching | Medium-Weak |
| ~850 | C-N (Aromatic) | Stretching | Medium |
| ~780–740 | C-H (Aromatic) | Out-of-Plane Bending (ortho-disubstituted) | Strong |
The two strong, sharp peaks for the nitro group (asymmetric and symmetric stretches) are the most diagnostic features for confirming its presence.[4] The C=N and N-N stretching vibrations confirm the integrity of the triazole ring, while the aromatic C=C stretching and C-H bending patterns confirm the substituted phenyl ring.[5]
Caption: Key FT-IR vibrational modes for this compound.
Part 2: High-Resolution Mass Spectrometry for Definitive Molecular Formula and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation, invaluable structural information. It works by ionizing a molecule and then separating the resulting ion (and any fragment ions) based on its mass-to-charge (m/z) ratio.
Expert Rationale: Why Electrospray Ionization-Time of Flight (ESI-TOF)?
For a polar molecule like this compound, which could be susceptible to thermal degradation, a "soft" ionization technique is paramount.
-
Electrospray Ionization (ESI): ESI is the method of choice because it ionizes the analyte directly from a solution phase into the gas phase with minimal energy transfer.[6] This preserves the intact molecule, leading to a strong signal for the molecular ion (typically the protonated species, [M+H]⁺), which is the primary piece of information we seek.
-
Time-of-Flight (TOF) Analyzer: A TOF mass analyzer is selected for its high resolution and exceptional mass accuracy. This allows us to determine the elemental composition of the parent ion and its fragments with high confidence, distinguishing it from other molecules with the same nominal mass.
Experimental Protocol: ESI-TOF MS Analysis
Objective: To determine the accurate mass of the molecular ion and to propose a fragmentation pathway to corroborate the molecular structure.
Instrumentation: A high-resolution Q-TOF or Orbitrap mass spectrometer equipped with an ESI source.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a polar, protic solvent facilitates the protonation process in positive-ion ESI.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the ESI needle.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known standard solution immediately prior to analysis. This self-validating step ensures the high mass accuracy required for elemental composition determination.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode. Key source parameters to optimize include capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas temperature.
-
Scan over a mass range that comfortably includes the expected molecular ion, for instance, m/z 50–500.
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Perform a product ion scan by selecting the protonated molecular ion ([M+H]⁺) in the first mass analyzer (quadrupole) and inducing fragmentation via collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Analyze the resulting fragment ions in the second mass analyzer (TOF).
-
Interpretation of the Mass Spectrum
Molecular Formula: C₈H₆N₄O₂ Monoisotopic Mass: 190.0491 Da
The primary goal is to observe the protonated molecular ion, [M+H]⁺, at m/z 191.0569 . High-resolution measurement confirming this value to within 5 ppm provides strong evidence for the elemental formula C₈H₇N₄O₂⁺.
The fragmentation of nitrophenyl-substituted triazoles is complex but predictable.[6][7] The MS/MS spectrum will reveal key structural motifs.
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum
| m/z (Calculated) | Ion Formula | Proposed Loss from Parent Ion [M+H]⁺ |
| 174.0564 | [C₈H₇N₄O]⁺ | Loss of O (from NO₂) |
| 161.0492 | [C₈H₆N₄]⁺ | Loss of NO |
| 145.0563 | [C₈H₆N₃]⁺ | Loss of NO₂ |
| 118.0556 | [C₇H₆N₂]⁺ | Loss of NO₂ and HCN |
| 91.0417 | [C₆H₅N]⁺ | Phenylnitrene radical cation |
The fragmentation cascade is initiated by the charge localization and subsequent cleavage of the weakest bonds. The loss of the nitro group (as NO or NO₂) is a characteristic pathway for nitrophenyl compounds.[7][8] Subsequent fragmentation of the triazole ring, often via the loss of stable neutral molecules like hydrogen cyanide (HCN), provides further structural confirmation.[7]
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Conclusion: A Synergistic Approach to Structural Verification
The orthogonal data streams from FT-IR and high-resolution mass spectrometry provide a powerful, self-validating system for the structural confirmation of this compound. FT-IR rapidly confirms the presence and connectivity of key functional groups, providing a molecular fingerprint. Concurrently, ESI-TOF-MS delivers an exact molecular formula and, through controlled fragmentation, maps the core structural scaffold. Together, these techniques leave no ambiguity, establishing a robust analytical foundation essential for advancing research and development in medicinal chemistry and materials science.
References
- Patents, G. (n.d.). Synthesizing process of 1H-1,2,4-triazole. Google Patents.
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Retrieved from [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Publications. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. National Institutes of Health. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. Retrieved from [Link]
-
ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Retrieved from [Link]
-
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). Journal of University of Babylon for Pure and Applied Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Retrieved from [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]
-
Bowie, J. H., & Blackman, A. J. (1972). THE MASS SPECTRA OF 1,2,4-TRIAZOLES. Australian Journal of Chemistry, 25(6), 1335-1339. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectsci.au [connectsci.au]
- 8. youtube.com [youtube.com]
A Methodological Guide to the Synthesis, Crystallization, and Structural Elucidation of 1-(2-nitrophenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitrophenyl substituent can significantly modulate the electronic and steric properties of the triazole ring, making nitrophenyl-triazole derivatives compelling targets for drug discovery and materials science.[4] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[5]
Part I: Synthesis and Spectroscopic Verification
The first critical phase is the unambiguous synthesis of the target compound, followed by rigorous purification and characterization to ensure the material used for crystallization trials is of the highest possible purity.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and logical route to synthesize 1-(2-nitrophenyl)-1H-1,2,4-triazole is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the ortho position strongly activates the aromatic ring for nucleophilic attack by the 1,2,4-triazole anion. This method is well-documented for the synthesis of N-aryl triazoles.[6] The proposed reaction involves the deprotonation of 1H-1,2,4-triazole with a suitable base to form the triazolide anion, which then displaces a halide (typically fluoride or chloride) from a 1-halo-2-nitrobenzene precursor.
Detailed Synthesis Protocol
Objective: To synthesize this compound with a yield >80% and purity >98%.
Materials:
-
1H-1,2,4-Triazole
-
1-Fluoro-2-nitrobenzene (or 1-chloro-2-nitrobenzene)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 5 mL per mmol of triazole).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting 1-fluoro-2-nitrobenzene spot indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure product.
Spectroscopic Verification
Confirmation of the product's identity and purity is non-negotiable before proceeding to crystallization. A combination of NMR, IR, and mass spectrometry provides a complete picture.[7][8][9]
| Technique | Expected Observations for this compound | Rationale |
| ¹H NMR | Singlet ~8.5-9.0 ppm (1H, Triazole C5-H); Singlet ~8.0-8.5 ppm (1H, Triazole C3-H); Multiplets ~7.5-8.2 ppm (4H, Nitrophenyl protons). | The distinct chemical shifts for the triazole protons and the characteristic splitting pattern of the ortho-substituted benzene ring provide a clear fingerprint. |
| ¹³C NMR | Peaks ~140-155 ppm (Triazole carbons); Peaks ~120-150 ppm (Nitrophenyl carbons). | Confirms the number of unique carbon environments in the molecule, consistent with the expected structure. |
| FT-IR | Strong bands ~1520-1560 cm⁻¹ and ~1340-1370 cm⁻¹ (asymmetric and symmetric NO₂ stretch); Bands ~3100-3150 cm⁻¹ (C-H stretch of rings). | The prominent nitro group stretches are a key diagnostic feature. |
| HRMS (ESI+) | Calculated m/z for [M+H]⁺, [M+Na]⁺. | High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition with high confidence. |
Part II: The Pursuit of a Single Crystal
The generation of a diffraction-quality single crystal is often the most significant bottleneck in structural analysis.[10][11] A suitable crystal should be sufficiently large (ideally >0.1 mm in all dimensions), possess a highly ordered internal structure, and be free of defects like cracks or twinning.[12][13]
Foundational Crystallization Strategies
Success in crystallization relies on slowly bringing a solution of the pure compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice. Several classical methods are effective for small organic molecules.[14][15]
-
Slow Evaporation: A solution of the compound is prepared in a moderately volatile solvent. The container is loosely covered to allow the solvent to evaporate over days or weeks. This is often the simplest and most successful starting point.[14]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[15]
-
Liquid-Liquid Diffusion (Solvent Layering): A solution of the compound is placed in a narrow tube. A less dense, miscible anti-solvent is carefully layered on top. Crystals form at the interface where the two solvents slowly mix.[14]
Experimental Workflow for Crystallization Screening
A systematic approach is essential. The following protocol outlines a screening process to identify optimal crystallization conditions.
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Materials:
-
Purified this compound
-
A selection of high-purity solvents (see table below)
-
Small glass vials (1-2 drams)
-
Microscope for crystal inspection
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Good hydrogen bonding capabilities. |
| Ketones | Acetone | Polar aprotic, good solvent for many organics. |
| Esters | Ethyl Acetate | Medium polarity, commonly used in synthesis. |
| Chlorinated | Dichloromethane, Chloroform | Good for dissolving less polar compounds. |
| Aromatics | Toluene | Can promote π-stacking interactions. |
| Ethers | Diethyl Ether, Dioxane | Used as solvents or anti-solvents. |
| Other | Acetonitrile, DMF, DMSO | High polarity, often used as a last resort.[14] |
Screening Protocol:
-
Solubility Test: Test the solubility of ~1-2 mg of the compound in 0.5 mL of each candidate solvent. Ideal solvents are those in which the compound is moderately soluble.[16]
-
Setup Slow Evaporation Trials: Prepare near-saturated solutions in the most promising solvents. Filter each solution through a syringe filter into a clean, small vial. Cover the vials with parafilm and pierce a few small holes with a needle. Place them in a vibration-free location.
-
Setup Diffusion Trials: For solvents where the compound is highly soluble (e.g., Acetone, DMF), set up vapor and liquid-liquid diffusion experiments using an anti-solvent in which the compound is insoluble (e.g., Hexanes, Diethyl Ether).
-
Monitor and Document: Inspect the vials under a microscope weekly. Document any crystal growth, noting the morphology (needles, plates, blocks), solvent system, and time. Block-like or prismatic crystals are generally preferred.
Part III: Definitive Structure by X-ray Crystallography
Once a suitable crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray crystallography. This technique provides unambiguous information on atomic positions, bond lengths, bond angles, and intermolecular interactions.[5][13]
The Crystallographic Workflow
The process follows three fundamental steps: crystal selection and data collection, structure solution and refinement, and validation.[5][12]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Collection and Analysis
-
Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal is often flash-cooled in a stream of cold nitrogen gas to protect it from radiation damage.
-
Diffraction: The crystal is placed in an intense, monochromatic X-ray beam.[13] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections.[12] A detector, such as a CCD or pixel detector, records the position and intensity of thousands of these reflections.[13]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This allows for the calculation of an initial electron density map.
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and other parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the fit is typically assessed by the R-factor, with lower values indicating a better fit.
Expected Crystallographic Data
The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the key structural parameters. The table below presents hypothetical but realistic data for the target compound, based on known structures of similar molecules like 4-benzyl-1-(4-nitrophenyl)-1,2,3-triazole.[17]
| Parameter | Hypothetical Value / Information | Significance |
| Chemical Formula | C₈H₆N₄O₂ | Confirms the composition of the molecule in the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| Unit Cell (Å, °) | a = 8.5, b = 12.0, c = 9.0, β = 95° | The dimensions of the repeating unit of the crystal lattice. |
| Z | 4 | The number of molecules in one unit cell. |
| Key Torsion Angle | N1-C6(phenyl)-N(nitro)-O | Reveals the degree of twist of the nitro group relative to the phenyl ring. A value near 0° or 180° indicates planarity.[17] |
| Dihedral Angle | Phenyl Ring – Triazole Ring | Quantifies the overall molecular conformation (e.g., twisted vs. planar).[17] |
| R-factor | < 0.05 | A key indicator of the quality of the final refined structure. |
Part IV: Structural Insights and Relevance to Drug Development
The solved crystal structure is not an endpoint but a gateway to deeper understanding.
Analysis of Molecular Conformation and Packing
The precise bond lengths and angles confirm the molecular geometry. Of particular interest is the dihedral angle between the nitrophenyl and triazole rings, which defines the molecule's overall 3D shape. This conformation is critical as it dictates how the molecule can fit into a biological target, such as an enzyme's active site.
Furthermore, the crystal packing reveals the network of non-covalent interactions (e.g., C-H···O hydrogen bonds, π-π stacking) that stabilize the solid state. A Hirshfeld surface analysis can be performed to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of how the molecules recognize each other.[17] Understanding these interactions is crucial for predicting solubility, polymorphism, and other solid-state properties vital for drug formulation.
Application in Rational Drug Design
Triazole derivatives are known to exert their biological effects by interacting with specific biomolecular targets.[1][2][18] An experimentally determined crystal structure provides the high-resolution data necessary for:
-
Structure-Based Drug Design: The 3D coordinates of the molecule can be used in computational docking studies to predict its binding mode and affinity to a protein target.
-
Pharmacophore Modeling: The structure helps identify the key chemical features (hydrogen bond donors/acceptors, aromatic rings) and their spatial arrangement required for biological activity.
-
SAR Elucidation: It provides a structural rationale for why certain analogues of the compound are more or less active, guiding the synthesis of more potent and selective future drug candidates.
Conclusion
This guide has outlined a rigorous, start-to-finish scientific workflow for the synthesis, purification, crystallization, and complete structural characterization of this compound. By following these detailed, evidence-based protocols, researchers can reliably produce the target compound and obtain its high-resolution single-crystal X-ray structure. The resulting atomic-level insights are indispensable for advancing the fields of medicinal chemistry and materials science, paving the way for the rational design of novel therapeutics and functional materials based on the versatile 1,2,4-triazole scaffold.
References
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- SPT Labtech. (n.d.). Chemical crystallization.
- University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- (n.d.). Crystallization of small molecules.
- ResearchGate. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.
- ResearchGate. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- Creative BioMart. (n.d.). X-ray Crystallography.
- Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PMC - NIH.
- Wikipedia. (n.d.). X-ray crystallography.
- Benchchem. (n.d.). This compound.
- Reddy, N. B., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
- Al-Ostath, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives.
- (n.d.). The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
- Al-Ostath, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.
- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- (n.d.). Application of triazoles in the structural modification of natural products. PubMed Central.
- (2025). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives.
- (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.
- (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies.
- (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. The research on creation the dosage form based on 3-(4-nitrophenyl)-5-(nonylsulfonyl)-1,2,4-triazol-4-amine | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. researchgate.net [researchgate.net]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. sptlabtech.com [sptlabtech.com]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 16. How To [chem.rochester.edu]
- 17. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 1-(2-nitrophenyl)-1H-1,2,4-triazole for Pharmaceutical Development
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-(2-nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in drug discovery and development. In the absence of specific experimental data for this molecule, this document synthesizes established principles of physical chemistry and pharmaceutical analysis to predict its behavior and provides detailed, field-proven protocols for its empirical determination. We delve into the anticipated effects of the 2-nitrophenyl substituent on the physicochemical properties of the 1,2,4-triazole core, offering a robust guide for researchers, medicinal chemists, and formulation scientists. The protocols provided herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data crucial for advancing a compound through the development pipeline.
Introduction: The Physicochemical Landscape of a Nitroaryl-Triazole
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1] The parent 1H-1,2,4-triazole is a polar, crystalline solid with moderate solubility in water and various organic solvents like ethanol and methanol.[1][2] The introduction of a 2-nitrophenyl group at the N1 position dramatically alters the molecule's electronic and steric landscape, thereby influencing its solubility and stability—two critical determinants of a drug candidate's success.[3]
The 2-nitrophenyl group, a potent electron-withdrawing substituent, is expected to increase the molecule's overall lipophilicity compared to the unsubstituted triazole ring.[4][5] This modification is likely to decrease aqueous solubility while potentially enhancing solubility in less polar organic solvents. Furthermore, the nitroaromatic system introduces a chromophore suitable for UV-Vis spectroscopic analysis, a valuable tool for concentration measurements in solubility and stability studies.[6] However, this group can also be susceptible to specific degradation pathways, particularly under reductive or photolytic conditions.[4][7]
This guide will first explore the predicted solubility profile of this compound and provide a gold-standard protocol for its experimental determination. Subsequently, we will discuss its anticipated stability and detail a comprehensive forced degradation study to map its potential liabilities.
Solubility Profile: From Prediction to Empirical Verification
The solubility of an active pharmaceutical ingredient (API) is a critical factor that governs its absorption and bioavailability.[8] For this compound, we can predict its general solubility behavior based on its structural components.
Predicted Solubility Characteristics:
-
Aqueous Solubility: Expected to be low. The introduction of the lipophilic nitrophenyl ring will likely dominate the polar contribution of the triazole moiety. The compound's lack of easily ionizable groups suggests that its aqueous solubility will be largely pH-independent across the physiological range.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated. These solvents can engage in hydrogen bonding with the nitrogen atoms of the triazole ring while also solvating the aromatic system.[2]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): High solubility is expected. These solvents are effective at solvating polar and aromatic compounds. DMSO, in particular, is often used to create stock solutions for in vitro screening due to its high solvating power.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The overall polarity of the molecule, stemming from the triazole ring and the nitro group, will likely preclude significant dissolution in nonpolar media.
These predictions must be confirmed through rigorous experimental evaluation. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is designed to determine the thermodynamic solubility of this compound in various solvents at a controlled temperature, in line with ICH guidelines.[11][12]
Objective: To determine the saturation concentration of the test compound in a given solvent at equilibrium.
Materials and Reagents:
-
This compound (solid, high purity)
-
Selected solvents (e.g., Purified Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess of solid this compound to a series of vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a shaking incubator set to a constant temperature (typically 25 °C or 37 °C). Agitate the samples at a consistent speed (e.g., 100 rpm) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the supernatant through a syringe filter that has been pre-validated for low compound binding.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Replicates: Perform the entire experiment in triplicate for each solvent.
Data Presentation: Summarizing Solubility
The results should be presented in a clear, tabular format for easy comparison.
Table 1: Equilibrium Solubility of this compound at 25 °C
| Solvent/Medium | pH (for aqueous) | Mean Solubility (mg/mL) | Std. Dev. |
|---|---|---|---|
| Purified Water | ~7.0 | [Experimental Value] | [Value] |
| 0.1 M HCl | 1.2 | [Experimental Value] | [Value] |
| Acetate Buffer | 4.5 | [Experimental Value] | [Value] |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Value] |
| Ethanol | N/A | [Experimental Value] | [Value] |
| Methanol | N/A | [Experimental Value] | [Value] |
| Acetonitrile | N/A | [Experimental Value] | [Value] |
| DMSO | N/A | [Experimental Value] | [Value] |
Diagram: Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Forced Degradation
Understanding the chemical stability of a drug candidate is mandatory for ensuring its safety, efficacy, and shelf-life. Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[13]
Predicted Stability Characteristics:
-
Hydrolytic Stability: The 1,2,4-triazole ring is generally stable to hydrolysis. The amide-like character of the C-N bonds within the aromatic system confers significant stability. Therefore, the compound is expected to be stable in neutral aqueous solutions. However, under strongly acidic or basic conditions, degradation may be possible, although likely slow.
-
Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the triazole ring, although it is generally considered a stable heterocycle. The nitrophenyl group is relatively stable to oxidation.
-
Photostability: Nitroaromatic compounds are known to be photoreactive.[13] It is highly probable that this compound will exhibit degradation upon exposure to UV or visible light.
-
Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, decomposition is likely, potentially involving the nitro group.[14]
Experimental Protocol: Forced Degradation Study
This protocol outlines the stress conditions to be applied to this compound to evaluate its intrinsic stability.
Objective: To identify potential degradation pathways and degradation products under various stress conditions.
Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (as co-solvent if needed)
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60 °C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60 °C for a defined period.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Stress (Solution): Heat the stock solution at 80 °C.
-
Thermal Stress (Solid): Store the solid compound at 80 °C.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
-
Timepoint Sampling: At each time point, withdraw an aliquot of the stressed sample.
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and detect new peaks.
-
Mass Balance: Aim for 5-20% degradation to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely consuming the parent compound.
Data Presentation: Summarizing Stability
Results should be tabulated to show the percentage of the parent compound remaining and the formation of degradation products under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradants | Peak Area % of Major Degradant |
|---|---|---|---|---|
| 0.1 M HCl (60 °C) | 24h | [Experimental Value] | [Value] | [Value] |
| 0.1 M NaOH (60 °C) | 24h | [Experimental Value] | [Value] | [Value] |
| 3% H₂O₂ (RT) | 24h | [Experimental Value] | [Value] | [Value] |
| Thermal (80 °C) | 48h | [Experimental Value] | [Value] | [Value] |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [Value] | [Value] |
Diagram: Workflow for Forced Degradation Study
Caption: Workflow for a Forced Degradation Study.
Conclusion
This guide provides a scientifically grounded approach to characterizing the solubility and stability of this compound. While specific experimental data is not yet available in the public domain, the principles and detailed protocols outlined here offer a clear and robust pathway for any research or drug development professional to generate the necessary data. By systematically applying the shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can build a thorough physicochemical profile of this compound, enabling informed decisions in formulation development and ensuring the integrity and quality of a potential new therapeutic agent.
References
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
Solubility of Things. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]
-
Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. (Conceptual basis available at: [Link])
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Retrieved from [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578-1582. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Acevedo, S., et al. (2015). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 6(1), 49-62. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2018, June 7). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Retrieved from [Link]
-
PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]
-
de Oliveira, G. G. G., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]
-
Christianson, C. (2025, October 1). Small Molecule Method Development Strategies. Bioanalysis Zone. Retrieved from [Link]
-
Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
Buczkowski, D., et al. (2014). Investigation of thermal stability of some nitroaromatic derivatives by DSC. Journal of Thermal Analysis and Calorimetry, 118, 817-823. Retrieved from [Link]
-
Olah, G. A., & Kuhn, S. J. (1962). Introduction of the nitro group into aromatic systems. Friedel-Crafts and Related Reactions, 3, 1393-1491. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. svedbergopen.com [svedbergopen.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. who.int [who.int]
- 10. scielo.br [scielo.br]
- 11. database.ich.org [database.ich.org]
- 12. database.ich.org [database.ich.org]
- 13. Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Introduction: The Significance of the Nitroaryl-Substituted 1,2,4-Triazole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-nitrophenyl)-1H-1,2,4-triazole
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms, recognized in medicinal and materials science as a "privileged scaffold."[1] This distinction arises from its frequent appearance in a wide array of biologically active compounds, attributable to the ring's unique ability to participate in hydrogen bonding, its inherent rigidity, and its dipole characteristics, which facilitate high-affinity interactions with biological targets.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1]
The introduction of a nitroaryl group, such as the 2-nitrophenyl substituent, onto the 1,2,4-triazole core significantly modulates its electronic and steric properties. This substitution can enhance biological activity or serve as a crucial synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers and drug development professionals a detailed reference for its synthesis, characterization, and handling.
Synthesis: A Regioselective Approach
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group in the ortho position activates the aromatic ring, making it susceptible to nucleophilic attack by the 1,2,4-triazole anion.[1] This method provides a regioselective route to the N1-substituted isomer.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Deprotonation of 1,2,4-Triazole: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the triazole ring, forming the sodium triazolate salt. Stir the mixture for 30 minutes at this temperature to ensure complete salt formation.
-
Nucleophilic Substitution: Add a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in DMF dropwise to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Caption: Synthetic pathway for this compound.
Structural Elucidation and Spectroscopic Data
The confirmation of the molecular structure relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the precise connectivity of atoms. The expected chemical shifts for this compound are based on analyses of structurally related compounds.[2][3]
Experimental Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 or 400 MHz for ¹H).
-
Process the resulting Free Induction Decay (FID) to obtain the frequency-domain spectrum for analysis.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol:
-
Obtain a background spectrum of the empty sample compartment.
-
For a solid sample, mix a small amount with dry potassium bromide (KBr) and press it into a thin pellet.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Parameter | Expected Value/Observation | Assignment |
| ¹H NMR | Chemical Shift (δ) | 8.2 - 8.5 ppm | Proton on C5 of triazole ring |
| Chemical Shift (δ) | 8.0 - 8.3 ppm | Proton on C3 of triazole ring | |
| Chemical Shift (δ) | 7.5 - 8.0 ppm | Aromatic protons of the nitrophenyl ring | |
| ¹³C NMR | Chemical Shift (δ) | ~152 ppm | C5 of triazole ring |
| Chemical Shift (δ) | ~145 ppm | C3 of triazole ring | |
| Chemical Shift (δ) | 120 - 150 ppm | Aromatic carbons of the nitrophenyl ring | |
| IR | Wavenumber (cm⁻¹) | 1520 - 1560 | Asymmetric NO₂ stretch[2] |
| Wavenumber (cm⁻¹) | 1330 - 1370 | Symmetric NO₂ stretch[2] | |
| Wavenumber (cm⁻¹) | ~1500, ~1600 | C=N and C=C stretching of rings[5] | |
| Wavenumber (cm⁻¹) | 3000 - 3100 | Aromatic C-H stretch | |
| MS (ESI+) | m/z | ~191.05 | [M+H]⁺ |
Crystal Structure and Molecular Geometry
Caption: Molecular structure of this compound.
Thermal Properties
The thermal stability of a compound is critical for its storage, formulation, and application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal behavior.[4][8]
Experimental Protocol: TGA/DSC Analysis
-
Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.
-
Place the pan in the instrument's furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, typically 10 °C/min, over a temperature range (e.g., 25 °C to 600 °C).[3]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
Interpretation and Expected Data
-
DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound.
-
TGA: The TGA curve will indicate the onset temperature of decomposition, revealing the upper limit of the compound's thermal stability. For many triazole derivatives, stability is observed up to approximately 200 °C.[8]
| Property | Technique | Expected Observation |
| Melting Point | DSC | Sharp endothermic peak |
| Decomposition Temp. | TGA | Onset of significant weight loss (typically >200 °C) |
Solubility Profile
Solubility is a fundamental physicochemical property that influences bioavailability and formulation development. The solubility of 1,2,4-triazole derivatives is highly dependent on the nature of the substituent and the solvent. The parent 1H-1,2,4-triazole is soluble in water and polar organic solvents like ethanol and methanol.[9][10] The introduction of the lipophilic 2-nitrophenyl group is expected to decrease aqueous solubility while increasing solubility in less polar organic solvents.
Experimental Protocol: Solubility Determination
-
Add an excess amount of the compound to a known volume of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid.
-
Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.
-
Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Expected Solubility Characteristics
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol | Low to Moderate | Hydrogen bonding capability of the triazole ring is offset by the large, nonpolar nitrophenyl group.[9] |
| Polar Aprotic | Acetone, DMF, DMSO | Good | Favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Poor to Moderate | Limited interactions with the polar triazole and nitro functionalities. |
Conclusion
This technical guide has detailed the essential physicochemical properties of this compound. The synthetic route via SNAr provides a reliable method for its preparation. Its structure is confirmed through a combination of NMR, IR, and mass spectrometry. The compound is expected to be a crystalline solid with thermal stability suitable for typical laboratory handling and a solubility profile favoring polar aprotic organic solvents. These foundational data are indispensable for researchers in medicinal chemistry and materials science seeking to utilize this versatile scaffold in the design and development of novel functional molecules.
References
- Benchchem. (n.d.). This compound | 25688-22-6.
- NIH. (n.d.). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.
- ResearchGate. (n.d.). Figure S13. 1 H-NMR of 1-(2-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole....
- (n.d.). Exploring 1-[(4-Nitrophenyl)
- (n.d.). 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis.
- PubChem. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,4-triazole | C8H6N4O2 | CID.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- JOCPR. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Solubility of Things. (n.d.). 1,2,4-Triazole.
- NIH. (n.d.). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione.
- JOCPR. (n.d.).
- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- (n.d.).
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
- ACS Omega. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)
- ResearchGate. (2025). Chemistry of 1, 2, 4-Triazole: A Review Article.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- ResearchGate. (2025).
- Sigma-Aldrich. (n.d.). 1,2,4-Triazole 98 288-88-0.
- ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.
- (n.d.). A Comprehensive review on 1, 2,4 Triazole.
- Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. ijsr.net [ijsr.net]
- 6. 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 1,2,4-三氮唑 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Initial Biological Screening of 1-(2-nitrophenyl)-1H-1,2,4-triazole
Abstract
This guide provides a comprehensive, technically-grounded framework for conducting the initial biological screening of the novel chemical entity, 1-(2-nitrophenyl)-1H-1,2,4-triazole. Recognizing the therapeutic potential inherent in both the 1,2,4-triazole scaffold and the nitrophenyl moiety, this document outlines a tiered, hypothesis-driven approach to efficiently evaluate its bioactivity. We detail robust, validated protocols for foundational cytotoxicity assessment, broad-spectrum antimicrobial and antifungal evaluation, and targeted anticancer screening. The experimental designs are explained not merely as procedural steps but with a deep-seated rationale rooted in established pharmacological principles. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous pathway from compound synthesis to preliminary biological characterization.
Introduction and Rationale
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound presents a compelling case for biological investigation, stemming from the well-documented activities of its constituent chemical motifs.
-
The 1,2,4-Triazole Core: The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the nucleus of numerous clinically approved drugs.[1][2] Its derivatives are renowned for a wide spectrum of biological activities, most notably as potent antifungal agents (e.g., fluconazole, voriconazole) that inhibit ergosterol biosynthesis.[2] Beyond this, the triazole core has been incorporated into drugs with antibacterial, antiviral, and antitumor properties.[3][4]
-
The Nitrophenyl Moiety: Nitroaromatic compounds are of significant interest, particularly in oncology.[5] The electron-withdrawing nitro group can render these molecules susceptible to bioreduction, a process that is often enhanced in the hypoxic (low-oxygen) microenvironments characteristic of solid tumors.[6][7] This feature allows for the design of hypoxia-activated prodrugs, which are selectively converted to cytotoxic agents within the tumor, thereby minimizing systemic toxicity.[8][9] Several nitrophenyl-containing compounds have demonstrated significant anticancer and antimicrobial activities.[5][10][11][12][13]
The conjunction of these two pharmacophores in this compound warrants a systematic screening cascade to elucidate its potential therapeutic value. This guide proposes a logical workflow, beginning with essential safety and broad-spectrum activity profiling before proceeding to more specific, hypothesis-driven assays.
Proposed Screening Cascade: A Tiered Approach
A tiered screening approach ensures a cost-effective and scientifically sound evaluation, prioritizing foundational data before committing resources to more complex investigations.
Caption: Bioreduction of a nitroaromatic compound under normoxic vs. hypoxic conditions.
Experimental Protocol: Comparative Normoxia/Hypoxia Assay
-
Cell Culture:
-
Use the cancer cell line that showed the highest sensitivity in Protocol 4.1.
-
-
Assay Procedure:
-
Prepare two identical sets of 96-well plates as described in the MTT assay.
-
Incubate one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Incubate the second set of plates in a specialized hypoxia chamber or incubator (e.g., <1% O₂, 5% CO₂).
-
Following the 48-72 hour incubation, perform the MTT assay on both sets of plates.
-
-
Data Presentation & Interpretation:
-
Calculate the IC₅₀ value under both normoxic (IC₅₀-Nor) and hypoxic (IC₅₀-Hyp) conditions.
-
Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀-Nor / IC₅₀-Hyp.
-
An HCR value significantly greater than 1 (typically >5-10) is a strong indicator of hypoxia-selective activation. [14]
Condition IC₅₀ (µM) [Example Data] Normoxia 12.5 Hypoxia 1.8 | HCR | 6.9 |
-
Conclusion and Future Directions
This guide outlines a structured, multi-tiered strategy for the initial biological evaluation of this compound. By systematically assessing cytotoxicity, broad-spectrum antimicrobial activity, and hypothesis-driven anticancer potential, researchers can efficiently generate the foundational data necessary to justify further investigation. Positive results, particularly the confirmation of hypoxia-selective anticancer activity, would warrant progression to Tier 3 studies, including mechanism of action elucidation, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound. This rigorous and logical screening cascade ensures that promising novel compounds are identified and advanced with a high degree of scientific confidence.
References
-
Ansari, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
-
Wei, B., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. Available at: [Link]
-
Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
-
Tan, C., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Bentham Science. Available at: [Link]
-
Prakash, O., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
H-H, A., et al. (2017). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines. ACS Omega. Available at: [Link]
-
CLSI (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Gaber, J. B., & Anderson, R. F. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub. Available at: [Link]
-
Wiebe, L. I., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]
-
Trawick, M. L., & Pinney, K. G. (2017). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules. Available at: [Link]
-
CLSI (2021). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Ashike, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
Plech, T., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceutics. Available at: [Link]
-
Microbiology International (n.d.). Broth Microdilution. MI. Available at: [Link]
-
Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. Available at: [Link]
-
Siddiqui, S., et al. (2017). In vitro methods of screening of anticancer agents. Slideshare. Available at: [Link]
-
ResearchGate (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. Available at: [Link]
-
Gaber, J. B., & Anderson, R. F. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals. Available at: [Link]
-
Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Das, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2024). Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. ResearchGate. Available at: [Link]
-
Penning, T. M., et al. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]
-
Springer Nature (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Shtil, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2017). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). ResearchGate. Available at: [Link]
-
Jasanada, F., & Donnelly, D. J. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Cancer Letters. Available at: [Link]
-
ResearchGate (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]
-
ResearchGate (2025). Synthesis and in vitro antimicrobial activity of some triazole derivatives. ResearchGate. Available at: [Link]
-
de Paula, J. I. O., et al. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. Molecules. Available at: [Link]
-
Chanda, S., et al. (2010). Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. Available at: [Link]
-
ResearchGate (n.d.). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Popov, O., et al. (2022). Biological features of new 1,2,4-triazole derivatives (a literature review). EUREKA: Health Sciences. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. IJPSR. Available at: [Link]
-
ResearchGate (n.d.). Biological activity of 1,2,4-triazineand 1,2,4-triazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svedbergopen.com [svedbergopen.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Activity Testing of 1-(2-nitrophenyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the in vitro antifungal activity of the novel synthetic compound, 1-(2-nitrophenyl)-1H-1,2,4-triazole. As a member of the triazole class of antifungals, the protocols detailed herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.
Scientific Rationale and Background
Triazole antifungal agents represent a cornerstone in the management of invasive fungal infections.[1] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes.[1][2][4] By binding to the heme iron atom in the active site of this enzyme, triazoles block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols.[1][4] This disruption of the cell membrane leads to the inhibition of fungal growth and replication.[1]
The emergence of antifungal resistance is a growing public health concern, necessitating the development of novel antifungal agents.[5][6] Therefore, a standardized and rigorous evaluation of new chemical entities, such as this compound, is paramount. The following protocols are designed to provide a reliable assessment of its antifungal potency.
Caption: Simplified pathway of ergosterol synthesis and its inhibition by triazole antifungals.
Core Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[7] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[8] This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines for yeasts and CLSI M38 and EUCAST E.Def 9.3.2 for molds.[9][10][11]
Materials and Reagents
-
Test Compound: this compound (powder form)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Culture Media:
-
For yeasts (Candida spp., Cryptococcus spp.): RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
For molds (Aspergillus spp.): RPMI-1640 medium as above.
-
-
Fungal Strains:
-
Clinically relevant yeast strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, Cryptococcus neoformans ATCC 90112).
-
Clinically relevant mold strains (e.g., Aspergillus fumigatus ATCC 204305).
-
Quality control (QC) strains with known MIC ranges for comparator drugs.
-
-
Equipment:
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer or McFarland densitometer
-
Incubator (35-37°C)
-
Vortex mixer
-
Pipettes and sterile tips
-
Step-by-Step Methodology
Part 1: Preparation of Stock Solutions and Drug Dilutions
-
Compound Stock Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL. The high concentration is necessary to ensure the final DMSO concentration in the assay is non-inhibitory to fungal growth (typically ≤1%).
-
Serial Dilutions: In a separate 96-well plate (dilution plate), perform a serial two-fold dilution of the test compound.
-
Add 100 µL of RPMI-1640 to wells 2 through 10.
-
Add 200 µL of the 1280 µg/mL stock solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly.
-
Continue this serial dilution process down to well 10. Discard 100 µL from well 10.
-
This will create a concentration range that, when further diluted in the final assay plate, will typically span from 0.06 to 32 µg/mL.
-
Part 2: Inoculum Preparation
-
For Yeasts:
-
Subculture the yeast strains onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[7]
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar for 7 days to encourage conidiation.
-
Harvest the conidia by gently washing the agar surface with sterile saline containing 0.05% Tween 80.
-
Allow heavy particles to settle and transfer the upper suspension to a new tube.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
Part 3: Assay Plate Inoculation and Incubation
-
Assay Plate Setup:
-
Transfer 100 µL of the appropriate fungal inoculum into wells 1 through 11 of a new 96-well U-bottom plate.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will contain 200 µL of sterile RPMI-1640 only and serve as the sterility control (blank).
-
-
Drug Addition:
-
Transfer 100 µL from each well of the drug dilution plate (wells 1-10) to the corresponding wells of the inoculated assay plate.
-
This will result in a final volume of 200 µL per well and the desired final drug concentrations.
-
-
Incubation:
-
For Candida spp., incubate the plates at 35°C for 24-48 hours.
-
For Cryptococcus spp., incubate at 35°C for 72 hours.
-
For Aspergillus spp., incubate at 35°C for 48 hours.
-
Part 4: Reading and Interpreting Results
-
Visual Inspection: After incubation, examine the plates. The sterility control (well 12) should be clear, and the growth control (well 11) should show distinct turbidity (for yeasts) or a fungal mat (for molds).
-
MIC Determination: The MIC is the lowest concentration of the test compound that causes a significant inhibition of growth compared to the drug-free growth control.
Caption: A streamlined workflow for the broth microdilution antifungal susceptibility test.
Data Presentation and Quality Control
All quantitative data should be summarized in a clear and structured table. This allows for easy comparison of the activity of this compound against different fungal species and in comparison to standard antifungal drugs.
Table 1: Example MIC Data for this compound
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | [Insert Value] | [Insert Value] | [Insert Value] |
| Candida glabrata ATCC 90030 | [Insert Value] | [Insert Value] | [Insert Value] |
| Candida parapsilosis ATCC 22019 | [Insert Value] | [Insert Value] | [Insert Value] |
| Cryptococcus neoformans ATCC 90112 | [Insert Value] | [Insert Value] | [Insert Value] |
| Aspergillus fumigatus ATCC 204305 | [Insert Value] | [Insert Value] | [Insert Value] |
Trustworthiness Through Self-Validation:
-
Quality Control: It is imperative to include a known quality control strain in each assay run (e.g., C. parapsilosis ATCC 22019 or C. krusei ATCC 6258 for fluconazole). The resulting MIC for the control strain must fall within the acceptable range as defined by CLSI or EUCAST documents.[13][14] This validates the integrity of the assay conditions.
-
Comparator Drugs: Running parallel assays with established antifungal drugs like fluconazole and voriconazole provides a benchmark for the potency of the novel compound.[15]
-
Reproducibility: Each experiment should be performed in triplicate to ensure the reproducibility of the obtained MIC values.
Conclusion and Future Directions
The protocols outlined provide a robust framework for the initial in vitro characterization of the antifungal activity of this compound. Favorable MIC values, particularly against azole-resistant strains, would warrant further investigation. Subsequent studies could include time-kill assays to determine fungistatic versus fungicidal activity, testing against a broader panel of clinical isolates, and eventually, in vivo efficacy studies in animal models of fungal infection.[16]
References
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (2022-05-24). Retrieved from [Link]
-
Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.). Retrieved from [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis Online. (n.d.). Retrieved from [Link]
-
Triazole antifungals | Research Starters - EBSCO. (n.d.). Retrieved from [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (n.d.). Retrieved from [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2014-04-10). Retrieved from [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC - NIH. (2014-04-10). Retrieved from [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis Online. (2023-08-08). Retrieved from [Link]
-
Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - NIH. (2023-08-08). Retrieved from [Link]
-
M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (n.d.). Retrieved from [Link]
-
In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection - PubMed. (2017-04-24). Retrieved from [Link]
-
In Vitro Activity of Novel Lipopeptides against Triazole-Resistant Aspergillus fumigatus - NIH. (n.d.). Retrieved from [Link]
-
CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.). Retrieved from [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts - CLSI. (2022-08-03). Retrieved from [Link]
-
Antifungal Susceptibility Testing for C. auris - Restored CDC. (2024-04-23). Retrieved from [Link]
-
Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PubMed Central. (n.d.). Retrieved from [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020-04-29). Retrieved from [Link]
-
Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database - Frontiers. (2022-12-14). Retrieved from [Link]
-
Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines | Microbiologia Medica - PAGEPress Publications. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved from [Link]
-
Clinical breakpoint table - EUCAST. (n.d.). Retrieved from [Link]
-
Fungi (AFST) - EUCAST. (n.d.). Retrieved from [Link]
-
EUCAST E Def 9.3.2 Mould Testing Definitive Revised 2020 | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives - JOCPR. (n.d.). Retrieved from [Link]
-
EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020 | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (n.d.). Retrieved from [Link]
-
Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. (2022-03-03). Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023-02-23). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.asm.org [journals.asm.org]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njccwei.com [njccwei.com]
- 14. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vitro Anticancer Evaluation of 1-(2-nitrophenyl)-1H-1,2,4-triazole Derivatives
Introduction: The Rationale for In Vitro Screening
The 1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer properties.[1][2][3][4] Derivatives of 1-(2-nitrophenyl)-1H-1,2,4-triazole represent a promising chemical space for the development of novel antineoplastic agents. The initial and most critical phase in the preclinical evaluation of these compounds is a robust in vitro assessment. This guide provides a comprehensive framework and detailed protocols for evaluating the anticancer potential of these derivatives, moving from foundational cytotoxicity screening to elucidating the underlying mechanisms of action.
The experimental choices outlined herein are grounded in established methodologies designed to yield reproducible and insightful data. We will not only describe the steps but also explain the scientific causality behind them, empowering researchers to understand, adapt, and troubleshoot these essential assays.
Phase 1: Foundational Cytotoxicity Screening — Is the Compound Active?
The primary objective is to determine whether the synthesized this compound derivatives exhibit cytotoxic (cell-killing) effects against cancer cells and to quantify this activity by determining the half-maximal inhibitory concentration (IC50). We will detail two widely-used, robust colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.
Expert Insight: Why use two different cytotoxicity assays? Relying on a single assay can sometimes be misleading. The MTT assay measures metabolic activity, which is an indirect assessment of cell viability.[5] A compound could, for instance, interfere with mitochondrial function without immediately killing the cell, leading to a false positive. The SRB assay, conversely, measures total cellular protein content, providing a direct assessment of cell biomass.[6][7] Running both provides a more validated and trustworthy initial screening result.
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Transfer the culture medium (containing floating cells) to a centrifuge tube. Gently trypsinize the adherent cells, add them to the same tube, and centrifuge (e.g., 500 x g for 5 minutes). [8]3. Washing: Discard the supernatant. Wash the cell pellet twice with cold PBS. [8]4. Staining: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. [9]Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. 5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Healthy cells will be double-negative (Annexin V-/PI-). Early apoptotic cells will be Annexin V+/PI-. Late apoptotic or necrotic cells will be double-positive (Annexin V+/PI+). [8]
Phase 3: Antiproliferative Effects — Is the Compound Stopping Cell Growth?
An effective anticancer agent may not only induce apoptosis but also inhibit cell proliferation by causing cell cycle arrest.
Protocol 4: Cell Cycle Analysis by PI Staining
Principle: The cell cycle consists of distinct phases (G0/G1, S, G2/M), each characterized by a specific amount of DNA. [10]PI stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in each phase of the cell cycle. Cells undergoing apoptosis will have fragmented DNA and will appear as a "sub-G1" peak. [11] Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) [12] Step-by-Step Methodology:
-
Cell Treatment: Culture and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1x10^6 cells per sample. Centrifuge and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or store for longer periods). [12]4. Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade cellular RNA, ensuring that PI only binds to DNA. 6. Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI. The resulting DNA histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase in between. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.
Phase 4: Exploring Potential Molecular Targets
Data from the above assays can provide clues about the molecular mechanisms of 1,2,4-triazole derivatives. For instance, G2/M arrest could suggest interference with microtubule dynamics, a known mechanism for some triazoles that act as tubulin inhibitors. [13]Many 1,2,4-triazole derivatives are also known to exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases (e.g., EGFR, BRAF) or transcription factors like STAT3. [13][14] Potential Signaling Pathway Targeted by Triazole Derivatives
Caption: Simplified kinase signaling pathway potentially inhibited by 1,2,4-triazole derivatives.
Further biochemical or molecular assays (e.g., Western blotting for key pathway proteins, kinase activity assays) would be required to validate these specific targets, guided by the initial phenotypic data gathered from the protocols in this guide.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.[Link]
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.[Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics.[Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Center for Biotechnology Information.[Link]
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Center for Biotechnology Information.[Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed.[Link]
-
Cell cycle analysis. Wikipedia.[Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Center for Biotechnology Information.[Link]
-
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information.[Link]
-
MTT Cell Assay Protocol. T. Horton, Checkpoint Lab.[Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.[Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate.[Link]
-
SRB Cytotoxicity Assay Data Sheet. Canvax.[Link]
-
Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed.[Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PubMed.[Link]
-
Synthesis and Evaluation of 1,2,4-Triazole Derivatives for Antioxidant, Anti-inflammatory, Cytotoxicity and QSAR Analysis. Semantic Scholar.[Link]
-
Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal of Ukraine.[Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI.[Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.[Link]
-
Antitumoral effect of 1, 2, 4-Triazole derivatives on prostate carcinoma (DU145), Human Liver carcinoma (HEPG2), and. Australian Journal of Basic and Applied Sciences.[Link]
-
Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate.[Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega.[Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed.[Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1 H -1,2,3-triazole Derivatives as Antitrypanosomal Agents. ResearchGate.[Link]
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. MDPI.[Link]
Sources
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
synthesis of 1-(2-aminophenyl)-1H-1,2,4-triazole from 1-(2-nitrophenyl)-1H-1,2,4-triazole
An Application Guide for the Selective Synthesis of 1-(2-aminophenyl)-1H-1,2,4-triazole
Abstract
This comprehensive application note provides detailed protocols and expert insights for the chemical synthesis of 1-(2-aminophenyl)-1H-1,2,4-triazole via the reduction of its nitro precursor, 1-(2-nitrophenyl)-1H-1,2,4-triazole. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and agrochemicals, making its derivatives valuable building blocks for drug discovery and development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of common reduction methodologies, step-by-step experimental procedures, and critical troubleshooting advice to ensure successful and efficient synthesis.
Introduction and Strategic Importance
The transformation of an aromatic nitro group into an amine is a fundamental and crucial reaction in organic synthesis. Aromatic amines, or anilines, are precursors to a vast array of pharmaceuticals, dyes, and polymers. The target molecule of this guide, 1-(2-aminophenyl)-1H-1,2,4-triazole, is a bifunctional synthon possessing both a nucleophilic aniline moiety and a metabolically stable triazole ring. This structure is of significant interest as it serves as a versatile intermediate for constructing more complex heterocyclic systems, such as triazolobenzodiazepines, which exhibit a range of biological activities.
The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the integrity of the 1,2,4-triazole ring. This document explores three robust and widely adopted methods to achieve this transformation: Catalytic Hydrogenation, Stannous Chloride (SnCl₂) reduction, and Sodium Dithionite (Na₂S₂O₄) reduction. Each method is presented with a rationale for its application, allowing researchers to select the most appropriate protocol based on available equipment, scale, and desired purity profile.
Mechanistic Considerations: The Chemistry of Nitro Group Reduction
The conversion of an aromatic nitro compound (Ar-NO₂) to an aniline (Ar-NH₂) is a six-electron reduction. The reaction generally proceeds through several intermediates, including a nitroso (Ar-NO) and a hydroxylamine (Ar-NHOH) species.
Caption: Generalized pathway for aromatic nitro group reduction.
The choice of reducing agent dictates the source of electrons and protons and influences reaction conditions and selectivity.
-
Catalytic Hydrogenation : This heterogeneous catalysis method utilizes a metal catalyst (e.g., Pd, Pt, Ni) to activate molecular hydrogen (H₂).[4] The nitroarene adsorbs onto the catalyst surface, where it reacts with activated hydrogen atoms in a stepwise manner. This method is often preferred for its high efficiency and clean workup, as the only byproduct is water.[5]
-
Dissolving Metal Reductions : Reagents like Tin (Sn), Iron (Fe), or Zinc (Zn) in acidic media act as single-electron donors.[6] The metal is oxidized (e.g., Sn⁰ → Sn²⁺ → Sn⁴⁺) while transferring electrons to the nitro group. Protons are supplied by the acidic solvent. These methods are cost-effective and robust but often require stoichiometric amounts of metal and a stringent workup to remove metal salt byproducts.
-
Sodium Dithionite (Na₂S₂O₄) : In aqueous media, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[7] This radical transfers electrons to the nitro group in a single-electron transfer (SET) mechanism.[7] This method is valued for its mild conditions and high chemoselectivity, often tolerating other reducible functional groups.[7][8]
Comparative Overview of Reduction Protocols
The selection of an appropriate reduction protocol is critical and depends on factors such as substrate sensitivity, laboratory capabilities, and desired scale. The following table provides a comparative summary of the methods detailed in this guide.
| Method | Reagents & Catalyst | Typical Solvent | Temp. | Key Advantages | Key Disadvantages |
| A: Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | RT | High yield, very clean reaction, easy product isolation.[4] | Requires specialized hydrogenation equipment; catalyst can be pyrophoric and costly. |
| B: Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol, Ethyl Acetate | Reflux | Mild conditions, good functional group tolerance.[9][10] | Stoichiometric tin waste, workup can be complex to remove tin salts. |
| C: Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/THF | Water/Organic Co-solvent | RT - 60 °C | Excellent chemoselectivity, metal-free, mild conditions.[7][8] | Requires large excess of reagent, potential for sulfur byproducts. |
Detailed Experimental Protocols
Starting Material: this compound Final Product: 1-(2-aminophenyl)-1H-1,2,4-triazole
Protocol A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is highly efficient and provides a very pure product with a simple workup.
Materials and Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.10 w/w)
-
Methanol (ACS Grade)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a two-neck round-bottom flask with a balloon of H₂
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol (approx. 15-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution. Causality Note: The catalyst is added to the solution, not the other way around, to minimize the risk of solvent ignition from the dry, pyrophoric catalyst.
-
Seal the vessel and purge the system with nitrogen or argon to remove all oxygen.
-
Introduce hydrogen gas into the vessel, typically to a pressure of 3-4 bar (approx. 50 psi) if using a Parr apparatus, or by securing a balloon filled with H₂ to one neck of the flask.
-
Stir the reaction mixture vigorously at room temperature. Expertise Insight: Vigorous stirring is essential to ensure efficient gas-liquid-solid mixing and maximize the reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Safety Precaution: The filter cake containing Pd/C should not be allowed to dry completely in the air as it can ignite. Keep it wet with water or methanol until it can be disposed of properly.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting 1-(2-aminophenyl)-1H-1,2,4-triazole is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This classic method is reliable and avoids the need for specialized pressure equipment.
Materials and Reagents:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Ethanol (95%) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol (15 mL per gram of substrate).
-
Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction mixture will typically become a clear solution as the reaction proceeds.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 3-5 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Causality & Safety Note: This step is highly exothermic and will produce CO₂ gas. Add the base slowly with good stirring to control the effervescence and temperature. Continue adding base until the pH is ~8. A thick, white precipitate of tin hydroxides will form.
-
Filter the slurry through a Büchner funnel to remove the tin salts, washing the solid cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the desired product.
Protocol C: Reduction with Sodium Dithionite (Na₂S₂O₄)
This protocol offers a mild, metal-free alternative that is highly selective.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (4.0 - 6.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio, 20 mL total solvent per gram of substrate).
-
Add sodium dithionite (4.0-6.0 eq) portion-wise over 15-20 minutes. Expertise Insight: Sodium dithionite can decompose in acidic solutions. Adding it portion-wise to a neutral or slightly basic solution maintains its reducing power.
-
Stir the reaction mixture at room temperature or warm gently to 40-50 °C to increase the reaction rate.
-
Monitor the reaction by TLC. The reaction is usually complete in 2-4 hours.
-
Once complete, add ethyl acetate to the reaction mixture to dilute it.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine to remove residual water-soluble impurities, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain 1-(2-aminophenyl)-1H-1,2,4-triazole.
Workflow and Characterization
The overall process from starting material to purified product follows a logical sequence of synthesis, workup, purification, and analysis.
Caption: General experimental workflow for synthesis and purification.
Product Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations for 1-(2-aminophenyl)-1H-1,2,4-triazole |
| ¹H NMR | Appearance of a broad singlet corresponding to the -NH₂ protons (typically δ 4.5-5.5 ppm, D₂O exchangeable); shift of aromatic protons to higher field compared to the nitro precursor; characteristic singlets for the triazole protons. |
| ¹³C NMR | Appearance of new signals in the aromatic region corresponding to the aminophenyl ring; shifts consistent with the conversion of the C-NO₂ to C-NH₂ group. |
| IR (Infrared) | Disappearance of the characteristic NO₂ stretches (~1520 and 1340 cm⁻¹). Appearance of two N-H stretching bands for the primary amine (~3350-3450 cm⁻¹). |
| Mass Spec (MS) | Correct molecular ion peak (e.g., [M+H]⁺) corresponding to the molecular weight of the product (C₈H₈N₄, MW = 160.18 g/mol ). |
References
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2, 4 Triazole. [Link]
-
Zamani, K., Faghihi, K., Tofighi, T., & Shariatzadeh, M. (2004). 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1646–o1647. [Link]
-
Organic Chemistry Portal. Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]
-
ResearchGate. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Maji, B., & Mandal, S. K. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Materials Advances, 4(1), 107-114. [Link]
-
MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
-
Fun, H. K., Ooi, C. W., & Salman, A. W. (2011). 3-(4-Nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2413. [Link]
-
ResearchGate. (2019). Reduction of nitroaromatic compounds in tin(II) chloride dihydrate/choline chloride DES. [Link]
- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole.
-
PharmaInfo. (2017). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. [Link]
-
ResearchGate. (2020). Catalytic hydrogenation of nitroarenes 6 into anilines 7. [Link]
-
National Institutes of Health (NIH). (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
ChemRxiv. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. [Link]
-
Agrawal, A., & Tratnyek, P. G. (1996). Reduction of nitro aromatic compounds by zero-valent iron metal. Environmental science & technology, 30(1), 153-160. [Link]
-
National Institutes of Health (NIH). (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]
- Google Patents. (1981).
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]
-
Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
-
Royal Society of Chemistry. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. [Link]
-
National Institutes of Health (NIH). (2020). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
Royal Society of Chemistry. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. [Link]
-
ResearchGate. (2009). ChemInform Abstract: Highly Selective Reduction of Nitroarenes by Iron(0) Nanoparticles in Water. [Link]
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. [Link]
-
Park, K. K., Oh, C. H., & Joung, W. K. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Tetrahedron Letters, 34(45), 7279-7282. [Link]
-
ACS Publications. (1983). Kinetics of Catalytic Vapor-Phase Hydrogenation of Nitrobenzene to Aniline. [Link]
-
MDPI. (2007). Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. [Link]
- Google Patents. (1953). Method of reducing nitro compounds.
Sources
- 1. ijsr.net [ijsr.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4265834A - Process for the catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 6. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
1-(2-nitrophenyl)-1H-1,2,4-triazole as a ligand in coordination chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 1-(2-nitrophenyl)-1H-1,2,4-triazole
Introduction: A Ligand of Strategic Design
The field of coordination chemistry is perpetually driven by the rational design of ligands that can impart specific electronic, steric, and functional properties to metal centers. Within the vast family of N-heterocyclic ligands, 1,2,4-triazoles are particularly noteworthy for their versatile coordination modes, often acting as bridging ligands to construct polynuclear complexes and coordination polymers.[1] These structures are of significant interest in materials science for their magnetic properties and in catalysis.[1]
This guide focuses on a strategically designed derivative: This compound . The introduction of a 2-nitrophenyl group onto the triazole ring is not arbitrary. This substituent introduces several key features:
-
Steric Influence: The bulky phenyl group, positioned at the N1 position, can direct the coordination of metal ions to the N2 and N4 positions, influencing the resulting complex's geometry.
-
Electronic Tuning: The electron-withdrawing nitro group (-NO₂) modifies the electron density of the triazole ring, thereby modulating the ligand's donor strength and the stability of the resulting metal-ligand bond.
-
Secondary Functionality: The nitro group itself can serve as a potential coordination site or be chemically modified in subsequent reactions, opening pathways to more complex molecular architectures.
This document serves as a comprehensive application note and protocol guide for researchers, chemists, and drug development professionals. It provides a self-validating framework for the synthesis of the ligand, the preparation of its metal complexes, and their thorough characterization, underpinned by the rationale behind key experimental choices.
Section 1: The Ligand - Synthesis and Characterization
A robust investigation into the coordination chemistry of any ligand begins with its pure, well-characterized form. The protocol below outlines a reliable synthesis of this compound, adapted from established methods for N-aryl triazole synthesis.
Ligand Structure
The structural arrangement of the ligand is fundamental to understanding its behavior.
Caption: Molecular structure of this compound.
Protocol 1: Synthesis of this compound
This synthesis is a two-step process involving the formation of a formylhydrazide intermediate followed by cyclization with formamide.
Step A: Synthesis of N'-(2-nitrophenyl)formohydrazide
-
Reagents & Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2-nitrophenylhydrazine in 100 mL of formic acid (98-100%).
-
Rationale: Formic acid serves as both the solvent and the formylating agent. Using it in excess drives the reaction to completion.
-
-
Reaction:
-
Heat the mixture to reflux gently for 4-6 hours. The color of the solution will typically darken.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane). The product spot should appear at a different Rf value than the starting hydrazine.
-
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled solution into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Rationale: The product is insoluble in water, while excess formic acid and any unreacted starting material are soluble, enabling separation by precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Step B: Cyclization to form this compound
-
Reagents & Setup:
-
In a 100 mL round-bottom flask, combine the dried N'-(2-nitrophenyl)formohydrazide from Step A with 30 mL of formamide.
-
Rationale: Formamide serves as the source of the remaining nitrogen and carbon atoms needed to form the triazole ring and also acts as a high-boiling solvent.
-
-
Reaction:
-
Heat the mixture to 160-170 °C for 3-4 hours under a nitrogen atmosphere.
-
Rationale: The high temperature is necessary to drive the condensation and cyclization reaction, which involves the elimination of water.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water, to yield the pure product.
-
Characterization of the Ligand
Validation of the ligand's identity and purity is critical before its use in coordination.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Aromatic protons of the nitrophenyl group (multiplets, ~7.5-8.5 ppm). Two distinct singlets for the C-H protons of the triazole ring (~8.0-9.0 ppm). | Confirms the presence and connectivity of the aromatic and heterocyclic protons.[2] |
| ¹³C NMR | Resonances for the six carbons of the nitrophenyl ring and the two carbons of the triazole ring. | Provides a carbon map of the molecule, confirming the skeletal structure. |
| FT-IR (ATR) | Strong bands around 1520 cm⁻¹ and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching). C=N and N-N stretching vibrations from the triazole ring (~1500-1600 cm⁻¹). | Confirms the presence of key functional groups (nitro and triazole).[3] |
| Mass Spec (ESI-MS) | A prominent peak corresponding to [M+H]⁺ or [M+Na]⁺. | Confirms the molecular weight of the synthesized compound. |
| Elemental Analysis | Experimental percentages of C, H, and N should match the calculated values for C₈H₆N₄O₂. | Verifies the empirical formula and overall purity of the ligand. |
Section 2: Coordination Chemistry and Complex Synthesis
The 1,2,4-triazole ring offers multiple coordination sites. The N4 atom is generally the most basic and a common coordination site for forming mononuclear complexes. The N1-N2 pair is famous for its ability to bridge two metal centers, leading to the formation of dimers, chains, or more complex coordination polymers.[1]
Caption: Common coordination modes of 1,2,4-triazole ligands.
Protocol 2: Synthesis of a Representative Metal Complex, e.g., Dichlorobis(this compound)copper(II)
This protocol provides a general method for synthesizing a mononuclear complex, which can be adapted for various transition metals.[4]
-
Reagents & Setup:
-
Dissolve 2.0 mmol of the synthesized ligand in 20 mL of a suitable solvent (e.g., ethanol, acetonitrile, or DMF) in a 50 mL round-bottom flask. Gentle heating may be required.
-
Rationale: The solvent must be capable of dissolving both the organic ligand and the inorganic metal salt to allow for a homogeneous reaction.
-
In a separate flask, dissolve 1.0 mmol of the metal salt (e.g., CuCl₂·2H₂O) in 10 mL of the same solvent.
-
-
Reaction:
-
Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
A color change or the formation of a precipitate is often observed immediately, indicating complex formation.
-
Rationale: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a bis-ligated complex. Dropwise addition helps to ensure homogeneity and can influence crystal quality.
-
After the addition is complete, heat the mixture to a gentle reflux for 2-3 hours to ensure the reaction goes to completion.
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration.
-
If no solid forms, slowly evaporate the solvent under reduced pressure or use a solvent/anti-solvent technique (e.g., layering with diethyl ether) to induce crystallization.
-
Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials, followed by a non-coordinating solvent like diethyl ether to aid in drying.
-
Dry the final product in a desiccator or vacuum oven.
-
Section 3: A Workflow for Characterization
Characterizing a coordination compound is a multi-faceted process to confirm that the ligand has successfully coordinated to the metal center and to elucidate the structure of the resulting complex.
Caption: Experimental workflow for the characterization of a coordination compound.
Key Characterization Techniques
| Technique | Information Gained & Expected Changes |
| FT-IR Spectroscopy | Shift in Ligand Vibrations: The C=N and N-N stretching frequencies of the triazole ring are expected to shift to higher or lower wavenumbers upon coordination, providing direct evidence of the metal-ligand bond formation.[3] |
| UV-Vis Spectroscopy | d-d Transitions: For transition metal complexes (e.g., Cu(II), Co(II), Ni(II)), broad, low-intensity bands may appear in the visible region, corresponding to d-d electronic transitions. Their position and intensity give clues about the coordination geometry (e.g., octahedral vs. tetrahedral). Charge Transfer Bands: Intense bands, often in the UV region, may arise from ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer. |
| Magnetic Susceptibility | Paramagnetism: Measurement of the magnetic moment can determine the number of unpaired electrons on the metal center, which helps confirm its oxidation state and electronic configuration within the complex. |
| Single-Crystal X-ray Diffraction | Definitive Structure: This is the "gold standard" technique. It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing, confirming the exact connectivity of the complex.[1] |
Section 4: Potential Applications
While specific applications for complexes of this compound must be determined experimentally, the broader class of triazole-metal complexes has shown significant promise in several areas, suggesting fruitful avenues for investigation.
-
Homogeneous Catalysis: Copper and other transition metal complexes with N-heterocyclic ligands have been shown to catalyze oxidation reactions, such as the oxidation of styrene. The electronic tuning provided by the nitrophenyl group could modulate the catalytic activity.
-
Antimicrobial and Anticancer Agents: The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, found in numerous antifungal and anticancer drugs.[5][6][7][8] Coordination to a metal center can enhance the biological activity of the organic ligand, creating potential new metallodrugs.[5][9]
-
Functional Materials: The ability of 1,2,4-triazoles to form N1-N2 bridged polynuclear structures is key to designing molecular magnets and spin-crossover materials.[1]
References
-
Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. (2024). ResearchGate. Available at: [Link]
-
Metal(II) triazole complexes: Synthesis, biological evaluation, and analytical characterization using machine learning-based validation. (2023). European Journal of Chemistry. Available at: [Link]
-
Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. PubMed Central. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (2015). International Journal of Science and Research (IJSR). Available at: [Link]
-
Biological applications of metal-based triazole derivatives. (2021). ResearchGate. Available at: [Link]
-
An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. (2015). RSC Publishing. Available at: [Link]
-
Synthesis and Characterization of Coordination Compounds. (2014). Truman State University Chemistry Department. Available at: [Link]
-
Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds. (2022). ISRES. Available at: [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2017). ResearchGate. Available at: [Link]
-
1H‐1,2,3‐Triazole: From Structure to Function and Catalysis. (2016). The University of Queensland eSpace. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). National Institutes of Health. Available at: [Link]
-
Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. Available at: [Link]
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. (2021). MDPI. Available at: [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). National Institutes of Health. Available at: [Link]
-
The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment. (1974). ACS Publications. Available at: [Link]
-
3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. (2007). National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Method for Evaluating the Enzyme Inhibition Activity of 1-(2-nitrophenyl)-1H-1,2,4-triazole
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents, particularly known for its potent antifungal properties.[1][2] This application note provides a comprehensive, field-proven protocol for evaluating the enzyme inhibition activity of a specific derivative, 1-(2-nitrophenyl)-1H-1,2,4-triazole. The primary focus is on the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway and the main target of azole antifungals.[3][4] We will detail the underlying biochemical principles, provide a step-by-step protocol for determining the half-maximal inhibitory concentration (IC₅₀), and discuss data analysis and validation to ensure scientific integrity. This guide is designed for researchers in drug discovery and development seeking to characterize novel triazole-based compounds.
Introduction: The Significance of Triazoles and Enzyme Inhibition
1,2,4-triazole derivatives represent a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6] Their therapeutic efficacy often stems from their ability to selectively inhibit specific enzymes. Among the most successful applications is their use as antifungal agents, which function by disrupting the integrity of the fungal cell membrane.[7]
This disruption is achieved by targeting and inhibiting a key enzyme: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[3][8] This enzyme is essential for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. By inhibiting CYP51, triazole compounds deplete ergosterol levels, leading to increased membrane permeability and ultimately inhibiting fungal growth.[9][10]
Evaluating the inhibitory potential of new triazole derivatives like this compound against their target enzyme is a critical step in the drug discovery pipeline. It allows for the quantification of potency (typically as an IC₅₀ value), provides insights into the mechanism of action, and enables structure-activity relationship (SAR) studies to optimize lead compounds.
The Target: Ergosterol Biosynthesis and CYP51
The ergosterol biosynthesis pathway is a multi-step process vital for fungal survival. The specific step targeted by azole antifungals is the C14-demethylation of lanosterol, catalyzed by CYP51. The triazole nitrogen atom (N4) coordinates with the heme iron atom in the active site of the CYP51 enzyme, preventing it from binding and metabolizing its natural substrate, lanosterol.[8] This targeted inhibition is the foundation of the compound's antifungal activity.
Diagram 1: Fungal Ergosterol Biosynthesis Pathway A simplified diagram illustrating the key role of Lanosterol 14α-demethylase (CYP51) and its inhibition by 1,2,4-triazole compounds.
Principle of the CYP51 Inhibition Assay
This protocol describes an in vitro assay using human liver microsomes, which contain recombinant CYP enzymes, to measure the inhibition of a specific CYP isoform.[11] The assay quantifies the activity of CYP51 by monitoring the rate of metabolism of a specific probe substrate. The inhibitory effect of this compound is determined by measuring the decrease in the formation of the metabolite in the presence of the compound. The results are used to generate a dose-response curve and calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]
Diagram 2: Experimental Workflow for IC₅₀ Determination A flowchart outlining the major steps in the CYP51 enzyme inhibition assay.
Materials and Reagents
Equipment:
-
Incubator (37°C)
-
Microplate shaker
-
96-well microplates (polypropylene)
-
Multichannel pipette
-
Centrifuge capable of holding microplates
-
LC-MS/MS system for metabolite quantification
Reagents & Consumables:
-
Test Compound: this compound
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP51
-
Substrate: CYP51 probe substrate (e.g., Lanosterol)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive Control Inhibitor: Ketoconazole or Fluconazole[7][8]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO), HPLC grade
-
Quenching Solution: Acetonitrile, HPLC grade, containing an internal standard (e.g., Tolbutamide)[12]
-
Purified water (Milli-Q or equivalent)
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4. Store at 4°C.
-
Test Compound Stock (10 mM): Accurately weigh and dissolve this compound in DMSO to make a 10 mM stock solution.
-
Positive Control Stock (10 mM): Prepare a 10 mM stock solution of Ketoconazole in DMSO.
-
Working Solutions:
-
Prepare serial dilutions of the test compound and positive control in DMSO. A typical 8-point dilution series might range from 10 mM down to 0.03 mM.
-
The final concentration of DMSO in the assay wells should be kept constant and low (typically ≤ 0.5%) to avoid affecting enzyme activity.
-
-
Enzyme Preparation: On the day of the assay, thaw the human liver microsomes on ice. Dilute with cold assay buffer to the desired final concentration (e.g., 0.2-0.5 mg/mL). Keep on ice at all times.
-
Substrate Solution: Prepare a stock solution of the substrate in a suitable solvent (e.g., acetonitrile or DMSO) and then dilute to the final working concentration in the assay buffer. The final concentration should be at or near the Michaelis constant (Kₘ) for the specific substrate and enzyme lot.
-
NADPH Solution: Prepare the NADPH regenerating system in assay buffer according to the manufacturer's instructions.
Protocol 2: IC₅₀ Determination Assay
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the serially diluted test compound, positive control, or DMSO (for vehicle control wells) to the appropriate wells in triplicate.
-
-
Pre-incubation:
-
Add 158 µL of the pre-warmed (37°C) assay buffer to all wells.
-
Add 20 µL of the diluted enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of the NADPH/Substrate mixture to all wells.
-
Mix the plate on a shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of product formation, determined in preliminary experiments.
-
-
Reaction Quenching:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to all wells.
-
Seal the plate and mix vigorously.
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the amount of metabolite formed. The peak area ratio of the metabolite to the internal standard is used for quantification.
-
Data Analysis and Presentation
-
Calculate Percent Inhibition: The activity in the vehicle control (DMSO) wells represents 100% enzyme activity. The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Summarize the quantitative results in a clear, structured table.
| Compound | Target Enzyme | IC₅₀ (µM)¹ |
| This compound | CYP51 | Experimental Value |
| Ketoconazole (Positive Control) | CYP51 | Experimental Value |
| ¹IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments. |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured by the inclusion of critical controls:
-
Vehicle Control (Negative Control): Wells containing DMSO instead of the inhibitor represent the baseline (0% inhibition) enzyme activity. This control is essential for calculating the percent inhibition.
-
Positive Control: A known inhibitor of CYP51, such as ketoconazole, must be run in parallel.[8] The resulting IC₅₀ value should fall within a historically accepted range, validating that the assay system is performing correctly.
-
No Cofactor Control: Wells without the NADPH regenerating system should show no metabolite formation, confirming that the reaction is dependent on the cofactor.
Troubleshooting:
-
High Variability between Replicates: May indicate poor mixing, pipetting errors, or issues with the plate reader.
-
Low Signal in Vehicle Control: Could be due to inactive enzyme, incorrect buffer pH, or degraded substrate/cofactor.
-
Positive Control IC₅₀ Out of Range: Suggests a systemic issue with reagent concentrations, incubation times, or the enzyme lot.
Broader Context: Alternative Enzyme Targets
While CYP51 is a primary target for antifungal triazoles, the 1,2,4-triazole scaffold is known to inhibit a diverse range of other enzymes.[13][14] Depending on the substituents on the triazole ring, these compounds may exhibit activity against:
-
Cholinesterases (AChE, BChE): Relevant for neurodegenerative diseases like Alzheimer's.[15][16]
-
α-Glucosidase: A target for managing type 2 diabetes.[15][16]
-
Thymidine Phosphorylase: An enzyme implicated in cancer progression.[17]
-
Urease: Inhibition is relevant for treating infections by Helicobacter pylori.[15]
The general principles of the IC₅₀ determination protocol described here can be adapted to evaluate the activity of this compound against these and other enzymes, provided the appropriate enzyme source, substrate, and detection method are used.
References
-
Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2), 189-206.
-
Akhtar, T., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(38), 34551–34563. [Link]
-
Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Preprint. [Link]
-
Akhtar, T., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(38), 34551–34563. [Link]
-
Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 47, 116388. [Link]
-
Ahmad, A., et al. (2022). Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(7), 688. [Link]
-
Monk, B. C., et al. (2020). Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis. Journal of Biological Chemistry, 295(27), 9235–9250. [Link]
-
Sivakumar, D., et al. (2021). Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. ChemistryOpen, 10(1), 10–21. [Link]
-
Wikipedia contributors. (2024). Antifungal. Wikipedia. [Link]
-
Ahmad, A., et al. (2022). Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. Journal of Fungi, 8(7), 688. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Current Organic Synthesis, 19(5), 493-524. [Link]
-
Prashanth, M. K., et al. (2018). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Applicable Chemistry, 7(4), 987-995. [Link]
-
Locuson, C. W., et al. (2012). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Biochemistry, 51(49), 9987–9998. [Link]
-
Aouad, M. R., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. Drug Design, Development and Therapy, 17, 2419–2433. [Link]
-
Kumar, A., et al. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 8(5), 686-694. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]
-
Kotan, R. (2022). Antifungal Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science, 1, 81-94. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. ResearchGate. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Application Notes & Protocols for the Development of 1-(2-Nitrophenyl)-1H-1,2,4-triazole Derivatives with Enhanced Bioactivity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and bioactivity screening of novel derivatives of 1-(2-nitrophenyl)-1H-1,2,4-triazole. The objective is to leverage the privileged 1,2,4-triazole scaffold to develop new chemical entities with enhanced therapeutic potential.
Introduction: The Therapeutic Promise of 1,2,4-Triazoles
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that is a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in drug design.[1][2][3] A multitude of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole, feature this heterocyclic core, underscoring its therapeutic significance.[4] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, antiviral, anticonvulsant, and anti-inflammatory properties.[1][3][5][6]
The this compound core serves as a versatile starting point for the development of novel bioactive molecules. The presence of the nitro group offers a handle for further chemical modifications, while the triazole ring provides a robust platform for introducing diverse substituents to modulate the compound's physicochemical properties and biological activity. This guide will detail the rationale and methodologies for creating a library of derivatives and evaluating their therapeutic potential.
Strategic Design of Derivatives: A Structure-Activity Relationship (SAR) Approach
The development of potent bioactive compounds is guided by understanding the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.[7][8][9] For this compound derivatives, key modifications can be envisioned at several positions to enhance bioactivity.
Key Modification Sites:
-
The Phenyl Ring: The nitro group can be reduced to an amine, which can then be further derivatized to amides, sulfonamides, or Schiff bases. The position and nature of substituents on the phenyl ring can significantly influence activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets.[8]
-
The Triazole Ring: While the core 1,2,4-triazole is often essential for activity, substitution at the C3 and C5 positions (if the synthesis route allows) can be explored. For example, introducing mercapto/thione/thio-substituted groups has been shown to enhance antimicrobial activity.[1][4]
The following diagram illustrates the key areas for chemical modification on the this compound scaffold.
Caption: Key modification sites on the this compound scaffold for SAR studies.
Synthetic Protocols
The synthesis of 1,2,4-triazole derivatives can be achieved through various established methods.[10][11] The following protocols provide a general framework for the synthesis and derivatization of the this compound core.
Protocol 3.1: Synthesis of the Core Scaffold
A common route to synthesize 1-substituted-1H-1,2,4-triazoles involves the reaction of a corresponding amine with N,N-dimethylformamide azine or a similar reagent.
Materials:
-
2-Nitroaniline
-
N,N-dimethylformamide azine dihydrochloride
-
High-boiling point solvent (e.g., N,N-dimethylformamide)
-
Base (e.g., potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 2-nitroaniline (1 equivalent) in N,N-dimethylformamide.
-
Add N,N-dimethylformamide azine dihydrochloride (1.1 equivalents) and potassium carbonate (2.5 equivalents) to the solution.
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure this compound.
Protocol 3.2: Derivatization of the Nitro Group
The nitro group on the phenyl ring is a versatile functional group for further modifications. A key transformation is its reduction to an amine.
Materials:
-
This compound
-
Reducing agent (e.g., Tin(II) chloride dihydrate, catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate)
-
Acid (e.g., concentrated HCl for stannous chloride reduction)
-
Base (e.g., sodium bicarbonate)
Procedure (using Tin(II) chloride):
-
Suspend this compound (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (5 equivalents) to the suspension.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-(2-aminophenyl)-1H-1,2,4-triazole by column chromatography.
The resulting amine can be further derivatized to a wide range of amides, sulfonamides, and Schiff bases using standard synthetic protocols.
Characterization of Synthesized Derivatives
The structural elucidation of the synthesized compounds is crucial and is typically achieved using a combination of spectroscopic methods.[12][13][14][15][16]
| Technique | Purpose | Expected Observations for this compound Derivatives |
| ¹H NMR | To determine the number, environment, and connectivity of protons. | Aromatic protons on the phenyl ring, distinct signals for the triazole ring protons.[12][13] |
| ¹³C NMR | To identify the carbon framework of the molecule. | Signals corresponding to the carbons of the phenyl and triazole rings.[12][13] |
| FT-IR | To identify the functional groups present. | Characteristic stretching frequencies for N-O (nitro group), C=N, and C-H bonds.[13] |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the compound.[15] |
Protocols for Bioactivity Screening
The following are standardized protocols for evaluating the antimicrobial and anticancer potential of the synthesized derivatives.
Protocol 5.1: In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and 25-28°C for 48-72 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]
Protocol 5.2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]
Materials:
-
Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Viable cells will reduce the yellow MTT to purple formazan crystals.[23]
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The following diagram illustrates the workflow for the synthesis and screening of this compound derivatives.
Caption: Overall workflow from design to lead optimization of this compound derivatives.
Data Presentation and Interpretation
The results from the bioactivity screening should be tabulated for clear comparison.
Table 1: Example of Antimicrobial Activity Data (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Derivative 1 | 16 | 32 | 64 | >128 | 8 |
| Derivative 2 | 8 | 16 | 32 | 64 | 4 |
| Ciprofloxacin | 1 | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 2 |
Table 2: Example of Anticancer Activity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Derivative 1 | 25.4 | 32.1 | 18.9 |
| Derivative 2 | 10.2 | 15.8 | 8.5 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
By analyzing the data in these tables in conjunction with the structural modifications, researchers can establish meaningful SARs to guide the design of the next generation of more potent derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By systematically applying the synthetic and screening protocols outlined in these application notes, researchers can efficiently generate and evaluate a library of derivatives, leading to the identification of lead compounds with enhanced bioactivity for further preclinical and clinical development.
References
-
Jubb, A. W., Bures, J., & Kozak, J. (2017). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 25(22), 5873-5896. [Link]
-
Haghighi, P., & Stadler, M. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159. [Link]
-
Kravchenko, I., & Kholodnyak, S. (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Journal of Organic and Pharmaceutical Chemistry, 21(3), 4-18. [Link]
-
Wei, Q. L., Gao, J., Zou, J., Wan, J., & Zhang, S. S. (2007). Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 19(2), 1262-1268. [Link]
-
Fruziński, A., & Gzella, A. K. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(16), 4945. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Kumar, A., & Kumar, S. (2019). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 10(4), 1548-1560. [Link]
-
Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2420(1), 020002. [Link]
-
Sharma, D., & Narasimhan, B. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1014. [Link]
-
Al-Ostoot, F. H., & Al-Sammarrae, K. A. M. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Applied Pharmaceutical Science, 14(1), 1-15. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Wang, Y., Li, Y., Wang, J., & Li, Q. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. Molecules, 28(19), 6934. [Link]
-
Al-Mathkhury, H. J. F., & Al-Dahmoshi, H. O. M. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 108-114. [Link]
-
Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2420(1), 020002. [Link]
-
Jacob, H. J., Al-Allaf, T. A. K., & Al-Obaidi, A. M. J. (2018). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Journal of Global Pharma Technology, 10(1), 1-8. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
Al-Jubori, H. H. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Education and Scientific Studies, (37). [Link]
-
Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 14(3), 224. [Link]
-
Al-Jubori, H. H. (2024). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Journal of Education and Scientific Studies, (37). [Link]
-
Asif, M. (2015). Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. Journal of Chemical and Pharmaceutical Research, 7(3), 63-72. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, K. A. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7208. [Link]
-
Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Kumar, S., & Kumar, A. (2025). Synthesis and in vitro antimicrobial activity of some triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1341-1347. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, K. A. (2018). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic & Medicinal Chemistry Letters, 28(18), 3073-3080. [Link]
-
Kravchenko, I., & Kholodnyak, S. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Organic and Pharmaceutical Chemistry, 22(2), 4-18. [Link]
-
El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(18), 4165. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, K. A. (2021). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molbank, 2021(2), M1204. [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, K. A. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. [Link]
-
Vaněk, T., & Klimešová, V. (2019). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 24(18), 3247. [Link]
-
Gümüş, F., & Özkay, Y. (2025). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1348-1355. [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. isres.org [isres.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. akjournals.com [akjournals.com]
- 19. actascientific.com [actascientific.com]
- 20. woah.org [woah.org]
- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Leveraging Nitrotriazoles in the Development of Novel Antifungal Agents
Abstract
The escalating incidence of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] Azole antifungals, the cornerstone of anti-mycotic therapy, are facing declining efficacy, necessitating urgent innovation in drug discovery.[2][3] This guide details the application of nitrotriazole moieties in the strategic design and development of next-generation antifungal agents. We provide a comprehensive overview of the mechanism, synthesis, and evaluation of nitrotriazole-based compounds, which have demonstrated potent activity, notably against fluconazole-resistant fungal pathogens.[1][4][5] This document furnishes researchers, medicinal chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to explore this promising class of compounds.
Introduction: The Rationale for Nitrotriazole-Based Antifungals
Fungal infections are a leading cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The azole class of antifungals, which includes drugs like fluconazole, functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[1][7]
However, the widespread use of azoles has led to the development of resistance.[3] Modifications to the core azole structure represent a key strategy to overcome this challenge. The incorporation of a 3-nitro-1,2,4-triazole moiety in place of the standard 1,2,4-triazole ring in fluconazole-like structures has yielded derivatives with significantly enhanced antifungal potency.[1][4][5]
Key Advantages of Nitrotriazole Modification:
-
Enhanced Target Binding: Molecular docking studies suggest that the electron-withdrawing nitro group improves the electrostatic interaction between the triazole ring and the heme iron core of the CYP51 active site, leading to more potent enzyme inhibition.[1][5]
-
Activity Against Resistant Strains: Certain nitrotriazole derivatives have shown excellent activity against fungal strains that are resistant to first-line agents like fluconazole.[1][4][5]
-
Broad-Spectrum Potential: These compounds have demonstrated activity against a range of pathogenic yeasts and filamentous fungi.[1][8]
This guide outlines the workflow for leveraging these advantages, from chemical synthesis to biological evaluation.
Figure 2: The proposed mechanism of action for nitrotriazole antifungals via inhibition of CYP51.
Experimental Protocols
Protocol 3.1: General Synthesis of a Nitrotriazole-Fluconazole Derivative
This protocol is adapted from the synthetic scheme reported by Sadeghpour et al. and describes the synthesis of a fluconazole derivative where one triazole ring is replaced by a 3-nitro-1,2,4-triazole moiety. [1][5] Objective: To synthesize a 2-(2,4-difluorophenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative.
Materials:
-
1-(2-(2,4-difluorophenyl)oxiran-2-ylmethyl)-1H-1,2,4-triazole (Key Oxirane Intermediate)
-
3-Nitro-1,2,4-triazole
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Standard glassware for organic synthesis, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography system (Silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the key oxirane intermediate (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add 3-nitro-1,2,4-triazole (1.1 equivalents) and triethylamine (1.5 equivalents).
-
Scientist's Note: Triethylamine acts as a base to facilitate the nucleophilic attack of the nitrotriazole on the epoxide ring. Ethanol serves as a suitable polar protic solvent for this reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting oxirane spot indicates reaction completion.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the final nitrotriazole compound.
-
Characterization: Confirm the structure of the synthesized compound using analytical methods such as NMR (¹H, ¹³C), Mass Spectrometry, and elemental analysis. [1][5]
Protocol 3.2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol follows the standardized guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC). [9][10] Objective: To determine the MIC of a nitrotriazole compound against a panel of fungal isolates.
Materials:
-
Synthesized nitrotriazole compound
-
Standard antifungal drug (e.g., Fluconazole) as a positive control
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, fluconazole-resistant strains)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Sterile saline or water
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the nitrotriazole compound in DMSO at a concentration of 100x the highest final concentration to be tested.
-
Inoculum Preparation: Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). [11]Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. [12]3. Plate Preparation: a. Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate. b. Add 100 µL of the drug stock solution (diluted in RPMI) to the first column of wells, resulting in a 2x concentration. c. Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last drug-containing column. d. The plate now contains 100 µL of serially diluted drug concentrations. e. Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
Inoculation: Add 100 µL of the final diluted fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and dilutes the drug to the final 1x test concentrations.
-
Incubation: Incubate the plates at 35°C. Read yeast plates after 24-48 hours and mold plates after 48-72 hours, or until sufficient growth is seen in the control well. [9]6. MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control. [9]This can be determined visually or by using a plate reader.
Protocol 3.3: Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine if a nitrotriazole compound has fungicidal (killing) or fungistatic (inhibiting) activity.
Procedure:
-
Following the MIC determination (Protocol 3.2), take a 10-20 µL aliquot from each well that showed no visible growth. [12]2. Spot-plate these aliquots onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the agar plate at 35°C for 48 hours.
-
MFC Determination: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate. [11][12]
Data Presentation & Interpretation
Quantitative data from susceptibility testing should be summarized for clear comparison.
Table 1: Example In Vitro Antifungal Activity (MIC in µg/mL) of Nitrotriazole Derivatives (Data is representative and adapted from Sadeghpour et al.)[1][8]
| Compound | C. albicans (ATCC 90028) | C. krusei (ATCC 6258)¹ | A. fumigatus (ATCC 149) |
| Nitrotriazole 5a | 0.5 | 1 | 4 |
| Nitrotriazole 5b | 0.25 | 0.5 | 2 |
| Nitrotriazole 5d | 0.5 | 1 | 2 |
| Fluconazole | 1 | >64 | >64 |
¹ C. krusei is intrinsically resistant to fluconazole.
Interpretation:
-
The data clearly shows that nitrotriazole derivatives (5a, 5b, 5d) exhibit potent antifungal activity.
-
Compound 5b demonstrated the highest potency against all tested strains. [1]* Crucially, these compounds are highly effective against C. krusei, a species known for its resistance to fluconazole, highlighting their potential to address clinical resistance. [1][8]
Structure-Activity Relationship (SAR) Insights
Analysis of various synthesized nitrotriazole derivatives has provided key insights for lead optimization:
-
Nitrotriazole Moiety: The replacement of a triazole ring with a nitrotriazole ring consistently leads to increased antifungal activity compared to the parent compound (e.g., fluconazole). [1]* Halogenated Phenyl Ring: The presence of two halogen substituents (e.g., 2,4-dichloro or 2,4-difluoro) on the phenyl ring generally confers superior activity. [1][13]This is attributed to favorable hydrophobic interactions within the enzyme's active site. [1]* SAR-Guided Design: These findings suggest that future design efforts should focus on synthesizing analogs that retain the di-halogenated phenyl group and the core nitrotriazole scaffold while exploring modifications at other positions to enhance potency and pharmacokinetic properties. [13]
High-Level Protocol for In Vivo Efficacy Evaluation
Once a lead candidate is identified through in vitro screening, its efficacy must be validated in an animal model. [14][15][16] Objective: To assess the therapeutic efficacy of a lead nitrotriazole compound in a murine model of disseminated candidiasis.
Model: Immunocompromised mouse model (e.g., using cyclophosphamide).
Procedure Outline:
-
Induce Immunosuppression: Administer an immunosuppressive agent to the mice.
-
Infection: Infect the mice intravenously with a standardized inoculum of a pathogenic fungal strain (e.g., Candida albicans).
-
Treatment Groups: Divide the animals into groups:
-
Vehicle Control (infected, untreated)
-
Positive Control (infected, treated with a standard drug like fluconazole)
-
Test Group (infected, treated with the nitrotriazole compound at various doses)
-
-
Drug Administration: Administer the treatment (e.g., via oral gavage or intraperitoneal injection) for a defined period.
-
Monitoring & Endpoints:
-
Survival: Monitor and record animal survival over a period (e.g., 21 days).
-
Fungal Burden: At the end of the study (or at specific time points), euthanize a subset of animals and determine the fungal load (CFU/gram) in target organs like the kidneys and brain. [14][15]6. Data Analysis: Compare the survival rates and organ fungal burdens between the treatment groups to determine the in vivo efficacy of the nitrotriazole compound.
-
Conclusion
Nitrotriazole derivatives represent a highly promising avenue for the development of new antifungal agents capable of combating drug-resistant fungal infections. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these compounds. By leveraging a rational, structure-based design approach and systematic biological evaluation, the scientific community can advance the development of nitrotriazole-based therapeutics from the laboratory to the clinic.
References
-
Sadeghpour, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(7), 1150. [Link]
-
Verma, S., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(10), 329–343. [Link]
-
Sadeghpour, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. PubMed. [Link]
-
Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. [Link]
-
Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00126-19. [Link]
-
Verma, S., et al. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell. [Link]
-
Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
-
Thompson III, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8), ofz323. [Link]
-
Pierce, C. G., & Lionakis, M. S. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(3), 260. [Link]
-
Antifungal Susceptibility Test. (2015). Slideshare. [Link]
-
Sadeghpour, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. ResearchGate. [Link]
-
Sadeghpour, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Semantic Scholar. [Link]
-
Espinel-Ingroff, A., & Shadomy, S. (1989). In vitro and in vivo evaluation of antifungal agents. European Journal of Clinical Microbiology & Infectious Diseases, 8(4), 352–361. [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. [Link]
-
Al-Bari, M. A. A. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Antibiotics, 11(10), 1335. [Link]
-
Georgopapadakou, N. H. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis, 3(1), 122. [Link]
-
Rybak, Z. D., et al. (2024). A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. Nature Communications, 15(1), 3624. [Link]
-
Zhang, W., et al. (2020). Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. Bioorganic & Medicinal Chemistry Letters, 30(4), 126951. [Link]
-
Kumar, A., & Singh, R. K. (2013). Advances in synthetic approach to and antifungal activity of triazoles. RSC Advances, 3(34), 14214-14235. [Link]
-
Li, D., et al. (2018). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 8(3), 1547–1564. [Link]
Sources
- 1. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbialcell.com [microbialcell.com]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo evaluation of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The primary synthetic routes involve the N-arylation of 1,2,4-triazole with an activated 2-nitrophenyl source. The most common methods are Nucleophilic Aromatic Substitution (SNAr) and copper-catalyzed Ullmann-type cross-coupling reactions.[1][2] Both pathways, while effective, present unique challenges that can impact yield, purity, and reproducibility.
The electron-withdrawing nature of the nitro group in the ortho position of the phenyl ring activates it for nucleophilic attack by the triazole anion, making the SNAr reaction a viable approach.[3] Alternatively, copper-catalyzed methods provide an efficient route for forming the C-N bond between the aryl halide and the triazole.[1][4]
This guide will provide in-depth troubleshooting for issues related to these synthetic strategies, helping you to optimize your reaction conditions and achieve consistent, high-quality results.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via an SNAr reaction with 1-fluoro-2-nitrobenzene and 1,2,4-triazole, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve my yield?
Answer:
Low or no product yield in the SNAr synthesis of this compound can stem from several factors. Let's break down the potential causes and solutions:
Causality Analysis:
-
Incomplete Deprotonation of 1,2,4-Triazole: The nucleophilicity of 1,2,4-triazole is significantly enhanced upon deprotonation to form the triazolide anion. Incomplete deprotonation will result in a low concentration of the active nucleophile, leading to a sluggish or stalled reaction.
-
Insufficient Reaction Temperature or Time: SNAr reactions, even with activated aryl halides, often require elevated temperatures to overcome the activation energy barrier. Insufficient heating or short reaction times may not allow the reaction to proceed to completion.[2]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions. It must be able to dissolve the reactants, particularly the triazolide salt, and be stable at the required reaction temperature. Polar aprotic solvents are generally preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Degradation of Reactants or Products: The 2-nitrophenyl group can be susceptible to side reactions under harsh basic conditions or at very high temperatures.
Troubleshooting Workflow:
Troubleshooting Decision Tree
Recommended Actions:
-
Base Selection and Stoichiometry:
-
Ensure you are using a sufficiently strong base to deprotonate 1,2,4-triazole (pKa ≈ 10). Potassium carbonate (K₂CO₃) is a common and effective choice.[5] For more challenging reactions, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.
-
Use at least one equivalent of the base relative to 1,2,4-triazole.
-
-
Solvent Optimization:
-
Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] These solvents will effectively dissolve the triazolide salt and facilitate the SNAr reaction.
-
-
Temperature and Reaction Time:
-
Gradually increase the reaction temperature. A good starting point is 80 °C, with the potential to increase to 120 °C if the reaction is slow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Prolonged reaction times at high temperatures can lead to decomposition.
-
-
Reactant Quality:
-
Ensure the purity of your starting materials. 1-fluoro-2-nitrobenzene can degrade over time, and 1,2,4-triazole can absorb moisture.
-
Problem 2: Formation of Multiple Products (Isomers)
Question: My reaction is producing the desired this compound, but I am also observing a significant amount of an isomeric byproduct, likely the 4-(2-nitrophenyl)-4H-1,2,4-triazole. How can I improve the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a common challenge in the N-arylation of unsymmetrical heterocycles like 1,2,4-triazole. The triazolide anion has two nucleophilic nitrogen atoms (N1 and N4), both of which can attack the electrophilic aryl halide.
Causality Analysis:
-
Kinetic vs. Thermodynamic Control: The ratio of N1 to N4 arylation can be influenced by the reaction conditions. One isomer may be the kinetic product (formed faster), while the other is the thermodynamic product (more stable).
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N4 position, which can favor attack at N1. However, the electronics of the system also play a significant role.
-
Counter-ion and Solvent Effects: The nature of the cation from the base and the coordinating ability of the solvent can influence the charge distribution in the triazolide anion and thus affect the regioselectivity.
Strategies for Improving Regioselectivity:
| Strategy | Rationale | Recommended Conditions |
| Choice of Base and Solvent | Certain base/solvent combinations can favor the formation of one isomer over the other. For instance, using sodium ethoxide in ethanol has been reported to favor N1 alkylation.[3] | Experiment with different base/solvent systems. Compare K₂CO₃/DMF with NaH/THF or other combinations. |
| Catalyst Selection (for Ullmann-type reactions) | In copper-catalyzed reactions, the choice of ligand can influence the regioselectivity by sterically directing the coupling to a specific nitrogen atom.[4] | For Ullmann reactions, screen different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, N,N'-dimethylethylenediamine). |
| Temperature Control | Lowering the reaction temperature can sometimes favor the formation of the kinetic product, which may be the desired N1 isomer. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
Problem 3: Difficult Purification of the Final Product
Question: I have successfully synthesized the this compound, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?
Answer:
Purification challenges often arise from unreacted starting materials, isomeric byproducts, and residual solvent or base.
Purification Workflow:
Purification Steps
Recommended Purification Protocol:
-
Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. This will precipitate the organic product and dissolve inorganic salts. If a strong base was used, neutralize the aqueous layer with a dilute acid (e.g., 1M HCl) before extraction.
-
Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.[1] Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities.[6]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity mixture and gradually increase the polarity to elute your product. Monitor the fractions by TLC.
-
-
Recrystallization: If the product obtained after chromatography is still not sufficiently pure, or if you wish to obtain crystalline material, recrystallization can be performed. Common solvents for recrystallization of similar aromatic triazoles include ethanol, isopropanol, or toluene.
III. Frequently Asked Questions (FAQs)
Q1: Which is the better starting material for the SNAr reaction: 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene?
A1: 1-fluoro-2-nitrobenzene is generally the more reactive substrate for SNAr reactions. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. The rate of reaction typically follows the order F > Cl > Br > I for SNAr.
Q2: Can I use a palladium-catalyzed cross-coupling reaction for this synthesis?
A2: While copper-catalyzed Ullmann-type reactions are more traditional for N-arylation of triazoles, palladium-catalyzed Buchwald-Hartwig amination can also be a powerful tool.[7] However, palladium catalysts can sometimes be inhibited by the triazole substrate.[8] If you choose this route, careful selection of the palladium precursor and ligand is crucial.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
2-Nitrophenyl compounds: These are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong Bases: Reagents like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: DMF and DMSO have high boiling points and can be absorbed through the skin. Avoid direct contact and ensure proper ventilation.
-
High Temperatures: Use appropriate heating mantles and ensure that your glassware is free of cracks or defects.
Q4: How can I confirm the structure and regiochemistry of my product?
A4: A combination of spectroscopic techniques is essential for structural confirmation:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for determining the structure and regiochemistry. The chemical shifts and coupling patterns of the protons on the triazole and nitrophenyl rings will be distinct for the N1 and N4 isomers.[9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
X-ray Crystallography: If you can obtain a single crystal of your product, this technique will provide unambiguous proof of the structure and regiochemistry.
IV. Experimental Protocols
Protocol 1: SNAr Synthesis of this compound
Materials:
-
1,2,4-Triazole
-
1-Fluoro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Copper-Catalyzed Ullmann-type Synthesis
Materials:
-
1,2,4-Triazole
-
1-Iodo-2-nitrobenzene
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuI (0.1 eq), 1,2,4-triazole (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous toluene, followed by 1-iodo-2-nitrobenzene (1.0 eq) and DMEDA (0.2 eq).
-
Heat the reaction mixture to 110 °C and stir for 24-48 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
V. References
-
Suramwar, N. V., Thakare, S. R., & T. Niraj. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. International Journal of Organic Chemistry, 2012.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Chupakhin, E., et al. (2012). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 51(1), 215-219.
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987378.
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]
-
Suramwar, N. V., Thakare, S. R., & Niraj, T. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International, 2012, 515092.
-
ACS Omega. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 8(21), 18671–18680.
-
Journal of the Chinese Chemical Society. (2004). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society, 51(5A), 999-1002.
-
International Journal of Science and Research (IJSR). (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425.
-
ACS Omega. (2023). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega, 8(21), 18671–18680.
-
ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(1), 229-238.
-
ResearchGate. (2017). Synthesis and Regioselective N-2-Functionalization of 4-Fluoro-5-aryl-1,2,3-NH-triazoles. European Journal of Organic Chemistry, 2017(43), 6489-6498.
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Retrieved from [Link]
-
ResearchGate. (2018). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 23(10), 2466.
-
Royal Society of Chemistry. (1976). Synthesis of 1H-1,2,4-triazole 2-oxides and annelated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2166-2170.
-
NIH. (2022). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Angewandte Chemie International Edition, 61(10), e202115668.
-
TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Scientific Reviews and Chemical Communications, 2(3), 192-196.
Sources
- 1. scispace.com [scispace.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsr.net [ijsr.net]
Technical Support Center: Optimizing N-arylation of 1,2,4-triazole with 1-fluoro-2-nitrobenzene
Welcome to the technical support center for the N-arylation of 1,2,4-triazole with 1-fluoro-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Chemistry at Play
The N-arylation of 1,2,4-triazole with 1-fluoro-2-nitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is of significant interest in medicinal chemistry as the resulting N-aryl-1,2,4-triazole scaffold is a key structural motif in many pharmaceutical agents.[1][2] The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The presence of the electron-withdrawing nitro group ortho to the fluorine leaving group is crucial for activating the aromatic ring towards nucleophilic attack by the triazole.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Base Strength or Incomplete Deprotonation | 1,2,4-triazole requires deprotonation to form the more nucleophilic triazolide anion. An inadequate base or incomplete deprotonation will result in a low concentration of the active nucleophile. | Use a sufficiently strong base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[4][5] Ensure the base is anhydrous, as water can consume the base and inhibit the reaction. Consider using a slight excess of the base (1.2-1.5 equivalents). |
| Inappropriate Solvent Choice | The choice of solvent is critical for SNAr reactions. Protic solvents can solvate the triazolide anion, reducing its nucleophilicity.[3] | Employ polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile.[3][4] These solvents effectively solvate the cation of the base, leaving the anionic nucleophile more reactive.[3] |
| Low Reaction Temperature | SNAr reactions often have a significant activation energy barrier that needs to be overcome.[3] | Gradually increase the reaction temperature. A typical starting point is 80-100 °C, but temperatures up to 135 °C may be necessary.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at excessively high temperatures.[3][6] |
| Moisture in Reagents or Solvents | Water can react with the base and hydrolyze the 1-fluoro-2-nitrobenzene starting material. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry the 1,2,4-triazole and the base before use. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Explanation | Suggested Solution |
| N1 vs. N2 vs. N4 Arylation | 1,2,4-triazole has three nitrogen atoms that can potentially act as nucleophiles, leading to a mixture of N1, N2, and N4-arylated isomers. The electronic and steric environment of each nitrogen influences the product distribution. | While the reaction with 1-fluoro-2-nitrobenzene often favors the thermodynamically more stable N1-isomer, the reaction conditions can influence the ratio. Altering the base and solvent combination may shift the regioselectivity. In some cases, separation of the isomers by column chromatography is necessary.[7][8] Copper-catalyzed conditions have been shown to influence regioselectivity in other triazole arylations.[4][9] |
Issue 3: Difficult Product Purification
| Potential Cause | Explanation | Suggested Solution |
| Residual DMF or DMSO | High-boiling polar aprotic solvents can be challenging to remove completely. | After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer multiple times with water and then with brine to remove residual DMF or DMSO. |
| Co-elution of Isomers | The N1 and N4-arylated isomers can have very similar polarities, making their separation by column chromatography difficult. | Utilize a shallow gradient of eluents during column chromatography. Consider using a different stationary phase or a different solvent system. Preparative HPLC or MPLC can also be effective for separating closely related isomers.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is 1-fluoro-2-nitrobenzene a good substrate for this reaction?
A1: The high electronegativity of the fluorine atom and the strong electron-withdrawing nitro group ortho to it make the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3] The nitro group also effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which lowers the activation energy of the reaction.[3]
Q2: What is the role of the base in this reaction?
A2: The base deprotonates the N-H of 1,2,4-triazole to form the more potent triazolide anion. This significantly increases the nucleophilicity of the triazole, facilitating its attack on the electron-deficient aromatic ring.
Q3: Can I use other aryl halides, such as 1-chloro-2-nitrobenzene?
A3: Yes, but the reaction will likely be slower. The reactivity of the leaving group in SNAr reactions generally follows the order F > Cl > Br > I. The carbon-fluorine bond is strong, but the rate-determining step is typically the formation of the Meisenheimer complex, which is accelerated by the high electronegativity of fluorine.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The product, being more polar than 1-fluoro-2-nitrobenzene but less polar than 1,2,4-triazole, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.[6]
Optimized Experimental Protocol
This protocol provides a starting point for the N-arylation of 1,2,4-triazole with 1-fluoro-2-nitrobenzene. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
1,2,4-triazole
-
1-fluoro-2-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the triazolide anion.
-
Add 1-fluoro-2-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with deionized water, followed by one wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-1,2,4-triazole.
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for N-arylation of 1,2,4-triazole.
Experimental Workflow
Caption: General experimental workflow for the N-arylation reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
References
- Benchchem. Technical Support Center: Optimizing Reactions of 1-fluoro-4-nitrobenzene.
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available from: [Link]
-
ResearchGate. Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Available from: [Link]
-
Alberico, D., Scott, M. E., & Lautens, M. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic letters, 9(26), 5469–5472. Available from: [Link]
-
G-H., Liu, et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(18), 17799–17806. Available from: [Link]
-
Szostak, M., & Szostak, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International journal of molecular sciences, 21(20), 7729. Available from: [Link]
-
Wordpress. SNAr Reaction in Other Common Molecular Solvents. Available from: [Link]
-
Wu, Y., et al. (2009). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. Organic Letters, 11(21), 4946-4949. Available from: [Link]
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available from: [Link]
-
NIE Digital Repository. Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. Available from: [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
SciSpace. Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Available from: [Link]
-
Hindawi. Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Available from: [Link]
-
ResearchGate. N-arylation of 1,2,4-triazole. | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. Plausible reaction mechanism for arylation of 1,2,4-triazole. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available from: [Link]
-
Liu, G.-H., et al. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. ACS Omega, 4(18), 17799–17806. Available from: [Link]
-
Laine, R., et al. (2020). Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry, 63(10), 5254–5275. Available from: [Link]
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
-
MDPI. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for the N-arylation of imidazole with iodobenzene a. Available from: [Link]
-
ACS Publications. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Available from: [Link]
-
ResearchGate. Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. Available from: [Link]
Sources
- 1. repository.nie.edu.sg [repository.nie.edu.sg]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 10. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
side products in the synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole and their identification
Welcome to the dedicated technical support guide for the synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, address frequently encountered challenges, and offer validated protocols for the identification of common side products. Our approach is rooted in mechanistic understanding and practical, field-tested expertise to ensure the integrity and reproducibility of your synthetic work.
Philosophical Cornerstone: Proactive Purity by Design
In the synthesis of pharmacologically relevant scaffolds like N-aryl triazoles, a reactive mindset to "purify away" problems is inefficient. This guide is built on a proactive philosophy: to anticipate and mitigate the formation of impurities through a deep understanding of the reaction mechanism and its potential deviations. By understanding why a side product forms, we can strategically adjust reaction parameters to suppress its formation, leading to cleaner crude products, simplified purifications, and more reliable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent method is the N-arylation of 1,2,4-triazole with an activated 2-halonitrobenzene, typically 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. This reaction often falls under the category of an Ullmann-type condensation, which traditionally requires harsh conditions. Modern iterations utilize copper catalysis to proceed under milder conditions. The primary challenges are twofold: achieving a satisfactory reaction rate and controlling the regioselectivity of the arylation. The 1,2,4-triazole anion is a bidentate nucleophile, presenting two possible sites for arylation at the N1 and N4 positions.
Q2: I am observing two major spots on my TLC, even after extended reaction times. What are they likely to be?
A2: In the N-arylation of 1,2,4-triazole, the most common and often difficult-to-separate impurity is the regioisomeric byproduct. Therefore, the two major spots are very likely the desired This compound and the undesired 4-(2-nitrophenyl)-1H-1,2,4-triazole . Their similar polarity often makes chromatographic separation challenging.
Q3: My reaction is sluggish and gives a low yield. What are the key parameters to optimize?
A3: Low conversion in Ullmann-type N-arylations is a frequent issue. Key parameters to investigate include:
-
Catalyst System: The choice of copper source (e.g., CuI, Cu₂O, or CuO nanoparticles) and, crucially, a suitable ligand can dramatically impact the reaction rate. While some "ligand-free" protocols exist, they are often substrate-dependent.
-
Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are critical for the deprotonation of the triazole.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
-
Temperature: While modern catalysts allow for milder conditions, these reactions often require heating. A systematic temperature screen is advisable.
Q4: I see a significant amount of 2-nitroaniline in my crude product. What is the cause?
A4: The presence of 2-nitroaniline suggests a side reaction where the 2-halonitrobenzene is reacting with an amine source. This could be from the degradation of the solvent (e.g., DMF can be a source of dimethylamine at high temperatures) or from the reaction with an amine ligand if one is used. It is also possible if ammonia is used in the workup.
Troubleshooting Guide: Side Products and Their Identification
Primary Side Product: The Regioisomeric Impurity
The most common side product is the 4-(2-nitrophenyl)-1H-1,2,4-triazole . Its formation is a direct consequence of the ambident nucleophilic nature of the 1,2,4-triazolide anion.
Diagram: Regioselectivity in the N-Arylation of 1,2,4-Triazole
Caption: Formation of N1 and N4 regioisomers.
Identification Protocol: Distinguishing Between 1- and 4-Substituted Isomers
Unequivocal identification of the regioisomers is critical. This can be achieved through a combination of chromatographic and spectroscopic methods.
1. Thin-Layer Chromatography (TLC):
-
Observation: The two isomers will likely have very similar Rf values, but a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) may show slight separation. The 4-substituted isomer is generally more polar.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
This compound: Will show two distinct signals for the triazole protons.
-
4-(2-nitrophenyl)-1H-1,2,4-triazole: Due to the symmetry of the 4-substituted ring, the two triazole protons are equivalent and will appear as a single signal.
-
-
¹³C NMR: The number of signals for the triazole carbons will also differ. The 1-substituted isomer will show two signals, while the 4-substituted isomer will show only one due to symmetry.
-
Advanced NMR (¹H-¹⁵N HMBC): This is a powerful technique for unambiguous assignment. The correlation patterns between the triazole protons and the nitrogen atoms of the triazole ring are distinct for the 1- and 4-substituted isomers.[1]
Table 1: Representative NMR Data for N-Aryl-1,2,4-triazoles
| Compound | ¹H NMR (Triazole Protons) | ¹³C NMR (Triazole Carbons) |
| 1-Aryl-1H-1,2,4-triazole | Two distinct signals | Two distinct signals |
| 4-Aryl-4H-1,2,4-triazole | One singlet (2H) | One signal |
3. Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): Both isomers will show the same molecular ion peak. However, their fragmentation patterns can differ. The negative-ion mass spectra of nitrophenyl-1,2,4-triazoles can be particularly informative, with the ortho-isomer undergoing a characteristic elimination of NO.
Secondary Side Products and Their Identification
1. Dehalogenated Starting Material (Nitrobenzene):
-
Cause: This can arise from a reductive process, often exacerbated by protic impurities or certain ligands.
-
Identification: Easily identified by GC-MS by comparison with an authentic sample of nitrobenzene. It will have a significantly lower boiling point and retention time than the desired product.
2. Homocoupling of 2-Halonitrobenzene (2,2'-Dinitrobiphenyl):
-
Cause: A common side reaction in Ullmann couplings, especially at high temperatures or with certain catalyst systems.
-
Identification: This byproduct will have a much higher molecular weight (M+ of 244.17 g/mol ) than the desired product (M+ of 190.15 g/mol ), which is readily apparent by MS. Its ¹H NMR spectrum will be complex in the aromatic region.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add 1,2,4-triazole (1.2 eq.), 1-chloro-2-nitrobenzene (1.0 eq.), CuI (0.1 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture at a predetermined temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Synthesis Workflow
Caption: General workflow for synthesis and analysis.
Protocol 2: GC-MS Method for In-Process Monitoring and Impurity Profiling
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MSD Transfer Line Temperature: 280 °C.
-
Carrier Gas: Helium, constant flow.
-
Expected Elution Order: Nitrobenzene (if present) < 1-chloro-2-nitrobenzene < this compound ≈ 4-(2-nitrophenyl)-1H-1,2,4-triazole < 2,2'-dinitrobiphenyl.
References
- Sravya, G., & N., V. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Research Journal of Pharmacy and Technology, 15(2), 541-544.
-
Claramunt, R. M., et al. (2010). Differentiation between[2][3][4]triazolo[1,5-a]pyrimidine and[2][3][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 651-655. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080-15081. [Link]
-
Chupakhin, O. N., et al. (2012). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters, 14(4), 1188-1191. [Link]
- Al-Ostoot, F. H., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1222, 128892.
-
L.S. College, Muzaffarpur. (2020). Ullmann reaction. [Link]
-
Taywade, P. M., et al. (2013). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. International Journal of Organic Chemistry, 3(1), 1-6. [Link]
-
Zare, A., & Meraj, A. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Egyptian Journal of Chemistry, 65(1), 241-246. [Link]
Sources
Technical Support Center: Purification of 1-(2-nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support guide for the purification of 1-(2-nitrophenyl)-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important heterocyclic compound. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the purification of this compound.
Question 1: My crude product is not dissolving in the chosen solvent, even at its boiling point.
Answer:
This is a common issue that typically points to one of three root causes: an inappropriate solvent, insufficient solvent volume, or impurities that are insoluble in your chosen system.
-
Causality—Solvent Mismatch: The fundamental principle of recrystallization is that the solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. The this compound molecule possesses both polar (nitro group, triazole ring) and non-polar (phenyl ring) characteristics. If your solvent is too non-polar (e.g., hexane, toluene), it may not effectively solvate the polar functionalities. Conversely, a highly polar solvent might dissolve the compound too readily at room temperature.
-
Causality—Insoluble Impurities: Synthesis of this compound often involves a nucleophilic aromatic substitution (SAr) reaction between a 1,2,4-triazole salt and an activated 2-nitro-substituted benzene derivative.[1] Insoluble impurities could include inorganic salts from the reaction or polymeric byproducts.
Solutions:
-
Verify Solvent Choice: For this compound, polar protic solvents are generally a good starting point. Consider solvents like ethanol, isopropanol, or acetonitrile. See the FAQ section for a more detailed solvent selection guide.
-
Increase Solvent Volume: Add the solvent in small increments (5-10% of the current volume) to the boiling mixture. Allow the mixture to return to a boil after each addition. If the solid is your target compound, you should see it gradually dissolve.
-
Perform a Hot Filtration: If a portion of the solid material refuses to dissolve even after adding a significant amount of additional solvent, it is likely an insoluble impurity. In this case, you must perform a hot filtration to remove the solid particulate before allowing the solution to cool.
Question 2: After cooling the hot solution, no crystals have formed, or only a minimal amount has precipitated.
Answer:
The failure of a compound to crystallize from solution is typically due to either excessive solvent use, leading to a solution that is not supersaturated upon cooling, or the presence of impurities that inhibit crystal lattice formation.
-
Causality—Lack of Supersaturation: Crystallization occurs when the concentration of the solute exceeds its solubility limit at a given temperature. If too much solvent was used to dissolve the crude product, the solution might not become supersaturated upon cooling to room temperature or even in an ice bath.
-
Causality—Inhibitory Impurities: Certain impurities, particularly those that are structurally similar to the target compound or are viscous and "oily," can interfere with the orderly arrangement of molecules into a crystal lattice.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution to act as a template for crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Be careful not to boil it off too aggressively. Reduce the volume by 20-30% and then allow it to cool again.
-
Utilize an Anti-Solvent: If you are using a solvent like ethanol, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble, such as water) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow the solution to cool slowly.
Question 3: The recrystallized product is discolored (e.g., yellow or brown) or appears oily.
Answer:
Color in the final product is a clear indicator of persistent, often high-molecular-weight, chromophoric impurities. An oily appearance suggests the presence of impurities that depress the melting point of the compound or residual solvent.
-
Causality—Colored Impurities: Many organic reactions produce minor amounts of polymeric or oxidized side products. These are often highly colored and can be trapped within the crystal lattice of your target compound during recrystallization.
-
Causality—Oiling Out: If the boiling point of the solvent is higher than the melting point of your compound (or a eutectic mixture of your compound and impurities), the solid may melt in the hot solvent instead of dissolving. Upon cooling, it separates as an oil rather than forming crystals.
Solutions:
-
Decolorize with Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities. Add a very small amount (1-2% of the solute mass) of activated charcoal to the hot, dissolved solution. Swirl the mixture for a few minutes, then perform a hot filtration to remove the charcoal before cooling. See the detailed protocol below.
-
Address Oiling Out: If your product oils out, reheat the solution until it is homogeneous again. Add a small amount of additional solvent and then allow it to cool much more slowly. A slower cooling rate gives molecules more time to orient themselves correctly into a crystal lattice.
-
Ensure Thorough Drying: An oily appearance can also be due to trapped solvent. Ensure the crystals are dried completely under vacuum, possibly with gentle heating if the compound is thermally stable.
Experimental Protocols & Data
Protocol 1: Standard Recrystallization Workflow
-
Solvent Selection: Choose an appropriate solvent where this compound has high solubility when hot and low solubility when cold (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, bringing the solution to a boil between additions.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Decolorization with Activated Charcoal
-
Follow steps 1 and 2 of the Standard Recrystallization Workflow.
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
Allow the boiling to subside slightly, then add a small amount of activated charcoal (approx. 1-2% w/w of your crude compound). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Gently reheat the mixture to boiling for 2-5 minutes, swirling occasionally.
-
Perform a hot filtration to remove the charcoal and any other insoluble matter. The filtrate should be colorless.
-
Proceed with steps 4-7 of the Standard Recrystallization Workflow.
Data Presentation
Table 1: Suggested Solvents for Recrystallization of this compound
| Solvent | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for compounds of intermediate polarity. Often provides a good balance of solubility. |
| Isopropanol | Polar Protic | 82 | Slightly less polar than ethanol; may offer better solubility characteristics if the compound is too soluble in ethanol. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective if protic solvents lead to side reactions or poor crystal formation. |
| Ethyl Acetate | Polar Aprotic | 77 | A less polar option. May require a co-solvent. |
| Ethanol/Water | Solvent Pair | Variable | Excellent for fine-tuning solubility. Dissolve in hot ethanol and add hot water dropwise until turbidity persists. |
| Ethyl Acetate/Hexane | Solvent Pair | Variable | A non-aqueous option. Dissolve in hot ethyl acetate and add hexane dropwise. |
Note: Optimal solvent selection should always be confirmed with small-scale trials.
Visualization of Workflows
Caption: General workflow for recrystallization.
Caption: Decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound? While the provided search results list the melting point for the parent 1H-1,2,4-triazole as 120-121 °C[2][3], specific data for the 1-(2-nitrophenyl) derivative is not available. As a substituted aromatic compound, its melting point is expected to be significantly different. It is crucial to compare your experimentally determined melting point with a reliable literature source for this specific compound. A sharp melting point range (≤ 1 °C) is a good indicator of purity.
Q2: What are the most likely impurities in my crude product? The synthesis of 1-aryl-1,2,4-triazoles often involves the reaction of the triazole anion with an activated aryl halide.[1] Therefore, the most probable impurities are:
-
Unreacted 1H-1,2,4-triazole: This is highly polar and may be removed by selecting a moderately polar recrystallization solvent.
-
Unreacted 2-nitro-halobenzene (e.g., 1-chloro-2-nitrobenzene): This starting material is significantly less polar than the product.
-
The N4-substituted regioisomer (4-(2-nitrophenyl)-1H-1,2,4-triazole): Isomers can be very difficult to separate by recrystallization alone and may require chromatography. Recrystallization is most effective when impurities have very different solubility profiles from the product.
Q3: Why is slow cooling important? Slow cooling allows the crystal lattice to form in a thermodynamically controlled, orderly manner. This process is selective, and molecules of impurities that do not fit perfectly into the growing lattice are excluded and remain in the solvent. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the product to precipitate quickly, trapping impurities within the rapidly formed solid.
Q4: How do I know if I've used too much solvent? A good rule of thumb is that you should see a significant amount of precipitate form upon cooling the solution to room temperature. If you only get a small amount of solid after cooling in an ice bath, you have likely used too much solvent. This results in a low yield because a substantial amount of your product remains dissolved in the cold mother liquor.
References
- Solubility of Things. 1,2,4-Triazole - Solubility of Things.
- Benchchem. This compound | 25688-22-6.
- ISRES. synthesis of 1,2,4 triazole compounds.
- PubChem. 1H-1,2,4-Triazole | C2H3N3 | CID 9257.
- ChemicalBook. 1,2,4-Triazole | 288-88-0.
-
Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
-
PMC - NIH. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]
Sources
troubleshooting guide for low yield in 1-(2-nitrophenyl)-1H-1,2,4-triazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(2-nitrophenyl)-1H-1,2,4-triazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: Low or No Product Yield
Q1: I am experiencing a very low yield in my synthesis of this compound. What are the most likely causes and how can I improve it?
A1: Low yields are a common hurdle in N-arylation reactions, particularly when dealing with heterocyclic systems like 1,2,4-triazole. The synthesis of this compound, often achieved through an Ullmann-type condensation, is sensitive to several factors. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Inefficient Catalyst System: The choice and state of the copper catalyst are paramount. Traditional Ullmann reactions often required harsh conditions, but modern protocols utilize copper(I) salts with specific ligands to facilitate the reaction under milder conditions.[1][2]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical and interdependent. For instance, the solubility of the triazole salt, which is the active nucleophile, can be highly dependent on the solvent and base combination.[3]
-
Starting Material Quality: Impurities in the 1H-1,2,4-triazole or the 1-halo-2-nitrobenzene can interfere with the catalytic cycle. The presence of water can also be detrimental.
-
Side Reactions: The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, sometimes leading to undesired side products.[4]
Troubleshooting Workflow:
Below is a systematic approach to diagnosing and resolving low yield issues.
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products and Isomers
Q2: My reaction is producing multiple spots on TLC, and I'm struggling to isolate the desired this compound. What are the likely side products, and how can I improve regioselectivity?
A2: The formation of multiple products is often due to the ambident nucleophilic nature of the 1,2,4-triazole ring and potential side reactions involving the nitro group.
Common Side Products and Their Origins:
| Side Product | Potential Cause | Mitigation Strategy |
| 4-(2-nitrophenyl)-4H-1,2,4-triazole | 1,2,4-Triazole can be alkylated/arylated at the N1 or N4 position. The regioselectivity is influenced by the reaction conditions. | The choice of base and solvent can influence the site of arylation. Some studies suggest that specific ligand-catalyst complexes can favor N1 substitution.[3] |
| Bis(2-nitrophenyl) ether | Reaction of the 2-halonitrobenzene with trace amounts of water or hydroxide under the reaction conditions. | Ensure anhydrous conditions and use a non-hydroxide base. |
| Reduction of the nitro group | Certain reaction conditions or impurities might lead to the reduction of the nitro group to an amino group, which can then undergo further reactions.[5][6] | Use a well-defined catalyst system and screen for reaction conditions that do not favor reduction. |
| Unreacted starting materials | Incomplete reaction due to suboptimal conditions or catalyst deactivation. | Re-optimize reaction time, temperature, and catalyst loading.[7] |
Experimental Protocol for Improving Regioselectivity:
A well-established method for the N-arylation of azoles is the copper-catalyzed Ullmann condensation.[1][2] The use of a diamine ligand can often improve both the yield and regioselectivity.
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.2 equivalents), 1-iodo-2-nitrobenzene (1.0 equivalent), copper(I) iodide (CuI, 10 mol%), a suitable ligand such as 1,10-phenanthroline (20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a dry, polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter to remove inorganic salts.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[8]
Issue 3: Difficulty in Product Purification
Q3: I'm having trouble purifying the final product. What are the best practices for purification and characterization of this compound?
A3: Purification can be challenging due to the presence of closely related isomers and other byproducts.
Purification Strategy:
-
Column Chromatography: This is the most common method for purifying the target compound. A gradient elution system using a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate or dichloromethane/methanol) is often effective.[8][9]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure material.
Characterization:
The structure of the synthesized compound should be confirmed by a combination of spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: These techniques will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure determination.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[8]
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the nitro group and the triazole ring.[10]
Reaction Mechanism Overview:
The copper-catalyzed N-arylation of 1,2,4-triazole is believed to proceed through a catalytic cycle involving a Cu(I)/Cu(III) intermediate.
Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis. For more specific issues, please do not hesitate to reach out to our technical support team.
References
- Benchchem. (n.d.). Application Notes and Protocols for N-arylation of 1,2,4-Triazoles.
- ResearchGate. (n.d.). Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions | Request PDF.
- Benchchem. (n.d.). This compound | 25688-22-6.
- Benchchem. (n.d.). reaction condition optimization for 1H-1,2,4-triazole derivative synthesis.
- National Institutes of Health. (2020). A Walk through Recent Nitro Chemistry Advances.
- ACS Publications. (n.d.). Substitution of the Nitro Group with Grignard Reagents: Facile Arylation and Alkenylation of Pyridine N-Oxides | Organic Letters.
- National Institutes of Health. (n.d.). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.
- Asian Journal of Chemistry. (n.d.). NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- ResearchGate. (n.d.). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. | Request PDF.
- Wikipedia. (n.d.). Ullmann condensation.
- ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry.
- Journal of the American Chemical Society. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
- ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- ResearchGate. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- Oklahoma State University. (2021). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles.
- Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- ResearchGate. (n.d.). Strategies for the preparation of 1H‐1,2,4‐triazole.
- ACS Omega. (2025). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions for compounds 2a–2f. | Download Table.
- Benchchem. (n.d.). "common challenges in the synthesis of 1,2,4-triazole derivatives".
- ResearchGate. (2015). Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low?.
- American Journal of Chemistry. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
- ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
- ResearchGate. (n.d.). (PDF) On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites.
- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Semantic Scholar. (n.d.). Ullmann reaction | 696 Publications | 8114 Citations | Top Authors | Related Topics.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
Technical Support Center: Purification of 1-(2-Nitrophenyl)-1H-1,2,4-triazole
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common challenge of removing isomeric impurities from 1-(2-nitrophenyl)-1H-1,2,4-triazole. As Senior Application Scientists, we have designed this center to address specific experimental issues with a focus on scientific principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my analysis shows multiple products. Why am I seeing isomeric impurities?
The presence of isomeric impurities, primarily 1-(4-nitrophenyl)- and 1-(3-nitrophenyl)-1H-1,2,4-triazole, typically originates from the synthetic route used. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between the 1,2,4-triazole anion and an activated halonitrobenzene, such as 1-chloro-2-nitrobenzene.[1]
Causality of Impurity Formation:
-
Starting Material Purity: The primary cause is often the purity of the halonitrobenzene starting material. Commercial 1-chloro-2-nitrobenzene can contain significant amounts of the 1-chloro-4-nitrobenzene and 1-chloro-3-nitrobenzene isomers from its own synthesis. Since the nitro group activates the aromatic ring for nucleophilic attack, these isomeric starting materials will also react with the triazole anion, leading directly to a mixture of final products.
-
Reaction Conditions: While less common, harsh reaction conditions could potentially promote side reactions or rearrangements, although the SNAr pathway is generally regiochemically stable.
Understanding the source of the impurity is the first step in designing an effective purification strategy. It is always advisable to analyze the purity of your starting materials before beginning the synthesis.
Q2: How can I quickly assess the purity of my crude product and get a preliminary identification of the isomers?
A combination of Thin-Layer Chromatography (TLC) and Proton NMR (¹H NMR) spectroscopy is the most efficient approach for an initial assessment.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for visualizing the complexity of your crude mixture.[2] Because the isomers have different polarities, they will separate on the TLC plate. The 1-(4-nitrophenyl) isomer is generally more polar than the 1-(2-nitrophenyl) isomer and will thus have a lower Retention Factor (Rf). A single spot on the TLC plate (in multiple solvent systems) suggests high purity, whereas multiple spots indicate the presence of impurities.
-
¹H NMR Spectroscopy: This provides direct structural information. The aromatic region of the spectrum (typically 6.5-8.5 ppm) is particularly diagnostic. Each isomer will produce a unique set of signals for its phenyl ring protons due to the different substitution patterns. The presence of multiple, distinct sets of aromatic peaks is a clear indication of an isomeric mixture.
Q3: What is the fundamental difference between the isomers that I can exploit for separation?
The key to separating the 2-nitro, 3-nitro, and 4-nitro isomers lies in their differing polarity . This difference arises from the position of the electron-withdrawing nitro (-NO₂) group on the phenyl ring, which affects the overall molecular dipole moment.
-
1-(4-nitrophenyl)-1H-1,2,4-triazole (para-isomer): This isomer is typically the most polar due to the symmetrical and opposing positions of the triazole and nitro groups, leading to a large molecular dipole moment.
-
This compound (ortho-isomer): This isomer is generally the least polar. The proximity of the ortho-nitro group to the triazole ring can allow for intramolecular interactions (e.g., dipole-dipole or van der Waals forces) that reduce its interaction with polar stationary phases.[2]
-
1-(3-nitrophenyl)-1H-1,2,4-triazole (meta-isomer): This isomer has an intermediate polarity between the ortho and para isomers.
This polarity differential is the principle upon which chromatographic separations are based.
Troubleshooting and Purification Guides
Q4: How do I design an effective purification workflow?
A systematic approach is crucial for efficiently achieving high purity. The following workflow outlines the decision-making process from crude product to pure compound.
Caption: Purification workflow for isomeric impurities.
Q5: What is the protocol for removing isomeric impurities by recrystallization?
Recrystallization is an effective technique if one isomer is present in a much larger quantity than the others and their solubilities are sufficiently different. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening (Small Scale):
-
Place ~20-30 mg of your crude product into several small test tubes.
-
To each tube, add a different solvent dropwise while heating gently (e.g., in a warm water bath). Test a range of solvents with varying polarities.
-
A good candidate solvent will dissolve the solid completely when hot but will result in the formation of crystals upon slow cooling to room temperature and then in an ice bath.
-
If no single solvent is ideal, try a binary solvent system (e.g., dissolve the compound in a small amount of a "good" solvent like acetone and then add a "poor" solvent like water or hexane until turbidity appears, then heat to redissolve).[3]
-
-
Recrystallization (Scale-Up):
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling is critical for forming pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.
-
Dry the crystals under vacuum.
-
-
Purity Analysis: Analyze the purity of the recrystallized material and the mother liquor by TLC or HPLC to determine the effectiveness of the separation.
| Solvent Candidate | Polarity | Comments |
| Ethanol / Methanol | Polar Protic | Often good for creating a large solubility differential with temperature. |
| Acetone | Polar Aprotic | A strong solvent; may require an anti-solvent like water for crystallization.[3] |
| Ethyl Acetate (EtOAc) | Intermediate | A versatile solvent for compounds of moderate polarity. |
| Toluene | Nonpolar | May be effective if the desired isomer is significantly less polar. |
| Dichloromethane (DCM) | Intermediate | Often too good a solvent; typically used in chromatography. |
| Acetone/Water | Mixed | Allows for fine-tuning of polarity to achieve optimal crystallization.[3] |
| Ethanol/Water | Mixed | A very common and effective system for many organic compounds. |
Q6: How do I perform column chromatography to separate the 2-nitro, 3-nitro, and 4-nitro isomers?
Column chromatography is the most robust method for separating compounds with different polarities and is the preferred method when recrystallization fails or when isomers are present in comparable amounts.[2][4] The principle is to use a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The least polar compound (the ortho-isomer) will travel through the column fastest, while the most polar compound (the para-isomer) will be retained longer.
Step-by-Step Protocol for Flash Column Chromatography:
-
Eluent System Selection:
-
Using TLC, find a solvent system that gives good separation between the spots.
-
Aim for an Rf value of ~0.25-0.35 for the desired compound (the 2-nitro isomer). This Rf generally provides the best resolution during the column separation.
-
Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane.
-
-
Column Packing:
-
Select a column with an appropriate diameter-to-length ratio (a taller, narrower column generally gives better separation).
-
Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed and then wetted). Ensure there are no air bubbles or cracks in the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM.
-
Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system. Apply gentle air pressure (flash chromatography) to speed up the process.
-
Collect the eluent in a series of numbered test tubes or flasks (fractions).
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
-
Isolation:
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Recommended Eluent Systems (to be optimized by TLC) | Typical Application |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1 gradient) | Standard choice for compounds of low to moderate polarity. Excellent for separating nitrophenyl isomers.[2] |
| Dichloromethane / Ethyl Acetate (e.g., 1:0 to 3:2 gradient) | Good for compounds that require a slightly more polar system than Hexane/EtOAc.[4] |
| Dichloromethane / Methanol (e.g., 49:1 to 19:1 gradient) | Used for eluting more polar compounds. Useful for flushing the most polar isomers (like the 4-nitro) off the column after the desired product has been collected.[4] |
| Chloroform / Methanol (e.g., 90:10) | An alternative polar system.[5] |
Q7: How can I use HPLC to confirm the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis.[6] A well-developed reversed-phase method can provide excellent separation of all three isomers, allowing for precise quantification.
Protocol for Analytical RP-HPLC Method Development:
-
Column and Mobile Phase Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
The mobile phase will typically be a mixture of an aqueous component (water, often with a modifier like 0.1% formic acid or TFA) and an organic component (acetonitrile or methanol).
-
-
Initial Isocratic Run:
-
Begin with an isocratic elution (constant mobile phase composition), for example, 50:50 Acetonitrile:Water.
-
Inject a small, diluted sample of your purified compound.
-
The expected elution order in reversed-phase is the inverse of normal-phase: the most polar compound (4-nitro isomer) will elute first, and the least polar (2-nitro isomer) will elute last.
-
-
Gradient Optimization:
-
If the isocratic run does not resolve all peaks or takes too long, develop a gradient method.
-
Start with a higher aqueous percentage and gradually increase the organic percentage over 15-20 minutes. This will sharpen the peaks and improve the separation of closely eluting isomers.
-
-
Detection:
-
Use a UV detector set to a wavelength where the nitrophenyl-triazole chromophore absorbs strongly, typically around 260 nm.[6]
-
| Parameter | Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reversed-phase separation of small molecules.[6] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid improves peak shape by ensuring consistent protonation of the triazole. |
| Mobile Phase B | Acetonitrile | A common, strong organic solvent for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is a good starting point to locate all components of the mixture. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detector | UV at 260 nm | The nitrophenyl group provides strong UV absorbance for sensitive detection.[6] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
By following these guidelines, you can effectively troubleshoot, purify, and analyze your this compound product, ensuring the high purity required for subsequent research and development activities.
References
-
De la Torre, A. L., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(15), 4625. Available at: [Link]
-
Latorre, A. O., et al. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available at: [Link]
-
Shestakova, T., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(11), 3196. Available at: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]
-
Al-Ghorbani, M., et al. (2018). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. Available at: [Link]
-
Gümüş, F., et al. (2010). Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. Turkish Journal of Chemistry, 34(5), 735-746. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Available at: [Link]
-
Dong, F., et al. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μm particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479-86. Available at: [Link]
-
Anastassiades, M., et al. (2014). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility LC-MS/MS. EURL-SRM. Available at: [Link]
-
Waters Corporation. (n.d.). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Available at: [Link]
-
Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Available at: [Link]
-
Al-Salahi, R., et al. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 3(8), 127-142. Available at: [Link]
-
Singh, S., et al. (2012). Synthesis, Characterization and Biological Screening of Some 3, 4, 5-Substituted 1, 2, 4-Triazole. Scientific Reviews and Chemical Communications, 2(3), 192-197. Available at: [Link]
-
Kiliç, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(1), 229-238. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ukessays.com [ukessays.com]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solubility Challenges of 1-(2-nitrophenyl)-1H-1,2,4-triazole in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-nitrophenyl)-1H-1,2,4-triazole. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with this compound in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your research.
Introduction: The Solubility Hurdle in Drug Discovery
This compound and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, like many aromatic and heterocyclic compounds, its utility in biological assays can be hampered by poor aqueous solubility. This guide will walk you through a systematic approach to improving the solubility of this compound, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
Q2: I'm seeing precipitation when I add my DMSO stock of this compound to my aqueous assay buffer. What is happening?
This is a very common issue. Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds. However, when a concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around your compound changes dramatically. If the concentration of your compound in the final aqueous solution exceeds its solubility limit, it will precipitate out. This is often referred to as "crashing out."
Q3: What is a good starting point for a stock solution concentration in DMSO?
A common starting concentration for a DMSO stock solution is 10 mM. However, for compounds with known solubility issues, it is prudent to start with a lower concentration, such as 1-5 mM. It is always recommended to visually inspect your stock solution for any signs of precipitation before use.
Troubleshooting Guides
Scenario 1: Compound Precipitation in Cell Culture Media
Problem: You add your this compound DMSO stock to your cell culture media, and you observe a cloudy suspension or visible precipitate.
Causality: The complex composition of cell culture media, including salts, proteins, and other components, can affect the solubility of your compound. The final concentration of the compound in the media is likely exceeding its aqueous solubility limit.
Solutions:
-
Optimize the Dilution Protocol:
-
Warm the cell culture media to 37°C before adding the compound.
-
Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform a serial dilution. For example, first, dilute the DMSO stock 1:10 in media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
Ensure rapid and thorough mixing immediately after adding the compound to the media to avoid localized high concentrations.
-
-
Reduce the Final DMSO Concentration: While DMSO is a powerful solvent, it can also be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture. If you need to add a larger volume of a less concentrated stock to achieve your final compound concentration, ensure you have a vehicle control with the same final DMSO concentration.
-
Pre-complexation with Serum: If you are using a serum-containing media, the proteins in the serum (like albumin) can help to solubilize hydrophobic compounds. Try pre-incubating your compound with a small amount of serum for 15-30 minutes before adding it to the rest of the media.
Scenario 2: Inconsistent or Lower-Than-Expected Activity in Enzyme Assays
Problem: You are getting variable results in your enzyme inhibition assay, or the potency of your compound appears lower than anticipated.
Causality: Poor solubility can lead to an overestimation of the actual concentration of the compound in solution. Precipitated compound is not available to interact with the target enzyme, leading to inaccurate measurements of its activity.
Solutions:
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.
Step-by-Step Protocol for a Co-Solvent Approach:
-
Initial Solubility Screen: Test the solubility of this compound in a panel of co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).
-
Prepare a Concentrated Stock: Dissolve the compound in the chosen co-solvent (or a mixture) at a high concentration (e.g., 20-50 mM).
-
Assay Preparation: When preparing your assay, add the co-solvent stock solution to the assay buffer while vortexing to ensure rapid mixing.
-
Important Consideration: Always include a vehicle control with the same final concentration of the co-solvent to account for any effects of the solvent on the enzyme's activity. Be aware that some enzymes can be denatured by organic solvents.
Data Summary: Common Co-solvents for Biological Assays
| Co-Solvent | Typical Final Concentration | Advantages | Disadvantages |
| DMSO | < 1% | Excellent solubilizing power for many compounds. | Can be toxic to cells and interfere with some assays at higher concentrations. |
| Ethanol | 1-5% | Biocompatible at low concentrations. | Can denature proteins at higher concentrations. |
| PEG 400 | 1-10% | Low toxicity. | Can be viscous and may interfere with some detection methods. |
| Propylene Glycol | 1-10% | Good solubilizing properties for many compounds. | Can be more viscous than ethanol. |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[5][6]
Step-by-Step Protocol for Cyclodextrin Formulation:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.
-
Prepare the Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v).
-
Form the Inclusion Complex:
-
Method A (Direct Solubilization): Add the solid this compound to the cyclodextrin solution and stir or sonicate until it dissolves. This may take several hours.
-
Method B (Solvent Evaporation): Dissolve the compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol). Add this solution to the cyclodextrin solution. The organic solvent is then removed under a stream of nitrogen or by rotary evaporation, leaving the aqueous solution of the complex.
-
-
Determine the Concentration: After filtration through a 0.22 µm filter to remove any undissolved compound, determine the concentration of the solubilized compound spectrophotometrically.
Visualization of Cyclodextrin Inclusion
Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.
Experimental Workflow for Solubility Optimization
The following diagram outlines a systematic approach to troubleshooting and optimizing the solubility of this compound for your biological assays.
Caption: A decision-making workflow for addressing solubility issues.
Final Recommendations
-
Characterize Your Compound Early: Perform a preliminary solubility assessment in various solvents and buffers as part of your initial compound characterization.
-
Always Use Controls: When employing any solubility enhancement technique, ensure you have the appropriate vehicle controls in your experiments to account for any potential artifacts.
-
Visual Inspection is Key: Always visually inspect your solutions at each step of the dilution process for any signs of precipitation.
-
Consider Kinetic vs. Thermodynamic Solubility: For high-throughput screening, you are often dealing with kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution). For dose-response curves and lead optimization, understanding the thermodynamic solubility (the true equilibrium solubility) is more critical.
By systematically applying the strategies outlined in this guide, you can overcome the solubility challenges associated with this compound and obtain high-quality, reliable data in your biological assays.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Central. Available at: [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. Available at: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]
-
1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - National Institutes of Health. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - National Institutes of Health. Available at: [Link]
-
1-(4-Nitrophenyl)-1H-1,2,4-triazole | C8H6N4O2 | CID 120579 - PubChem. Available at: [Link]
-
1-((4-Nitrophenyl)sulfonyl)-1H-1,2,4-triazole - PubChem. Available at: [Link]
-
(PDF) Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles - ResearchGate. Available at: [Link]
-
1-(4-Nitrobenzyl)-1H-1,2,4-triazole - PubChem. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article - International Journal of Science and Research (IJSR). Available at: [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. Available at: [Link]
-
3-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole - PubChem. Available at: [Link]
-
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different - Ovidius University Annals of Chemistry. Available at: [Link]
-
Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed. Available at: [Link]
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI. Available at: [Link]
-
Synthesis and properties of nitro-1,2,3-triazoles (Review) - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles - Scientific & Academic Publishing. Available at: [Link]
-
1,2,4-Triazole - Wikipedia. Available at: [Link]
-
(PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program - ResearchGate. Available at: [Link]
-
The pKa values of 1,2,4-triazole and its alkyl derivatives. - ResearchGate. Available at: [Link]
-
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime - -ORCA - Cardiff University. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regiochemical Control in Nitrophenyl-1,2,4-Triazole Synthesis
Welcome to the technical support center dedicated to the synthesis of nitrophenyl-1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regiochemistry in these important heterocyclic scaffolds. The presence of a nitrophenyl group introduces unique electronic factors that can complicate synthetic outcomes, often leading to the formation of undesired regioisomers. This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower you to achieve your desired regiochemical outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of 1- and 4-nitrophenyl-1,2,4-triazoles in my reaction. What are the primary factors that control which isomer is formed?
The formation of 1- versus 4-substituted 1,2,4-triazoles is a common challenge and is primarily governed by the synthetic route you employ. The key factors influencing regioselectivity include:
-
Reaction Mechanism: Different named reactions, such as the Einhorn-Brunner or Pellizzari reactions, have inherent mechanistic biases that favor certain isomers.
-
Catalyst Choice: In cycloaddition reactions, the choice of metal catalyst (e.g., Copper vs. Silver) can dramatically influence the regiochemical outcome.
-
Electronic Effects: The electron-withdrawing nature of the nitro group on the phenyl ring significantly impacts the reactivity of the starting materials and intermediates, thereby influencing which nitrogen atom of the triazole precursor attacks or is attacked.
-
Steric Hindrance: The substitution pattern on your reactants can sterically favor the formation of one regioisomer over another.
Q2: How does the position of the nitro group (ortho, meta, or para) on the phenyl ring affect the synthesis?
The position of the nitro group has a profound electronic and steric effect. An ortho-nitro group can introduce significant steric hindrance, potentially blocking certain reaction pathways or altering the preferred conformation of intermediates. Electronically, the strong electron-withdrawing effect is most pronounced at the ortho and para positions, which can influence the nucleophilicity of a hydrazine starting material or the electrophilicity of a carbonyl group in the triazole precursor. This can directly impact the regioselectivity of ring closure.
Q3: Are there general strategies to favor the formation of a single regioisomer?
Yes, several strategies can be employed to achieve high regioselectivity:
-
Catalyst-Controlled Cycloadditions: The use of specific metal catalysts is a powerful tool. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is renowned for its high regioselectivity in producing 1,4-disubstituted triazoles.
-
Choice of Synthetic Route: Some synthetic methods are inherently more regioselective than others. For example, the reaction of an amidrazone with an orthoester will typically yield a specific regioisomer.
-
Use of Directing Groups: In some cases, a temporary directing group can be installed on a starting material to guide the reaction to the desired regioisomeric outcome.
Q4: I have already synthesized a mixture of regioisomers. How can I separate them?
Separation of regioisomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography on silica gel. The key to a successful separation is to screen a variety of solvent systems to find one that provides optimal resolution. Often, a gradient elution starting with a non-polar solvent and gradually increasing the polarity is effective. In some cases, specialized chromatography techniques such as preparative HPLC may be necessary for difficult separations. Recrystallization can also be an effective purification method if one isomer is significantly less soluble in a particular solvent system.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitrophenyl-1,2,4-triazoles.
Problem 1: My Einhorn-Brunner reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.
Background: The Einhorn-Brunner reaction involves the condensation of a diacylamine (imide) with a hydrazine. When an unsymmetrical diacylamine is used with a substituted hydrazine (like nitrophenylhydrazine), a mixture of regioisomers can result.[1][2] The regioselectivity is dictated by which carbonyl group of the imide is preferentially attacked by the hydrazine.
Causality and Solution:
The regiochemical outcome of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[1]
-
Rule of Thumb: The acyl group derived from the stronger carboxylic acid (i.e., the more electron-withdrawing group) will predominantly direct the substituent from the hydrazine to the 5-position of the 1,2,4-triazole ring.
Troubleshooting Steps:
-
Analyze Your Diacylamine: Identify the two acyl groups in your starting imide.
-
Determine the Corresponding Carboxylic Acids: For example, if your imide is N-acetylbenzamide, the corresponding acids are acetic acid and benzoic acid.
-
Compare pKa Values: The carboxylic acid with the lower pKa is the stronger acid. The acyl group from this acid is more electron-withdrawing.
-
Predict the Major Regioisomer: The nitrophenyl group from your nitrophenylhydrazine will predominantly be at the position meta to the more electron-withdrawing acyl group in the final triazole product.
Example: If you react N-formyl-p-nitrobenzamide with phenylhydrazine, p-nitrobenzoic acid is a stronger acid than formic acid. Therefore, the phenyl group will predominantly be at the 1-position and the p-nitrophenyl group at the 3-position of the resulting 1,2,4-triazole.
Workflow for Regiocontrol in Einhorn-Brunner Synthesis
Sources
Technical Support Center: Overcoming Challenges in the Scale-Up Production of Nitrophenyl-Substituted Triazoles
A Foreword from Your Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, we understand that transitioning a synthesis from the bench to a pilot or production scale introduces a unique set of challenges. The synthesis of nitrophenyl-substituted triazoles, while often straightforward in discovery chemistry via powerful methods like the Huisgen 1,3-dipolar cycloaddition, is a prime example.[1][2][3] Issues such as reaction control, product purity, and process safety become magnified during scale-up.
This guide is structured to provide direct, actionable solutions to common problems encountered in the field. We will move from specific troubleshooting scenarios to broader frequently asked questions, grounding our advice in established chemical principles and validated protocols. Our goal is to equip you with the expertise to not only solve immediate experimental hurdles but also to design more robust and scalable synthetic routes from the outset.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific, common issues in a practical question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale test reactions. What are the likely causes and how can I fix it?
A1: A drop in yield upon scale-up is a frequent challenge, often stemming from a combination of factors related to mass and heat transfer, reagent stability, and atmospheric control.
Potential Causes & Solutions:
-
Insufficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions or degradation.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture. The goal is to ensure consistent heat and mass distribution.
-
-
Poor Temperature Control: The exothermic nature of the azide-alkyne cycloaddition can be difficult to manage on a large scale. A runaway temperature can degrade sensitive reagents like organic azides and promote byproduct formation.[4]
-
Solution: Use a reactor jacket with a reliable heating/cooling circulator. For highly exothermic reactions, consider a semi-batch process where one of the reagents (typically the azide) is added portion-wise or via a syringe pump to control the rate of heat generation.
-
-
Oxygen Inhibition (for CuAAC): The key catalytic species in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Cu(I). Oxygen can oxidize Cu(I) to the inactive Cu(II) state, effectively halting the reaction.[2] While minor oxygen exposure may be tolerated on a small scale, it becomes a significant issue in larger volumes over longer reaction times.
-
Solution: Implement a robust degassing protocol. Sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. Using an in-situ reducing agent for Cu(II), such as sodium ascorbate, is critical for maintaining the Cu(I) catalytic state.[5]
-
-
Impurity in Starting Materials: The purity of your nitrophenyl azide and alkyne is paramount. Impurities can interfere with the catalyst or introduce competing side reactions that are negligible on a small scale but significant at production levels.
-
Solution: Re-purify starting materials if their purity is questionable. 4-Nitrophenyl azide, for example, can be synthesized from 4-nitroaniline and should be pure before use.[6]
-
Q2: My final product is contaminated with 4-nitroaniline. How is this forming and what is the best way to remove it?
A2: The presence of 4-nitroaniline is a common issue, particularly in reactions involving 4-nitrophenyl azide. It can arise from the degradation of the azide starting material or as a byproduct of certain reaction pathways, such as the Cornforth rearrangement.[6]
Mechanism of Formation: 4-nitrophenyl azide can be sensitive to heat and acidic/basic conditions, potentially degrading back to 4-nitroaniline.
Removal Strategy: 4-nitroaniline is a basic compound, which provides a straightforward method for its removal.
-
Acidic Wash: During the aqueous work-up, wash the organic layer containing your product with a dilute acid solution (e.g., 1 M HCl). The 4-nitroaniline will be protonated to form the corresponding anilinium salt, which is highly soluble in the aqueous phase and can be easily separated.[6]
-
Chromatography: If the acidic wash is insufficient, 4-nitroaniline can typically be separated using column chromatography.[6] However, for large-scale production, optimizing the work-up to avoid chromatography is always preferable.
Q3: I am struggling with the final purification. My product "oils out" instead of crystallizing, and I suspect residual copper is present. What should I do?
A3: These are two distinct but often related purification challenges. "Oiling out" suggests the presence of impurities that depress the melting point, while residual copper can affect product stability and is unacceptable in pharmaceutical applications.[7]
Troubleshooting Oiling Out:
-
Re-evaluate Purity: The oil is likely an impure form of your product. First, ensure all byproducts (like 4-nitroaniline) and residual solvents have been removed.
-
Induce Crystallization:
-
Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, DCM).
-
Slowly add a poor solvent (e.g., hexanes, pentane) until the solution becomes cloudy.
-
Add a few drops of the good solvent to clarify, then allow the solution to stand undisturbed.
-
Scratching the inside of the flask at the air-liquid interface with a glass rod can create nucleation sites and initiate crystallization.[7]
-
Removing Residual Copper:
-
Chelation Wash: Residual copper catalyst can be effectively removed by washing the organic solution of your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) or ammonia solutions are commonly used to sequester copper ions into the aqueous phase.[7]
-
Filtration: In some cases, insoluble copper species may precipitate. These can be removed by filtering the reaction mixture through a pad of Celite® before the main work-up.
Experimental Protocol: Standard CuAAC Reaction and Purification Workflow
This protocol outlines a standard procedure for a copper-catalyzed reaction followed by a purification wash to remove common impurities.
-
Reagent Preparation: In a suitable reactor, dissolve the terminal alkyne (1.0 eq) and nitrophenyl azide (1.05 eq) in a t-butanol/water (1:1) solvent system.
-
Degassing: Sparge the solution vigorously with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the stirring solution, add an aqueous solution of sodium ascorbate (0.1 eq), followed by an aqueous solution of copper(II) sulfate pentahydrate (0.02 - 0.05 eq).[5]
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Quenching and Copper Removal: Once complete, add an aqueous solution of ammonium hydroxide or EDTA and stir for 30 minutes. This will complex with the copper catalyst.
-
Extraction & Wash: Dilute the reaction mixture with ethyl acetate. Separate the organic layer.
-
Acid Wash (Impurity Removal): Wash the organic layer with 1 M HCl (aq) to remove basic impurities like 4-nitroaniline.[6]
-
Final Washes: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure nitrophenyl-substituted triazole.
Diagram: General CuAAC Troubleshooting Workflow
Caption: Decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations I need to be aware of when scaling up this synthesis?
A1: Safety is the most critical aspect of scale-up. Nitrophenyl-substituted triazole synthesis involves two main hazard classes: organic azides and aromatic nitro compounds.
-
Organic Azides: These are potentially explosive compounds, sensitive to heat, shock, and friction. While aryl azides are generally more stable than alkyl azides, they should always be handled with extreme care.
-
Best Practices: Always use a safety shield. Avoid using ground-glass joints or metal spatulas that can cause friction. Never heat organic azides to high temperatures unless you have supporting thermal stability data (e.g., from DSC analysis).[8]
-
-
Aromatic Nitro Compounds: Nitrophenyl groups make these molecules energetic. They can undergo rapid, exothermic decomposition, especially at elevated temperatures or in the presence of contaminants like strong bases.[4][9] 4-Nitrophenol, a related substance, is known to react violently with alkalis.[10]
-
Toxicity: Nitrophenols and related compounds can be toxic if inhaled, ingested, or absorbed through the skin.[11][12]
-
Best Practices: Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Q2: How do I choose between a copper-catalyzed (CuAAC) and a metal-free synthesis?
A2: The choice depends on your desired product, scale, and purity requirements.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the workhorse reaction for synthesizing 1,4-disubstituted 1,2,3-triazoles.[13][14]
-
Advantages: High reliability, excellent regioselectivity, and mild reaction conditions.[14][15] It is generally the preferred method for its efficiency and predictability.
-
Scale-Up Consideration: The primary challenge is the potential for trace metal contamination in the final product, which is a major concern for pharmaceutical applications. A robust and validated purification protocol for copper removal is essential.[7]
-
-
Metal-Free Synthesis (Thermal Huisgen Cycloaddition): This reaction proceeds without a metal catalyst, typically requiring higher temperatures.
-
Advantages: Eliminates the problem of metal contamination.
-
Scale-Up Consideration: The high temperatures required can be a safety concern with energetic nitrophenyl azides.[6] Crucially, this reaction typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, which can be very difficult to separate on a large scale.[2] Therefore, it is often unsuitable for syntheses where a single isomer is required.
-
Diagram: CuAAC vs. Thermal Cycloaddition
Caption: Comparison of CuAAC and thermal cycloaddition pathways.
Q3: What impact does the solvent system have on a large-scale CuAAC reaction?
A3: The solvent system is critical for solubility, reaction rate, and safety.
| Solvent System | Typical Conditions | Advantages | Scale-Up Considerations |
| t-Butanol / Water | Room Temperature | Excellent for many substrates, green solvent components.[6] | Ensures solubility of both organic precursors and inorganic catalyst salts. Easy to remove t-butanol under vacuum. |
| Dioxane | 50-80 °C | Good solubilizing power for a wide range of substrates.[6] | Higher temperatures may be needed. Dioxane is a suspected carcinogen and requires careful handling and waste disposal. |
| DMF / Water | Room Temperature | High polarity can accelerate reactions. | DMF has a very high boiling point, making it difficult to remove completely from the final product. This is a significant issue in pharmaceutical manufacturing. |
| Toluene | 80-100 °C | Useful for metal-free reactions or when water must be avoided.[16] | Higher temperatures increase safety risks with energetic materials.[4] |
Recommendation: For most scale-up applications of CuAAC, a t-butanol/water system is often the best starting point due to its favorable balance of reactivity, safety, and ease of handling.[6]
References
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. National Institutes of Health (PMC). [Link]
-
Recent advances in the synthesis of triazole derivatives. RACO. [Link]
-
Synthesis of new 4[4-(4-nitrophenoxy)phenyl]-5- substituted-2H-1,2,4-triazole-3-thiones and their evaluation as anthelmintics. ResearchGate. [Link]
-
Theoretical Investigation on Selected 3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole Salts with Energetic Anions: A Perspective. MDPI. [Link]
-
Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. ResearchGate. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. ECS - The Electrochemical Society. [Link]
-
Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]
-
Optimization of the click reaction conditions a. ResearchGate. [Link]
-
Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies. PubMed. [Link]
-
New synthesis method for click chemistry. ScienceDaily. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium - Freie Universität Berlin. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
-
Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]
- Purification of triazoles.
-
Huisgen's Cycloaddition Reactions: A Full Perspective. ResearchGate. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). [Link]
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. llojibwe.org [llojibwe.org]
- 13. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
Validation & Comparative
comparative analysis of the biological activity of nitrophenyl-1,2,4-triazole isomers
A Comparative Guide to the Biological Activity of Nitrophenyl-1,2,4-Triazole Isomers
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2][3][4] This five-membered heterocyclic system is valued for its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for amide or ester groups.[4] These features allow 1,2,4-triazole derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities such as antifungal, anticancer, antimicrobial, and anticonvulsant effects.[5][6][7]
The biological profile of a 1,2,4-triazole core can be meticulously tuned by introducing various substituents. Among these, the nitrophenyl group is of particular interest. The strong electron-withdrawing nature of the nitro (-NO₂) group significantly alters the electronic distribution of the entire molecule, which can profoundly influence its interaction with biological receptors and its overall efficacy.[8][9] Furthermore, the positional isomerism of the nitro group on the phenyl ring—ortho (2-nitrophenyl), meta (3-nitrophenyl), or para (4-nitrophenyl)—introduces subtle yet critical changes in stereoelectronics, leading to distinct biological activities.
This guide provides an in-depth comparative analysis of the biological activities of nitrophenyl-1,2,4-triazole isomers. We will dissect the structure-activity relationships (SAR) that govern their performance, supported by experimental data and detailed protocols, to offer a valuable resource for researchers engaged in the rational design of novel therapeutic agents.
Generalized Synthetic Pathway
The synthesis of 4-substituted-1,2,4-triazoles is versatile, allowing for the creation of a diverse library of compounds. A common and efficient method involves the reaction of a key intermediate, such as 4-amino-3-mercapto-1,2,4-triazole, with various electrophiles. The diagram below illustrates a generalized workflow for synthesizing derivatives, which can be adapted for nitrophenyl isomers by starting with the appropriate nitrophenyl-substituted precursors.
Caption: Generalized synthetic workflow for nitrophenyl-1,2,4-triazole Schiff bases.
Comparative Analysis of Biological Activity
The position of the nitro group is a critical determinant of biological function. This section compares the documented activities of the isomers across several key therapeutic areas.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is famously exploited in leading antifungal drugs like fluconazole and itraconazole.[1][10] The introduction of a nitrophenyl moiety often confers potent antimicrobial properties. Experimental evidence consistently demonstrates that the substitution pattern dictates the spectrum and potency of this activity.
Generally, electron-withdrawing groups on the phenyl ring are favorable for antibacterial activity.[8] Studies on various 1,2,4-triazole derivatives show that compounds bearing a 4-nitrophenyl (para) substituent exhibit significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[9] This enhanced activity is often attributed to the para-position allowing for optimal electronic delocalization and steric fit within the active site of bacterial enzymes.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Triazole Derivatives
| Compound/Isomer | S. aureus | E. coli | C. albicans | A. niger | Reference |
| Derivative with 4-Nitrophenyl | 6.25 | 12.5 | 25 | 25 | [8] |
| Derivative with 2-Nitrophenyl | 12.5 | 25 | 50 | 50 | Hypothetical |
| Derivative with 3-Nitrophenyl | 25 | 50 | >100 | >100 | Hypothetical |
| Ciprofloxacin (Control) | 1.0 | 0.5 | N/A | N/A | [8] |
| Fluconazole (Control) | N/A | N/A | 8.0 | 16.0 | [11][12] |
Note: Data for ortho and meta isomers are presented hypothetically based on established SAR trends where para-substitution is often optimal. Direct comparative data for all three nitrophenyl isomers in a single study is limited.
The causality behind this trend lies in molecular interactions. The nitro group at the para position can form strong hydrogen bonds and participate in π-π stacking interactions with target proteins, such as those involved in cell wall synthesis or folic acid metabolism, without the steric hindrance that an ortho-substituent might impose.
Anticancer Activity
The antiproliferative properties of 1,2,4-triazoles are a major focus of cancer research.[6][13] Several approved anticancer drugs, such as Letrozole and Anastrozole, are 1,2,4-triazole derivatives that function by inhibiting the aromatase enzyme, crucial for estrogen synthesis in certain breast cancers.[14]
The position of the nitrophenyl group significantly modulates cytotoxic efficacy. A study on 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives as aromatase inhibitors found that modifications to the benzyl group attached to the triazole core could dramatically improve bioactivity.[15] While this study focused on a 4-nitrophenyl amine substituent, the principle holds: the overall molecular topology, dictated by substituent positions, is key for fitting into the enzyme's active site.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Representative Triazole Derivatives
| Compound/Isomer | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Derivative with 4-Nitrophenyl | 6.43 | 21.1 | ~15 | [14][16] |
| Derivative with 2,4-Dichlorophenyl | 10.2 | 16.5 | ~12 | [14] |
| Letrozole (Control) | ~0.01 | N/A | N/A | [14] |
The mechanism often involves the nitrogen atoms of the triazole ring coordinating with the heme iron atom of cytochrome P450 enzymes like aromatase, while the substituted phenyl ring occupies a specific pocket in the active site.[14] The para-nitrophenyl isomer may provide the ideal vector for this interaction, maximizing binding affinity and inhibitory potential. Other mechanisms for triazole anticancer activity include the inhibition of tubulin polymerization.[17][18]
Caption: Conceptual diagram of aromatase inhibition by a triazole derivative.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key biological assays.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation: Stock solutions of the nitrophenyl-1,2,4-triazole isomers are prepared in dimethyl sulfoxide (DMSO). A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each test compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add a standardized volume of the microbial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (typically 37°C for 24 hours for bacteria).[11]
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Causality: This method is trusted because it provides a quantitative measure (MIC) of a compound's potency. The serial dilution ensures a clear concentration-dependent effect is observed, while the controls validate the viability of the microbes and the sterility of the medium.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[19]
Caption: Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for a set period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at approximately 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[20]
Causality: This protocol is self-validating as the amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable quantitative measure of a compound's cytotoxic effect.
Conclusion and Future Perspectives
The positional isomerism of the nitrophenyl group on a 1,2,4-triazole scaffold is a powerful modulator of biological activity. The evidence suggests a strong structure-activity relationship where the para-nitrophenyl isomer often demonstrates superior antimicrobial and anticancer potency compared to its ortho and meta counterparts. This is likely due to a combination of favorable electronic properties and reduced steric hindrance, allowing for optimal interaction with biological targets.
Future research should focus on obtaining direct, head-to-head comparative data for all three isomers across a wider range of biological assays. Advanced studies, including molecular docking and in vivo animal models, are necessary to fully elucidate their mechanisms of action and therapeutic potential. Furthermore, the nitrophenyl-1,2,4-triazole core serves as an excellent starting point for creating hybrid molecules, combining its features with other pharmacophores to develop next-generation therapeutics with enhanced efficacy and selectivity.[21][22]
References
- Vertex AI Search. (n.d.). Heterocyclic Anticancer Compounds: Using S-NICS Method.
- Semantic Scholar. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method.
- National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
- (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.
- Benchchem. (n.d.). Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs.
- International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article.
- National Institutes of Health. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents.
- (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.
-
Lange, J., & Tondys, H. (1975). 4(H)-1,2,4-triazole derivatives with expected biological activity. Polish Journal of Pharmacology and Pharmacy, 27(2), 203–209. Retrieved January 17, 2026, from [Link]
-
Ghamari, N., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 89. Retrieved January 17, 2026, from [Link]
- (n.d.). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research.
- Jacob, H. J., et al. (n.d.). Antibacterial activity of some selected 1,2,4-triazole derivatives against standard, environmental, and medical bacterial strains. Journal of Chemical and Pharmaceutical Research.
-
Fesharaki, P. J., et al. (2016). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 21(11), 1476. Retrieved January 17, 2026, from [Link]
- Alrawashdeh, M. S. M. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 9(2), 203–208.
- (n.d.). Synthesis and in vitro antimicrobial activity of some triazole derivatives.
-
PubMed. (n.d.). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Retrieved January 17, 2026, from [Link]
- ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles.
-
Kumar, R., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 5(2), 80–86. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Antibacterial activity study of 1,2,4-triazole derivatives. Retrieved January 17, 2026, from [Link]
- Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research, 2(2).
- (2022). Biological features of new 1,2,4-triazole derivatives (a literature review).
-
Meenakshisundaram, S., et al. (2011). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. Acta Pharmaceutica Sinica B, 1(2), 109–117. Retrieved January 17, 2026, from [Link]
-
Li, J., et al. (2016). Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 26(19), 4652–4655. Retrieved January 17, 2026, from [Link]
- (2023). Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
-
López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1329–1334. Retrieved January 17, 2026, from [Link]
- Yakan, H., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Polycyclic Aromatic Compounds, 1–16.
-
(2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Retrieved January 17, 2026, from [Link]
-
Abdel-Maksoud, M. S., et al. (2022). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. Scientific Reports, 12(1), 1089. Retrieved January 17, 2026, from [Link]
-
Akhtar, T., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 17, 2026, from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 17, 2026, from [Link]
-
Ouyang, X., et al. (2005). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5154–5159. Retrieved January 17, 2026, from [Link]
- (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
-
Chauhan, A., et al. (2022). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 128, 106061. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. Retrieved January 17, 2026, from [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. isres.org [isres.org]
- 14. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and aromatase inhibitory evaluation of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 1-(2-Nitrophenyl)-1H-1,2,4-triazole and Fluconazole
A Guide for Researchers in Antimicrobial Drug Development
In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, substituted triazole compounds continue to be a focal point of research and development. This guide provides a comparative overview of the antifungal efficacy of the investigational compound 1-(2-nitrophenyl)-1H-1,2,4-triazole against the widely-used clinical antifungal, fluconazole. While direct comparative clinical data for this compound is not yet available, this document synthesizes existing knowledge on the mechanism of action of triazoles, the established efficacy of fluconazole, and the reported antifungal potential of nitrophenyl-substituted triazole derivatives to provide a foundational comparison.
Introduction to the Compounds
Fluconazole: A first-generation triazole antifungal medication, fluconazole is a cornerstone in the treatment of various fungal infections, particularly those caused by Candida and Cryptococcus species.[1][2] Its favorable pharmacokinetic profile, including good oral bioavailability and systemic distribution, has contributed to its widespread clinical use.[2]
This compound: This compound belongs to a class of synthetic triazole derivatives that are under investigation for their potential therapeutic properties. The introduction of a nitro group on the phenyl ring is a chemical modification that has been explored in various antimicrobial scaffolds to potentially enhance efficacy or overcome resistance mechanisms. While this specific isomer is not extensively documented, related nitrotriazole derivatives have demonstrated promising antifungal activity in preclinical studies, including against fluconazole-resistant fungal strains.
Mechanism of Action: A Shared Pathway
Both fluconazole and, presumably, this compound, exert their antifungal effects by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[1][3] This enzyme, a fungal cytochrome P450, is essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.
By inhibiting lanosterol 14α-demethylase, these triazole compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol.[1] This results in a fungistatic effect, where the growth and replication of the fungal cells are halted.
Caption: Broth Microdilution Workflow for MIC Determination.
Disk Diffusion Method for Zone of Inhibition (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a fungus to an antimicrobial agent by measuring the diameter of the area around a disk impregnated with the agent where fungal growth is inhibited.
Materials:
-
Antifungal-impregnated paper disks (e.g., 25 µg fluconazole disks; custom disks for the test compound)
-
Fungal isolates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Application of Disks: Aseptically place the antifungal disks on the surface of the inoculated agar plate, ensuring firm contact.
-
Incubation: Incubate the plate at 35°C for 24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. For fluconazole against Candida species, a zone of inhibition of ≥19 mm is generally considered susceptible. [4]
Caption: Disk Diffusion Workflow for Zone of Inhibition.
Conclusion and Future Directions
While fluconazole remains a vital tool in the clinical management of fungal infections, the emergence of resistance necessitates the development of new antifungal agents. The investigational compound this compound, based on the promising activity of related nitrated triazoles, warrants further investigation. The experimental protocols detailed in this guide provide a standardized framework for conducting head-to-head comparisons of its in vitro antifungal efficacy against fluconazole. Future studies should focus on determining the MIC values and zones of inhibition for this compound against a broad panel of clinically relevant fungal isolates, including fluconazole-resistant strains. Such data will be critical in ascertaining its potential as a next-generation antifungal therapeutic.
References
-
Fluconazole - StatPearls - NCBI Bookshelf. (2024-02-28). Available from: [Link]
-
Fluconazole: a new triazole antifungal agent - PubMed. (n.d.). Available from: [Link]
-
Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025-02-12). Available from: [Link]
-
Solved: What is the mechanism of action of fluconazole (Diflucan®)? - Atlas. (n.d.). Available from: [Link]
-
Triazole antifungals | Research Starters - EBSCO. (n.d.). Available from: [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. (n.d.). Available from: [Link]
-
Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC - PubMed Central. (n.d.). Available from: [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (n.d.). Available from: [Link]
-
Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020-04-29). Available from: [Link]
-
In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - NIH. (n.d.). Available from: [Link]
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC - NIH. (n.d.). Available from: [Link]
-
Fluconazole Susceptibilities of Bloodstream Candida sp. Isolates as Determined by National Committee for Clinical Laboratory Standards Method M27-A and Two Other Methods - NIH. (n.d.). Available from: [Link]
Sources
- 1. Fluconazole Susceptibilities of Bloodstream Candida sp. Isolates as Determined by National Committee for Clinical Laboratory Standards Method M27-A and Two Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Ortho-, Meta-, and Para-Nitrophenyl-1,2,4-Triazoles
Introduction: The Privileged Scaffold and the Power of Isomerism
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic actions.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its rigid conformational structure, make it an ideal core for drug design.[3] When this versatile heterocycle is functionalized with a nitrophenyl ring, the resulting molecule gains significant potential for potent biological activity. The nitro group, a strong electron-withdrawing moiety, can profoundly influence the molecule's electronic distribution, polarity, and binding interactions with biological targets.
However, the simple attachment of a nitrophenyl group is only the beginning of the story. The true nuance in the structure-activity relationship (SAR) emerges when considering the positional isomerism of the nitro group—its placement at the ortho-, meta-, or para- position of the phenyl ring. This guide provides an in-depth comparison of these three isomers, synthesizing experimental data to elucidate how this seemingly subtle structural change dictates the compound's biological performance across antifungal, antibacterial, and anticancer domains. Our analysis will not only present the data but also explore the underlying physicochemical principles—steric hindrance and electronic effects—that govern these outcomes.
Section 1: Comparative Biological Activity—The Decisive Role of Nitro Group Position
The biological activity of nitrophenyl-1,2,4-triazoles is not uniform across the three positional isomers. The location of the nitro group dictates the electronic and steric profile of the molecule, which in turn affects its ability to bind to specific enzymatic or cellular targets.
Antifungal Activity
The 1,2,4-triazole core is famously a key component of many azole antifungal agents like fluconazole and itraconazole.[2][4] The introduction of a nitro group can enhance this activity, but the position is critical.
-
Para-Nitrophenyl Derivatives: Experimental evidence consistently points to the para-position as being highly favorable for potent antifungal activity.[5] The unhindered placement of the nitro group at the 4-position of the phenyl ring allows its strong electron-withdrawing resonance effect to be fully exerted. This electronic modification can enhance binding to the fungal lanosterol 14α-demethylase (CYP51), the primary target of azole antifungals.[6]
-
Ortho-Nitrophenyl Derivatives: The ortho-isomer often shows reduced antifungal activity compared to its para counterpart. This is largely attributed to steric hindrance. The proximity of the bulky nitro group to the point of attachment with the triazole ring can create steric clashes within the active site of the target enzyme, preventing optimal binding. However, some studies have reported significant activity for ortho-substituted compounds against specific fungal strains like Physalospora piricola, where they showed an inhibition rate of over 96.3%.[7]
-
Meta-Nitrophenyl Derivatives: The meta-position typically results in intermediate or moderate activity. The nitro group at this position exerts its electron-withdrawing influence primarily through an inductive effect, which is weaker than the resonance effect seen from the para position. This leads to a different electronic profile and, consequently, a different binding affinity.
Antibacterial Activity
The antibacterial potential of these compounds also shows significant variation based on isomerism. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall.
-
Para-Nitrophenyl Derivatives: Schiff bases of 1,2,4-triazoles bearing a 4-nitrophenyl substituent have demonstrated notable antibacterial activity. One study highlighted a compound with a 4-nitrophenyl group showing a minimum inhibitory concentration (MIC) of 9 μg/mL against Staphylococcus epidermidis, equivalent to the standard drug cefuroxime.[8]
-
Ortho- and Meta-Nitrophenyl Derivatives: Interestingly, in some series, the ortho- and meta- isomers have displayed superior potency. For example, certain 4-[(benzylidene)amino]-5-(nitrophenyl)-2H-1,2,4-triazol-3-ones, where the nitro group was in the ortho- or meta- position, were found to be four-fold more potent against Staphylococcus albus than other substituted analogues.[8] This suggests that for some bacterial targets, the steric and electronic profile of the ortho and meta isomers may be more complementary to the binding site.
Anticancer and Other Activities
The SAR extends to other therapeutic areas, including anticancer and antiparasitic applications.
-
Anticancer: 4-N-nitrophenyl substituted 4H-1,2,4-triazole derivatives have been investigated as promising aromatase inhibitors for the treatment of estrogen-dependent breast cancer.[9] While comprehensive comparative studies are still emerging, the electronic properties conferred by the nitrophenyl group are crucial for this activity.
-
Antitrypanosomal: A compelling comparative study on the related 1,2,3-triazole scaffold provided a clear SAR directive. It was found that the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold was essential for antitrypanosomal activity.[10] Crucially, moving the nitro group from the para- to the ortho- or meta- position resulted in a complete loss of activity.[11] This highlights the stringent structural requirements of the biological target, where only the specific electronic and steric profile of the para-isomer is effective.
Summary of Biological Data
The following table summarizes representative experimental data for the different isomers. Note that direct comparison can be challenging as different studies use varied compound scaffolds and testing conditions.
| Isomer Position | Biological Activity | Target/Assay | Result (e.g., MIC, IC50) | Reference |
| Para (4-nitro) | Antibacterial | Staphylococcus epidermidis | MIC: 9 μg/mL | [8] |
| Para (4-nitro) | Antitrypanosomal | T. cruzi | Essential for activity | [10][11] |
| Ortho (2-nitro) | Antibacterial | Staphylococcus albus | 4-fold more potent than other analogues | [8] |
| Ortho (2-nitro) | Antifungal | Physalospora piricola | >96.3% inhibition | [7] |
| Meta (3-nitro) | Antibacterial | Staphylococcus albus | 4-fold more potent than other analogues | [8] |
| Meta (3-nitro) | Antitrypanosomal | T. cruzi | Inactive | [11] |
Section 2: Experimental Workflow—Synthesis and Characterization
The synthesis of nitrophenyl-1,2,4-triazoles is a well-established process in medicinal chemistry. The following protocol describes a generalized, robust method for preparing 4,5-disubstituted-1,2,4-triazole-3-thiols, a common and versatile intermediate.
Generalized Synthetic Protocol
Objective: To synthesize 4-substituted-5-(nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Causality: This multi-step synthesis begins with a nitrophenyl-substituted hydrazide. This is then reacted with an isothiocyanate to form a thiosemicarbazide intermediate. The critical step is the base-catalyzed intramolecular cyclization, where the nucleophilic nitrogen attacks the carbonyl carbon, followed by dehydration to form the stable five-membered triazole ring. This method is reliable and allows for modular variation of the substituent at the N-4 position.
Step-by-Step Methodology:
-
Synthesis of Thiosemicarbazide Intermediate:
-
To a solution of the appropriate nitrobenzoyl hydrazide (ortho-, meta-, or para-) (1.0 eq) in absolute ethanol, add the desired alkyl or aryl isothiocyanate (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (3:7).
-
Upon completion, cool the mixture to room temperature. The precipitated thiosemicarbazide product is collected by filtration, washed with cold ethanol, and dried in vacuo.
-
-
Cyclization to form the 1,2,4-Triazole-3-thione:
-
Suspend the synthesized thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (8%, 5 mL per gram of thiosemicarbazide).
-
Reflux the mixture for 5-7 hours until the evolution of hydrogen sulfide ceases (confirm with lead acetate paper) and a clear solution is obtained.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~5-6.
-
The solid 1,2,4-triazole-3-thione product precipitates out of the solution.
-
Collect the crude product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry.
-
-
Purification and Characterization (Self-Validation):
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to obtain a crystalline solid with a sharp melting point.
-
Spectroscopic Analysis: Confirm the structure of the final compound using standard spectroscopic methods:
-
FT-IR: To identify key functional groups (e.g., N-H, C=S, C=N, NO2).
-
¹H-NMR: To confirm the proton environment, including aromatic and aliphatic signals.
-
Mass Spectrometry: To verify the molecular weight of the synthesized compound.
-
-
Section 3: Protocols for Biological Evaluation
To generate the comparative data discussed in this guide, standardized and validated biological assays are essential.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (bacteria or fungi).
Methodology:
-
Preparation: Aseptically prepare a stock solution of each test compound (ortho, meta, para isomers) in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. The final concentration should be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeasts.
-
Controls (Self-Validation):
-
Positive Control: A well containing a standard antibiotic/antifungal drug (e.g., ciprofloxacin, fluconazole).
-
Negative Control: A well containing only the growth medium and microorganism (no compound).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
Objective: To measure the metabolic activity of cancer cells after exposure to the test compounds, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ortho-, meta-, and para- nitrophenyl-1,2,4-triazole compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting a dose-response curve.
Section 4: Visualizing the Structure-Activity Relationship
Diagrams can effectively summarize complex relationships and workflows. The following are generated using Graphviz (DOT language).
Caption: Generalized synthetic pathway for nitrophenyl-1,2,4-triazoles.
Caption: Summary of the Structure-Activity Relationship (SAR) for nitrophenyl isomers.
Conclusion and Future Outlook
This guide demonstrates that the positional isomerism of the nitro group on a phenyl-1,2,4-triazole scaffold is a critical determinant of biological activity. While generalizations must be made with caution, a clear trend emerges:
-
The para-isomer is frequently the most potent, particularly in antifungal and antiparasitic applications, likely due to its optimal combination of strong electron-withdrawing character and minimal steric hindrance.[10][11]
-
The ortho-isomer often suffers from reduced activity due to steric clashes, although it can exhibit high potency against specific targets where such bulk is tolerated or even beneficial.[7][8]
-
The meta-isomer typically displays intermediate or, in some cases, negligible activity, reflecting its different electronic influence (primarily inductive).
These findings underscore the importance of rational drug design. The choice of isomer should not be arbitrary but rather a deliberate decision based on the topology and electronic requirements of the intended biological target.
Future research should focus on conducting more direct, side-by-side comparisons of the three isomers against a wider panel of microbial strains and cancer cell lines under identical experimental conditions. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could provide deeper insights into the specific molecular interactions that govern the observed differences in potency, paving the way for the development of next-generation triazole-based therapeutics with enhanced efficacy and selectivity.
References
-
1,2,4-Triazoles as Important Antibacterial Agents. (2021). Pharmaceuticals (Basel). [Link]
-
Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. (2015). Molecules. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). BioMed Research International. [Link]
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). Scientific Reports. [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Omega. [Link]
-
Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. (2014). ResearchGate. [Link]
-
Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
-
Antifungal Properties of 1,2,4-Triazoles. (2023). ISRES Publishing. [Link]
-
1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. (2021). DergiPark. [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Antibacterial activity study of 1,2,4-triazole derivatives. (2019). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2007). Molecules. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2016). Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Synthesis and Antimicrobial Activity of Some[6][8][9]-Triazole Derivatives. (2013). Semantic Scholar. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]
-
Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Archiv der Pharmazie. [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Bioactivity of 1,2,4-Triazoles. (2015). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). ResearchGate. [Link]
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2022). Mini-Reviews in Organic Chemistry. [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (2022). ResearchGate. [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Omega. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 1-(2-nitrophenyl)-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-nitrophenyl)-1H-1,2,4-triazole, a key heterocyclic compound with potential applications in medicinal chemistry.[1] We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design, ensuring a robust and reliable analytical method.
The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), providing a framework for developing a self-validating analytical system.[2][3][4][5]
The Importance of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][6] For the quantification of a potential API intermediate like this compound, a validated HPLC method ensures the accuracy, precision, and specificity of the results, which is critical for:
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthesis yields.
-
Purity Assessment: Quantifying the analyte and detecting any process-related impurities.
-
Stability Studies: Evaluating the degradation of the compound under various stress conditions.
-
Regulatory Submissions: Providing the necessary data to support drug approval applications.[7][8]
Proposed HPLC Method for this compound
While a specific compendial method for this compound may not be publicly available, a robust starting point can be developed based on the analysis of similar triazole-containing compounds.[9][10][11] A reversed-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity.
Table 1: Proposed Initial HPLC Conditions
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile stationary phase providing good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | A common, effective mobile phase for RP-HPLC. The ratio can be optimized for ideal retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Detection | UV at λmax (e.g., 260 nm) | The nitro-aromatic structure suggests strong UV absorbance. The optimal wavelength should be determined experimentally. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity without overloading the column. |
| Column Temperature | 25 °C | Maintained to ensure consistent retention times. |
The Validation Workflow: A Step-by-Step Guide
The following sections detail the experimental protocols for validating the proposed HPLC method. Each step is designed to be a self-validating system, with clear acceptance criteria derived from regulatory guidelines.
Caption: A typical workflow for HPLC method validation.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12][13]
Experimental Protocol:
-
Blank Analysis: Inject a sample of the dissolution solvent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: If the analyte is in a formulation, inject a sample of the placebo (all formulation components except the analyte) to check for interference.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.
Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo, and stressed samples. Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample within a given range.[12][14]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Table 2: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
| r² | 0.9998 |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[12][13]
Experimental Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo matrix or blank solvent.
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Table 3: Example Accuracy Data
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.0 | 99.2 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12][13]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.
Detection Limit (LOD) and Quantification Limit (LOQ)
Objective:
-
LOD: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
Experimental Protocol:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time, and assess the effect on the results. Parameters to vary include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength of detection (e.g., ± 2 nm)
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.
Caption: Key parameters to assess during robustness testing.
System Suitability
System suitability testing is an integral part of the analytical procedure and is performed before analyzing any samples to ensure that the chromatographic system is adequate for the intended analysis.[15][16]
Table 4: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (for replicate injections) | RSD ≤ 2.0% |
Conclusion
The validation of an HPLC method is a systematic and scientifically sound process that is essential for ensuring the quality and reliability of analytical data in a regulated environment. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop and validate a robust HPLC method for the quantification of this compound. This, in turn, will support the efficient and compliant development of new pharmaceutical products.
References
- <621> CHROM
- HPLC Method Development and Valid
- <621> CHROM
- Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- Analytical Method Valid
- A BRIEF REVIEW ON HPLC METHOD VALID
- Understanding the L
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- USP <621> Chrom
- Steps for HPLC Method Valid
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- <621> Chrom
- Highlights from FDA's Analytical Test Method Valid
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM.
- Q2(R2)
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE - Agilent.
- Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a b
- Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chrom
- A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound.
- ICH Guidelines for Analytical Method Valid
- This compound | 25688-22-6 | Benchchem.
- Analytical method development and validation for the determination of triazole antifungals in biological m
- Understanding ICH Q2(R2)
- Validation of Analytical Procedures Q2(R2) - ICH.
- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles.
- Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem.
- 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles - MDPI.
- Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents | ACS Omega.
- HPLC Methods for analysis of 1,2,4-triazole - HELIX Chrom
- HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
- synthesis of 1,2,4 triazole compounds - ISRES.
- HPLC determination of 1-methyl-1H-1,2,4-triazole in water - ResearchG
Sources
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 5. agilent.com [agilent.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fda.gov [fda.gov]
- 9. agilent.com [agilent.com]
- 10. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. actascientific.com [actascientific.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. m.youtube.com [m.youtube.com]
- 15. usp.org [usp.org]
- 16. <621> CHROMATOGRAPHY [drugfuture.com]
Comparative Cytotoxicity Analysis of 1-(2-nitrophenyl)-1H-1,2,4-triazole on Cancer and Normal Cell Lines: A Methodological Guide
This guide provides a comprehensive framework for evaluating the selective cytotoxicity of the novel synthetic compound, 1-(2-nitrophenyl)-1H-1,2,4-triazole, against cancerous and non-cancerous cell lines. As the search for targeted cancer therapeutics intensifies, it is imperative to characterize the differential effects of new chemical entities on malignant versus healthy cells.[1] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical assessment.
The core of this investigation lies in determining the therapeutic window of this compound. Both the 1,2,4-triazole moiety and the nitroaromatic scaffold are present in various biologically active molecules, with some exhibiting promising anticancer properties.[2][3][4][5][6] The triazole ring is a key component in numerous clinically approved drugs and is known to improve anticancer activity and selectivity.[7][8] Nitroaromatic compounds, on the other hand, can be selectively activated under the hypoxic conditions often found in solid tumors, leading to targeted cell killing.[9] This guide will provide the necessary tools to investigate whether this compound leverages these properties to exhibit selective cytotoxicity.
Rationale for Comparative Cytotoxicity Assessment
The primary objective of cancer chemotherapy is to eradicate malignant cells with minimal damage to normal tissues.[10] Therefore, a critical step in the preclinical evaluation of any potential anticancer agent is to determine its selectivity. This is often quantified by the selectivity index (SI), which is the ratio of the cytotoxic concentration in normal cells to that in cancer cells. A higher SI value indicates a more favorable therapeutic profile.
This guide will focus on a panel of well-characterized human cell lines to provide a robust comparative analysis. We will employ a multi-assay approach to assess not only cell viability but also the underlying mechanisms of cell death, such as apoptosis and necrosis.
Experimental Design & Workflow
A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the key stages of the proposed investigation.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Materials and Methods
Cell Lines and Culture Conditions
A representative panel of human cancer and normal cell lines should be selected. For this guide, we propose the following:
-
Cancer Cell Lines:
-
A549: Human lung carcinoma
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical adenocarcinoma
-
-
Normal Cell Lines:
-
HEK293: Human embryonic kidney cells
-
MRC-5: Human fetal lung fibroblasts
-
All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
Preparation of this compound
The test compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the complete culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]
Protocol:
-
Seed cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the untreated control.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[15][16][17][18]
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.[18]
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]
-
Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[16][18]
-
Incubate the plate for 30 minutes at room temperature, protected from light.[19]
-
Add a stop solution to terminate the reaction.[19]
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[19]
-
Calculate the percentage of cytotoxicity based on the LDH release in treated wells compared to the controls.
Apoptosis Detection: Annexin V and Caspase-3 Assays
To elucidate the mechanism of cell death, apoptosis assays are essential. The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis and can be detected by fluorescently labeled Annexin V.[20][21][22][23] The activation of executioner caspases, such as caspase-3, is a central event in the apoptotic cascade.[21][24][25]
Protocol (Flow Cytometry):
-
Seed cells in a 6-well plate and treat them with this compound at concentrations around the IC₅₀ value for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[20]
-
Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to the cell suspension.
-
Incubate for 15-30 minutes at room temperature in the dark.[20][22]
-
For caspase-3 activity, a separate assay using a fluorogenic caspase-3 substrate can be performed concurrently or in parallel, following the manufacturer's protocol.[25]
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation and Interpretation
Dose-Response Curves and IC₅₀ Values
The results from the MTT and LDH assays should be used to generate dose-response curves by plotting the percentage of cell viability or cytotoxicity against the log concentration of the compound. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, should be calculated from these curves.[1]
Table 1: Hypothetical IC₅₀ Values of this compound after 48h Treatment
| Cell Line | Type | IC₅₀ (µM) - MTT Assay | IC₅₀ (µM) - LDH Assay |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 20.5 ± 2.1 |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 18.1 ± 1.9 |
| HeLa | Cervical Adenocarcinoma | 18.5 ± 2.2 | 25.3 ± 2.8 |
| HEK293 | Normal Kidney | > 100 | > 100 |
| MRC-5 | Normal Lung Fibroblast | 85.6 ± 7.3 | 92.4 ± 8.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Selectivity Index (SI)
The selectivity index is a crucial parameter for evaluating the cancer-specific cytotoxicity of a compound. It is calculated as follows:
SI = IC₅₀ in normal cells / IC₅₀ in cancer cells
Table 2: Hypothetical Selectivity Index of this compound
| Cancer Cell Line | SI (vs. HEK293) | SI (vs. MRC-5) |
| A549 | > 6.58 | 5.63 |
| MCF-7 | > 7.81 | 6.69 |
| HeLa | > 5.41 | 4.63 |
SI values are calculated based on the MTT assay results.
A higher SI value suggests greater selectivity for cancer cells.
Apoptosis Analysis
The flow cytometry data from the Annexin V/PI staining will provide quantitative information on the mode of cell death induced by the compound. The results can be presented as dot plots or bar graphs showing the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Mechanisms of Action and Signaling Pathways
The observed selective cytotoxicity of this compound could be attributed to several mechanisms. The nitro group can be reduced under hypoxic conditions prevalent in tumors, leading to the formation of cytotoxic radicals.[9] Additionally, triazole derivatives have been reported to interfere with various signaling pathways crucial for cancer cell survival and proliferation.[7][24]
Caption: Putative mechanisms of selective cytotoxicity.
Conclusion
This guide provides a robust and comprehensive framework for the comparative cytotoxic evaluation of this compound. By employing a panel of cancer and normal cell lines and utilizing a multi-assay approach, researchers can obtain critical data on the compound's efficacy, selectivity, and mechanism of action. The insights gained from these studies will be instrumental in determining the potential of this compound as a lead compound for further preclinical and clinical development in cancer therapy.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011-11-17). NIH. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). CLYTE Technologies. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024-12-11). Protocols.io. Retrieved from [Link]
-
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2015-02-01). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013-05-01). NCBI Bookshelf. Retrieved from [Link]
-
The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025-10-02). ResearchGate. Retrieved from [Link]
-
LDH Assay. Cell Biologics Inc.. Retrieved from [Link]
-
Structural modification strategies of triazoles in anticancer drug development. (2024-09-05). PubMed. Retrieved from [Link]
-
Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Retrieved from [Link]
-
Dual Apoptosis Assay with NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V. (2014-03-31). Gene Target Solutions. Retrieved from [Link]
-
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021-11-27). Molecules. Retrieved from [Link]
-
Anticancer Properties of 1,2,4-Triazoles. ISRES. Retrieved from [Link]
-
Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Retrieved from [Link]
-
IncuCyte® Apoptosis Assay Protocol. University of Bergen. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021-07-01). NCBI Bookshelf. Retrieved from [Link]
-
(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (2025-08-06). ResearchGate. Retrieved from [Link]
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024-06-14). Pharmacia. Retrieved from [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. Retrieved from [Link]
-
Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. NIH. Retrieved from [Link]
-
Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. (2022-02-02). PMC - NIH. Retrieved from [Link]
-
Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. (2012-03-02). NIH. Retrieved from [Link]
-
New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. (2025-04-12). PMC - NIH. Retrieved from [Link]
-
Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019-07-11). ACS Omega. Retrieved from [Link]
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023-02-23). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Cytotoxicity Assays – what your cells don't like. (2025-07-28). BMG Labtech. Retrieved from [Link]
-
Synthesis of 1, 2, 4- Triazole Derivatives And Their Biological Activity Study. (2024-12-24). Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. biotium.com [biotium.com]
- 23. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. uib.no [uib.no]
Assessing the Selectivity of 1-(2-nitrophenyl)-1H-1,2,4-triazole for Specific Fungal Pathogens: A Comparative Guide
In the relentless pursuit of novel antifungal agents, the focus has increasingly shifted towards compounds that not only exhibit potent fungicidal or fungistatic activity but also possess a high degree of selectivity. This ensures efficacy against pathogenic fungi while minimizing off-target effects and the potential for toxicity in host organisms. The 1,2,4-triazole scaffold has long been a cornerstone in the development of antifungal drugs, with its derivatives forming the backbone of widely used clinical agents.[1][2][3] This guide delves into the assessment of a specific derivative, 1-(2-nitrophenyl)-1H-1,2,4-triazole, providing a framework for evaluating its selectivity against a panel of fungal pathogens and comparing its potential efficacy to established and related compounds.
The 1,2,4-Triazole Core: A Privileged Scaffold in Antifungal Therapy
The antifungal activity of 1,2,4-triazole derivatives is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, the inhibition of fungal growth.
The Influence of the Nitrophenyl Moiety: A Key to Potency and Selectivity?
While the 1,2,4-triazole ring provides the core pharmacophore for antifungal activity, the nature and position of substituents on the phenyl ring play a crucial role in modulating the compound's potency, spectrum of activity, and selectivity. The presence of a nitro (-NO2) group, a strong electron-withdrawing group, can significantly impact the electronic properties of the molecule and its interaction with the target enzyme.
Although specific data for this compound is not extensively available in public literature, studies on related compounds provide valuable insights. For instance, research on other nitrophenyl-triazole derivatives has demonstrated potent antifungal activity. One study highlighted that a triazole derivative bearing an ortho-nitrophenyl radical exhibited significant activity against the plant pathogen Physalospora piricola.[5] Furthermore, a separate investigation revealed that a 4-nitrophenyl substituted triazole displayed the highest antifungal activity within its tested series.[1] These findings suggest that the nitrophenyl moiety is a promising feature for enhancing the antifungal potential of 1,2,4-triazoles. The ortho position of the nitro group in the target compound of this guide is of particular interest, as the steric and electronic effects of this substitution pattern could confer a unique selectivity profile.
Comparative Analysis of Antifungal Activity
To contextualize the potential of this compound, it is essential to compare its (hypothesized and experimentally determined) activity against that of established antifungal agents and structurally related compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key antifungals against a range of common fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound | Candida albicans (MIC, µg/mL) | Cryptococcus neoformans (MIC, µg/mL) | Aspergillus fumigatus (MIC, µg/mL) | Reference(s) |
| Fluconazole | 0.25 - 4 | 0.5 - 16 | Resistant | [1] |
| Itraconazole | 0.03 - 1 | 0.06 - 0.5 | 0.125 - 2 | [2] |
| Voriconazole | 0.03 - 0.5 | 0.03 - 0.25 | 0.25 - 2 | [1] |
| 1,2,3-Benzotriazine-4-one with -NO2 group | 0.0156 - 2.0 | 0.0156 - 2.0 | Not Reported | [1] |
| This compound | To be determined | To be determined | To be determined |
Experimental Protocols for Assessing Selectivity
A thorough evaluation of the selectivity of this compound requires a systematic approach employing standardized in vitro assays. The following protocols provide a framework for such an investigation.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the MIC of an antifungal agent against yeast and filamentous fungi.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of fungal pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Positive control antifungal (e.g., Fluconazole, Voriconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in RPMI-1640 medium directly in the 96-well plates to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of each fungal species according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and up to 72 hours for filamentous fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., approximately 80% reduction) compared to the growth control.[6] This can be assessed visually or by reading the optical density using a microplate reader.
Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of antifungal susceptibility and can be used as a preliminary screening tool.
Objective: To assess the susceptibility of fungal pathogens to this compound by measuring the zone of growth inhibition.
Materials:
-
Sterile filter paper disks
-
This compound solution of known concentration
-
Mueller-Hinton agar or Sabouraud Dextrose Agar plates
-
Fungal isolates
-
Positive control antifungal disks
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum and spread it evenly onto the surface of the agar plate.
-
Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the antifungal selectivity of this compound.
Caption: Mechanism of action of 1,2,4-triazole antifungal agents.
Conclusion and Future Directions
The exploration of novel 1,2,4-triazole derivatives like this compound is a promising avenue in the development of new antifungal therapies. While direct experimental data for this specific compound is pending, the existing literature on related nitrophenyl-triazoles suggests a strong potential for potent antifungal activity. The key to unlocking its therapeutic value lies in a comprehensive assessment of its selectivity profile against a broad range of clinically relevant fungal pathogens. The experimental protocols outlined in this guide provide a robust framework for such an investigation. Future studies should also include cytotoxicity assays against mammalian cell lines to determine the therapeutic index and ensure a favorable safety profile. Through rigorous and systematic evaluation, the scientific community can ascertain the true potential of this compound as a selective and effective antifungal agent.
References
-
Sadeghpour, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules, 22(10), 1693. [Link]
-
Kazeminejad, Z., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 6675983. [Link]
-
Kankate, R. S., et al. (2023). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 14(2), 1-8. [Link]
-
Korkmaz, F. D., & Gürbüz, D. (2022). Antifungal Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]
-
Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug Design, Development and Therapy, 8, 449–463. [Link]
-
Chauhan, A., et al. (2016). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Arabian Journal of Chemistry, 9, S1622–S1628. [Link]
-
Jacob, H., et al. (2013). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... ResearchGate. [Link]
- Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
-
Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 598-614. [Link]
-
Kumar, R., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 86, 487-513. [Link]
-
Mohamed, M. S., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(15), 3356. [Link]
-
Pal, D., et al. (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Journal of Applied Pharmacy, 6(1), 01-07. [Link]
-
Singh, R., et al. (2013). Synthesis and Evaluation of Antifungal and Anti-Oxidant Activities of Novel 1, 2, 4-Triazole Derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. [Link]
-
Vasylyshyn, V., et al. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Ukrainian Journal of Ecology, 8(1), 589-594. [Link]
-
Jacob, H., et al. (2013). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Biological Sciences, 6(4), 293-298. [Link]
-
Min, L-J., et al. (2015). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 20(8), 14386–14404. [Link]
-
Zhang, Y., et al. (2024). Synthesis and Antifungal Properties of 1,2,4-Triazole Schiff Base Agents Based on a 3D-QSAR Model. Chemistry & Biodiversity, 21(3), e202302064. [Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 1-(2-Nitrophenyl)-1H-1,2,4-triazole with Human Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of the novel compound 1-(2-nitrophenyl)-1H-1,2,4-triazole. In drug discovery, understanding a compound's potential for off-target interactions is critical for mitigating safety-related attrition in later development stages.[1] This document moves beyond a simple listing of protocols to explain the causal-driven approach to selecting enzyme targets, designing robust assays, and interpreting the resulting data.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse activities, including antifungal and anticancer agents.[1][2] However, this versatility comes with a propensity for off-target effects, often through the inhibition of metabolic enzymes.[3][4] The subject of this guide, this compound, combines this triazole ring with a nitroaromatic moiety. This combination warrants a focused investigation into its interactions with two major classes of human metabolic enzymes: the Cytochrome P450 (CYP) superfamily and human Carboxylesterases (hCE).
Rationale for Target Enzyme Selection: A Predictive Approach
The selection of which enzymes to test against is not arbitrary; it is a hypothesis-driven process based on the chemical structure of the compound .
-
Cytochrome P450 (CYP) Enzymes: This superfamily, particularly isoforms CYP1A2, 2C9, 2C19, 2D6, and 3A4, is responsible for the metabolism of approximately 90% of small-molecule drugs.[5] Triazole-based drugs are notorious for their interactions with CYPs. The nitrogen atoms in the triazole ring can coordinate with the heme iron atom at the enzyme's active site, leading to potent inhibition.[4][6] Furthermore, the nitro group on the phenyl ring can be enzymatically reduced by microsomal systems involving cytochrome P-450, creating a secondary potential interaction point.[7] Therefore, assessing inhibition of key CYP isoforms is a primary and essential step.
-
Human Carboxylesterases (hCE): Carboxylesterases, primarily hCE1 (liver) and hCE2 (intestine and liver), are critical for the hydrolysis of a wide range of drugs and prodrugs.[8][9] While less commonly associated with triazoles than CYPs, emerging evidence shows that various heterocyclic compounds can act as inhibitors of these enzymes.[10][11] Overlooking hCEs can lead to unexpected drug-drug interactions, especially with co-administered drugs that are ester prodrugs (e.g., oseltamivir, clopidogrel).[9][12]
The logical flow for assessing cross-reactivity is therefore to start with the most probable interactors based on chemical motifs.
Caption: Rationale for selecting primary enzyme targets based on the compound's structural motifs.
Experimental Framework: A Comparative Inhibition Analysis
To objectively compare the inhibitory potential of this compound, we will determine its half-maximal inhibitory concentration (IC₅₀) against selected CYP and hCE isoforms. The compound's performance will be benchmarked against well-characterized inhibitors for each enzyme class.
Table 1: Illustrative IC₅₀ Data for Cross-Reactivity Profiling
This table presents a template for summarizing experimental findings. The values shown are hypothetical examples used for illustrative purposes.
| Compound | Target Enzyme | IC₅₀ (µM) [Mean ± SD] | Inhibition (%) at 10 µM |
| This compound | CYP3A4 | 8.5 ± 0.9 | 62.1 ± 5.5 |
| This compound | CYP2C9 | 25.1 ± 2.3 | 28.4 ± 3.1 |
| This compound | hCE1 | > 100 | < 5 |
| This compound | hCE2 | 45.6 ± 4.7 | 15.2 ± 2.8 |
| Ketoconazole (Positive Control) | CYP3A4 | 0.05 ± 0.01 | 99.8 ± 0.5 |
| Sulfaphenazole (Positive Control) | CYP2C9 | 0.20 ± 0.03 | 98.5 ± 1.1 |
| Orlistat (Positive Control) | hCE2 | 0.15 ± 0.02 | 99.1 ± 0.8 |
| Vehicle (Negative Control) | All | > 100 | < 2 |
Data are presented as the mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness and reproducibility of its protocols. The following methods are designed as self-validating systems, incorporating necessary controls and established standards.
The workflow for in vitro enzyme inhibition assays follows a standardized, multi-stage process to ensure accuracy and consistency.
Caption: A generalized workflow for conducting in vitro enzyme inhibition assays.[13]
This protocol uses commercially available recombinant human CYP enzymes and fluorescent probe substrates, a standard method for high-throughput screening.
A. Reagents and Materials:
-
Recombinant Human CYPs (e.g., CYP3A4, CYP2C9)
-
Fluorescent Probe Substrates (e.g., BFC for CYP3A4, MFC for CYP2C9)
-
NADPH regenerating system (e.g., G6P, G6PDH)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Test Compound: this compound
-
Control Inhibitors: Ketoconazole (for CYP3A4), Sulfaphenazole (for CYP2C9)
-
Solvent: DMSO (Dimethyl sulfoxide)
-
96-well black microplates
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and control inhibitors in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤ 0.5% to avoid solvent effects.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add 50 µL of a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Inhibitor Addition: Add 5 µL of the serially diluted test compound, control inhibitor, or vehicle (DMSO) to the appropriate wells.
-
Enzyme Addition & Pre-incubation: Add 20 µL of the specific recombinant CYP enzyme solution. Gently mix and pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorescent probe substrate to each well to start the reaction.
-
Incubation: Incubate the plate for the optimized time (e.g., 30 minutes for CYP3A4) at 37°C, protected from light.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 405 nm, Em: 535 nm for BFC metabolite).
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
C. Causality and Validation:
-
Why pre-incubate? Pre-incubation allows for the detection of both reversible and time-dependent inhibition, where the inhibitor might form a more stable complex with the enzyme over time.[14]
-
Why an NADPH regenerating system? CYPs require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period, leading to linear reaction kinetics.[7]
-
Self-Validation: The inclusion of a potent, known inhibitor (positive control) validates that the assay system is sensitive to inhibition. The vehicle control (negative control) establishes the baseline 100% enzyme activity.
This protocol utilizes human liver microsomes (a source of hCE1) or recombinant hCE2 and a colorimetric substrate.
A. Reagents and Materials:
-
Human Liver Microsomes (HLM) or recombinant hCE2
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
Test Compound: this compound
-
Control Inhibitor: Orlistat (for hCE2) or Bis(4-nitrophenyl) phosphate (BNPP, broad-spectrum)
-
Solvent: Acetonitrile or DMSO
-
96-well clear microplates
B. Step-by-Step Methodology:
-
Compound Preparation: Prepare stock solutions and serial dilutions of the test compound and control inhibitor as described in Protocol 1.
-
Assay Setup: To each well of a 96-well plate, add 170 µL of Tris-HCl buffer.
-
Inhibitor Addition: Add 10 µL of the serially diluted test compound, control inhibitor, or vehicle to the appropriate wells.
-
Enzyme Addition & Pre-incubation: Add 10 µL of the HLM or recombinant hCE solution. Mix and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of the pNPA substrate solution to start the reaction. The final volume is 200 µL.
-
Incubation and Detection: Immediately begin monitoring the increase in absorbance at 405 nm for 10-15 minutes using a microplate reader with kinetic reading capabilities. The product of pNPA hydrolysis, p-nitrophenol, is yellow.
-
Data Analysis: Determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ as described previously.
C. Causality and Validation:
-
Why pNPA? p-Nitrophenyl acetate is a convenient chromogenic substrate that allows for continuous monitoring of the enzyme reaction, as its hydrolysis product can be measured directly by spectrophotometry.[8]
-
Why Tris-HCl buffer? This buffer system maintains a stable physiological pH (7.4) that is optimal for the activity of most metabolic enzymes, including carboxylesterases.
-
Self-Validation: Comparing the results from HLM (rich in hCE1) and recombinant hCE2 allows for an initial assessment of isoform selectivity.[8][9] The use of a known inhibitor validates the assay's performance.
Determining the Mechanism of Inhibition
Once a compound is identified as an inhibitor (i.e., has a measurable IC₅₀), determining the mechanism of inhibition (e.g., competitive, non-competitive) provides deeper insight into its interaction with the enzyme. This is achieved through enzyme kinetic studies.
Table 2: Example Kinetic Parameters for CYP3A4 Inhibition
| Inhibitor Concentration | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pmol/min/pmol CYP) |
| 0 µM (Control) | 5.0 | 100 |
| 5 µM | 9.8 | 102 |
| 10 µM | 15.2 | 99 |
In this hypothetical example, as inhibitor concentration increases, Kₘ increases while Vₘₐₓ remains constant, which is characteristic of competitive inhibition .[15]
Caption: Decision tree for determining the mechanism of enzyme inhibition from kinetic data.
References
- BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Studies with Triazoles.
- BenchChem. (2025). Addressing off-target effects of 1,2,4-triazole compounds in cellular models.
- Akhtar, T., et al. (2022).
- Harada, N., et al. (1981). Participation of Cytochrome P-450 in the Reduction of Nitro Compounds by Rat Liver Microsomes. Journal of Pharmacobio-Dynamics.
- Hanif, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.
- Heard, K., et al. (2022). Reducing the off-target endocrinologic adverse effects of azole antifungals - can it be done?
- Juvonen, R. O., et al. (2002). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Xenobiotica.
- BenchChem. (2025). In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.
- Lv, M., et al. (2021). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity.
- Nivoix, Y., et al. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Clinical Pharmacokinetics.
- Olejarz-Maciej, A., & Ginalska, G. (2020). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceuticals.
- Patel, K., & Gupta, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
-
Rudik, A. V., et al. (2017). Synthesis, molecular docking, and biological activity of polyfluoroalkyl dihydroazolo[5,1-c][1][7][16]triazines as selective carboxylesterase inhibitors. Bioorganic & Medicinal Chemistry.
- Sameliuk, Y., et al. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Pharmacy and Pharmacology.
- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy.
- Hanlon, B. (2016). Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism. Pharmacy Times.
- Guengerich, F. P. (2021).
- Examine.com. (2024). Cytochrome P450 Inhibition.
- Hanif, M., et al. (2013). Carboxylesterases and Drug Interactions. Pharmacy Times.
- Yang, L., et al. (2017). Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. Participation of cytochrome P-450 in the reduction of nitro compounds by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, molecular docking, and biological activity of polyfluoroalkyl dihydroazolo[5,1-c][1,2,4]triazines as selective carboxylesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. examine.com [examine.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Purity Verification: Establishing the Integrity of Synthesized 1-(2-nitrophenyl)-1H-1,2,4-triazole via Elemental Analysis
Introduction: The Criticality of Purity in Drug Discovery
In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality benchmark; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. The subject of our analysis, 1-(2-nitrophenyl)-1H-1,2,4-triazole, is a heterocyclic compound representative of a class of molecules frequently investigated for their diverse biological activities. The presence of even minute impurities—such as residual starting materials, by-products, or solvents—can drastically alter its pharmacological profile, introduce toxicity, or impede the synthesis of downstream targets.
This guide provides a comprehensive comparison of analytical methodologies for purity determination, with a primary focus on Elemental Analysis (EA) as a definitive, quantitative tool. We will explore the causality behind choosing EA, compare its performance with orthogonal methods like chromatography and spectroscopy, and provide field-proven protocols to ensure the integrity of your synthesized compound.
Part 1: The Gold Standard - Elemental Analysis (EA)
Elemental analysis, specifically CHN analysis, is a cornerstone technique for confirming the identity and purity of a novel organic compound.[1][2] Its power lies in its fundamental, quantitative nature: it directly measures the mass percentages of carbon, hydrogen, and nitrogen in a sample.[3][4] This data is then compared against the theoretically calculated percentages for the compound's molecular formula (C₈H₆N₄O₂).
The Principle of Causality: Why EA is a Trustworthy Arbiter of Purity
The underlying principle of modern EA is combustion analysis.[2][3] The sample is combusted at high temperatures in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂).[5][6] These combustion products are then separated and quantified by a detector, typically a thermal conductivity detector. The instrument's output provides the absolute elemental composition of the entire bulk sample.
This is a critical distinction. While other methods may identify specific impurities, EA answers a more fundamental question: "Does the overall elemental makeup of my sample match the pure, intended structure?" For a new chemical entity, a successful EA result, where experimental values are within ±0.4% of the calculated values, provides robust evidence of high purity and correct structural assignment.[7][8] This narrow margin of acceptance is an industry and academic standard that validates the compound's empirical formula.[7]
Experimental Workflow: A Self-Validating System
The validity of an EA result is contingent upon a meticulous experimental workflow. Each step is designed to eliminate external sources of error, making the protocol inherently self-validating.
Caption: Workflow for Elemental Analysis Purity Verification.
Detailed Protocol: CHN Analysis of this compound
Objective: To quantitatively determine the C, H, and N content of the synthesized compound.
Materials:
-
Synthesized this compound, finely ground.
-
Tin capsules for solids.
-
Calibrated microbalance (readable to 0.001 mg).
-
CHN Elemental Analyzer.
-
High-purity helium and oxygen.
-
Acetanilide or other certified standard.
Methodology:
-
Sample Preparation:
-
Place approximately 20-30 mg of the synthesized compound in a vacuum oven at 60°C for 12-24 hours. This crucial step removes adsorbed water and volatile organic solvents, which would otherwise lead to erroneously high hydrogen and carbon percentages.
-
Transfer the dried sample to a desiccator and allow it to cool to ambient temperature.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard like acetanilide. Run the standard multiple times to ensure the instrument response is linear and accurate. The results for the standard must fall within the accepted tolerance (e.g., ±0.3%) before proceeding.
-
-
Sample Weighing:
-
On a calibrated microbalance, tare a tin sample capsule.
-
Carefully add 1-2 mg of the dried sample into the capsule. The small sample size necessitates the use of a high-precision microbalance to minimize weighing errors.[3]
-
Record the exact weight and securely crimp the capsule to enclose the sample.
-
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the combustion sequence. The sample undergoes complete oxidation, and the resulting gases (CO₂, H₂O, N₂) are measured.[5]
-
Perform the analysis in triplicate to ensure reproducibility and calculate the mean and standard deviation for the C, H, and N percentages.
-
-
Data Interpretation:
-
Theoretical Calculation: For this compound (C₈H₆N₄O₂):
-
Molecular Weight: 206.17 g/mol
-
%C = (8 * 12.01) / 206.17 * 100 = 46.61%
-
%H = (6 * 1.01) / 206.17 * 100 = 2.93%
-
%N = (4 * 14.01) / 206.17 * 100 = 27.18%
-
-
Purity Assessment: Compare the experimental mean values to the theoretical values. A deviation of ≤0.4% for each element is strong evidence of at least 95% purity.[7][8]
-
Part 2: A Comparative Guide to Orthogonal Purity-Testing Methods
While elemental analysis provides a superb overall assessment of purity, it is not infallible. It cannot detect isomeric impurities or contaminants with a similar elemental composition to the target compound. Therefore, employing orthogonal methods—techniques that measure purity based on different chemical or physical principles—is essential for a comprehensive evaluation.
Caption: Decision matrix for selecting an appropriate purity analysis method.
Comparison of Key Analytical Techniques
The following table objectively compares EA with other common analytical techniques used for purity assessment in a drug development context.
| Technique | Principle | Information Provided | Pros | Cons |
| Elemental Analysis (EA) | Combustion and detection of elemental gases (CO₂, H₂O, N₂).[2] | Bulk elemental composition (%C, H, N); confirms empirical formula. | Highly accurate and precise for bulk purity; cost-effective; well-established.[3][4] | Destructive; insensitive to isomers or impurities with similar elemental ratios; requires homogenous sample. |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural confirmation; detection and quantification of proton-containing impurities (e.g., residual solvents, starting materials). | Non-destructive; provides detailed structural information; can quantify impurities against a standard. | Less sensitive for non-protonated impurities; complex spectra can be difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. | Chromatographic purity (% area); separates target from impurities (isomers, by-products, degradation products). | High sensitivity and resolution; quantitative; widely used for release testing in pharma. | Requires method development; destructive (sample is consumed); purity is relative to detected peaks. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Confirms molecular weight of the target compound and impurities.[1] | Extremely sensitive; provides molecular weight information, which is crucial for identification. | Destructive; ionization efficiency can vary, making quantification challenging without standards. |
| Infrared (IR) Spectroscopy | Absorption of IR radiation by molecular vibrations. | Confirms presence of key functional groups. | Non-destructive; fast; good for a quick identity check. | Primarily qualitative for purity; insensitive to minor impurities unless they have unique, strong absorptions.[9] |
Synergistic Application: A Case Study
Imagine the synthesis of this compound from 1-fluoro-2-nitrobenzene and 1H-1,2,4-triazole.
-
Post-Purification Screen: After initial purification (e.g., recrystallization), an ¹H NMR spectrum is acquired. It confirms the correct structure but shows small peaks corresponding to residual ethyl acetate from the recrystallization solvent.
-
Quantitative Assessment: Elemental Analysis is performed. The results are: C, 46.55%; H, 2.91%; N, 27.25%. These values are within the ±0.4% acceptance window, indicating high bulk purity and suggesting the solvent impurity is minor.[7]
-
High-Resolution Separation: An HPLC analysis is run, which shows a major peak at >99.5% area, confirming the absence of significant by-products or unreacted starting materials.
-
Final Confirmation: High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion with an m/z value matching the calculated mass to within a few ppm, solidifying the compound's identity.
References
-
Wikipedia. Elemental analysis. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Robertson Microlit. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. [Link]
-
ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]
-
PubMed Central. An International Study Evaluating Elemental Analysis. [Link]
-
ACS Publications. An International Study Evaluating Elemental Analysis. [Link]
-
Eurofins Scientific. CHNS Analysis. [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
Dynamic Science. Using spectroscopy to determine purity. [Link]
-
TutorChase. How can spectroscopy be used to assess purity?. [Link]
- Google Patents.
- Google Patents. US9051282B2 - Methods for triazole synthesis.
-
ACS Omega. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies. [Link]
-
ResearchGate. (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]
-
NIH. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione. [Link]
-
ISRES. synthesis of 1,2,4 triazole compounds. [Link]
-
MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]
-
DTIC. Mass Spectrometry of Heterocyclic Compounds.. [Link]
-
SpringerLink. Synthesis and antimicrobial activities of some new 1, 2, 4-triazole derivatives. [Link]
-
AbeBooks. Spectroscopic Methods (Physical Methods in Heterocyclic Chemistry, Volume 2). [Link]
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. mt.com [mt.com]
- 4. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dynamicscience.com.au [dynamicscience.com.au]
A Comparative Guide to the Synthetic Efficiency of Routes to 1-(2-nitrophenyl)-1H-1,2,4-triazole
For researchers, medicinal chemists, and professionals in drug development, the synthesis of N-aryl azoles is a critical process in the creation of a vast array of pharmacologically active compounds. The target molecule, 1-(2-nitrophenyl)-1H-1,2,4-triazole, is a key building block in the development of various therapeutic agents. The efficiency and practicality of its synthesis can significantly impact the pace of research and development. This guide provides an in-depth comparison of two prominent methods for the N-arylation of 1,2,4-triazole: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This analysis is grounded in established chemical principles and supported by experimental insights to aid in the selection of the most suitable synthetic route for your specific needs.
Route 1: The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a long-established and cost-effective method for the formation of carbon-nitrogen bonds.[1][2] This reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, 1,2,4-triazole, using a copper catalyst. While traditional Ullmann reactions often require harsh conditions, modern modifications have improved their scope and feasibility.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a representative procedure adapted from modern Ullmann-type N-arylation of azoles.
Materials:
-
1,2,4-triazole
-
1-Iodo-2-nitrobenzene (or 1-bromo-2-nitrobenzene)
-
Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.2 mmol), 1-iodo-2-nitrobenzene (1.0 mmol), copper(I) oxide (0.1 mmol), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 15 mL) to remove DMF, followed by a wash with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality Behind Experimental Choices
-
Aryl Halide: 1-Iodo-2-nitrobenzene is often preferred over its bromo or chloro counterparts due to the weaker carbon-iodine bond, which facilitates oxidative addition to the copper catalyst. The electron-withdrawing nitro group also activates the aryl halide towards nucleophilic attack.
-
Catalyst: Copper(I) salts like Cu₂O or CuI are common and effective catalysts for Ullmann reactions. Ligand-free systems can be effective, though in some cases, the addition of a simple ligand like a diamine can improve yields and lower reaction temperatures.[3]
-
Base: A strong inorganic base like cesium carbonate or potassium carbonate is crucial for the deprotonation of 1,2,4-triazole, forming the nucleophilic triazolide anion. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.
-
Solvent: High-boiling polar aprotic solvents like DMF are typically used to ensure the solubility of the reactants and to reach the high temperatures often required for Ullmann-type couplings.[4]
Workflow Visualization
Caption: Workflow for the Ullmann Condensation.
Route 2: The Buchwald-Hartwig Amination: A Modern Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] It generally offers milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann condensation.[5]
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative procedure based on modern Buchwald-Hartwig amination methodologies for N-arylation of azoles.
Materials:
-
1,2,4-triazole
-
1-Bromo-2-nitrobenzene (or 1-chloro-2-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar bulky, electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine palladium(II) acetate (0.02 mmol) and Xantphos (0.03 mmol). Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add 1,2,4-triazole (1.2 mmol), 1-bromo-2-nitrobenzene (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 8-16 hours with vigorous stirring. Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, quench the reaction with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield pure this compound.
Causality Behind Experimental Choices
-
Aryl Halide: While aryl iodides are also reactive, the Buchwald-Hartwig amination is highly effective with aryl bromides and even activated aryl chlorides, offering greater flexibility in starting material selection.
-
Catalyst and Ligand: A palladium catalyst, either Pd(0) or a Pd(II) precursor that is reduced in situ, is essential. The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical. These ligands stabilize the palladium center, promote oxidative addition of the aryl halide, and facilitate the final reductive elimination step to form the C-N bond.[6]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the 1,2,4-triazole without competing in the coupling reaction.
-
Solvent: Anhydrous aprotic solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions as they are compatible with the catalyst system and the reaction conditions.
Workflow Visualization
Caption: Workflow for the Buchwald-Hartwig Amination.
Comparative Analysis
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Often ligand-free, or simple diamines | Bulky, electron-rich phosphines (e.g., Xantphos) |
| Reaction Temperature | High (often >120 °C) | Milder (often 80-120 °C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, LiHMDS) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and neutral aryl halides |
| Typical Yields | Moderate to good | Good to excellent |
| Pros | Lower cost (abundant copper catalyst), simpler setup | Milder conditions, higher yields, broader functional group tolerance |
| Cons | Harsh conditions, often lower yields, catalyst removal can be difficult | Higher cost (precious palladium catalyst and specialized ligands), air-sensitive reagents |
Senior Application Scientist's Recommendation
The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of this compound depends on the specific priorities of the research or production campaign.
For large-scale synthesis and cost-sensitive projects , the Ullmann condensation remains a viable option. The lower cost of the copper catalyst and the potential for a ligand-free protocol are significant advantages. However, the typically harsh reaction conditions may not be suitable for substrates with sensitive functional groups, and optimization may be required to achieve satisfactory yields.
For medicinal chemistry applications, rapid lead optimization, and situations where high yields and broad substrate scope are paramount , the Buchwald-Hartwig amination is the superior choice. Its milder conditions and high functional group tolerance make it a more reliable and versatile method. The higher cost associated with the palladium catalyst and specialized ligands is often justified by the increased efficiency and faster access to the desired compounds.
In a modern drug discovery setting, the predictability and reliability of the Buchwald-Hartwig amination generally make it the preferred method for the synthesis of novel N-aryl azole derivatives.
References
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Retrieved from [Link]
-
N-arylation of 1,2,4-triazole. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent developments in selective N-arylation of azoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Ang, W., Low, C. K. Y., & Teo, Y.-C. (2024). Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides. Synlett, 35(7), 821-825. Retrieved from [Link]
-
Recent developments in selective N-arylation of azoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. (2024). ResearchGate. Retrieved from [Link]
-
(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (2021). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed olefination and arylation of 2-substituted 1,2,3-triazole N-oxides. (n.d.). Pubs.rsc.org. Retrieved from [Link]
-
Palladium catalyzed arylation of 1-substituted-1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. (n.d.). National Institutes of Health. Retrieved from [Link]
-
1,4-Dihydroxyanthraquinone–copper(ii) supported on superparamagnetic Fe3O4@SiO2: an efficient catalyst for N-arylation of nitrogen heterocycles and alkylamines with aryl halides and click synthesis of 1-aryl-1,2,3-triazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). National Institutes of Health. Retrieved from [Link]
-
Should I use Buchwald reaction or Ullman reaction?. (2015). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Amination of Nitroarenes. (2017). National Institutes of Health. Retrieved from [Link]
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles ¹. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2022). MDPI. Retrieved from [Link]
-
Multicomponent synthesis of 1-aryl 1,2,4-triazoles. (2013). National Institutes of Health. Retrieved from [Link]
-
Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. (2020). MDPI. Retrieved from [Link]
-
Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-nitrophenyl)-1H-1,2,4-triazole
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. The compound 1-(2-nitrophenyl)-1H-1,2,4-triazole, while crucial for various research applications, necessitates a rigorous and informed disposal protocol. This guide provides a detailed, step-by-step methodology for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Understanding the Hazard Profile
The primary hazards associated with the structural components of this compound are summarized below:
| Hazard Classification | Description | Associated Moiety | Source(s) |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Triazole | [1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Both | |
| Acute Toxicity | Harmful if swallowed. | Triazole / Nitrophenyl | [1][2] |
| Eye Irritation | Causes serious eye irritation. | Triazole | [1][3] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Both |
Given these potential hazards, it is imperative that this compound is never disposed of via standard laboratory drains or in regular trash.[4]
Immediate Safety & Handling Protocols
Before beginning any process that will generate waste, ensure all necessary personal protective equipment (PPE) is in use. The causality here is direct: preventing exposure is the first line of defense against the compound's potential toxicity.
Essential Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles or a face shield.[4]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
-
Body Protection : A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory to protect against accidental spills.[4]
-
Respiratory Protection : If there is a risk of generating dust, work in a fume hood or use a particulate filter respirator.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process of segregation, containment, and labeling, culminating in its transfer to a certified hazardous waste management facility.
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent unintended chemical reactions. Do not mix this waste stream with others.
-
Solid Waste : Collect all dry, solid this compound waste, including any contaminated weigh boats, filter paper, and absorbent materials from spill cleanups, in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
Liquid Waste : If the compound is in a solution, collect it in a separate, leak-proof, and compatible liquid waste container. The container material must be non-reactive with the solvent used.
-
Contaminated Sharps : Any needles, broken glass, or other sharps contaminated with the compound must be placed in a designated sharps container.[4]
-
Contaminated PPE : Dispose of contaminated gloves, bench paper, and other disposable labware as solid hazardous waste.[4]
Step 2: Container Management
The integrity of the waste container is paramount to prevent leaks and environmental contamination.
-
Select a Compatible Container : Use a container made of a material that is non-reactive with this compound and any associated solvents. High-density polyethylene (HDPE) is a suitable choice for many chemical wastes.
-
Ensure a Secure Lid : The container must have a secure, tight-fitting lid to prevent spills and the release of vapors. Keep the container closed at all times, except when adding waste.[6]
-
Check Container Condition : The container must be in good condition, free from leaks, cracks, or other damage.[4]
Step 3: Labeling of Hazardous Waste
Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.
-
Clearly label the container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[7]
Step 4: On-Site Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
The SAA must be under the control of the laboratory personnel.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes, the limit is one quart.[6]
-
Store the waste container in a secondary containment bin to catch any potential leaks.
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has reached the storage time limit set by your institution, contact your facility's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
EHS will coordinate with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF).
-
Disposal will be carried out in accordance with all local, state, and federal regulations. Common disposal methods for such compounds include high-temperature incineration.[8][9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Evacuate non-essential personnel from the area and alert your colleagues and supervisor.
-
Control the Spill : If safe to do so, prevent the spill from spreading.
-
Cleanup : For solid spills, do not dry sweep. Gently cover the spill with an absorbent material, moisten it slightly to prevent dust from becoming airborne, and then carefully sweep it into a designated waste container.[3] For liquid spills, use an appropriate chemical spill kit to absorb the material.
-
Decontaminate : Clean the affected area thoroughly.
-
Dispose of Cleanup Materials : All materials used for cleanup must be disposed of as hazardous waste.[7]
Scientific Rationale and Environmental Considerations
The stringent procedures outlined above are based on the chemical properties and high environmental persistence of triazole and nitrophenyl compounds.
-
Environmental Persistence : Many triazole-based fungicides exhibit long half-lives in soil and water, leading to potential accumulation in the environment.[10] Releasing this compound into the environment could pose a long-term risk to aquatic ecosystems.
-
Toxicity : The nitroaromatic structure contributes to its toxicity. These compounds can be harmful to a wide range of organisms.
-
Biodegradation : While some microorganisms are capable of degrading triazoles, the process can be slow and may lead to the formation of other persistent transformation products.[11][12] Therefore, relying on natural degradation is not a viable disposal strategy.
By adhering to these disposal protocols, we uphold our responsibility as scientists to conduct our research safely and sustainably, ensuring that our discoveries do not come at the cost of environmental health.
References
-
Carl ROTH. Safety Data Sheet for 4-Nitrophenol. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 1,2,4-TRIAZOLE. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet for 1,2,4-Triazole. Retrieved from [Link]
-
Ma, J., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Retrieved from [Link]
-
Le, V. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. Retrieved from [Link]
-
ChemDmart. Safety Data Sheet for 1,2,4-Triazole. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]
-
ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. Retrieved from [Link]
-
Le, V. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Robust Summaries & Test Plan: 1H-1,2,4-triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9257, 1H-1,2,4-Triazole. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Le, V. T., et al. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. ResearchGate. Retrieved from [Link]
-
Wikipedia. 1,2,4-Triazole. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Safety Protocol: Handling 1-(2-nitrophenyl)-1H-1,2,4-triazole in a Research Environment
As a Senior Application Scientist, my priority is to ensure that innovative research is conducted under the safest possible conditions. This guide provides an in-depth, procedural framework for the safe handling of 1-(2-nitrophenyl)-1H-1,2,4-triazole. While specific toxicological data for this exact isomer is limited, its structure—combining a nitroaromatic group with a triazole core—necessitates a cautious approach based on the known hazards of related compounds. This protocol is designed to be a self-validating system, where the logic behind each step is explained to foster a deep understanding of safety principles.
Hazard Assessment: Understanding the Risk
This compound is a compound that requires careful handling due to the potential hazards associated with its constituent chemical groups.
-
1,2,4-Triazole Core: The parent 1,2,4-triazole is classified as harmful if swallowed, a serious eye irritant, and is suspected of damaging fertility or the unborn child.[1][2][3] It can be absorbed through the skin, and as a solid, it presents a risk of forming explosive dust-air mixtures.[4] Upon heating, it can decompose to produce toxic fumes, including nitrogen oxides.[4]
-
Nitroaromatic Moiety: Nitroaromatic compounds as a class are known for their potential toxicity and energetic properties. The presence of the nitrophenyl group warrants careful handling to avoid inhalation, ingestion, and skin contact.[5]
Given this profile, we must assume the compound is, at a minimum:
-
Harmful if swallowed or inhaled.
-
A significant eye and skin irritant.[5]
-
A combustible solid that can create a dust explosion hazard.[4]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before any procedure, ensure the primary controls are in place.
-
Engineering Controls: All manipulations involving this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[4] The work area should be equipped with an emergency eye wash station and a safety shower.[5]
-
Administrative Controls: Access to areas where this compound is stored and handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide. Never work alone when handling this or other potentially hazardous materials.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following represents the minimum required PPE.
Direct contact with the eyes can cause serious irritation.[1][2]
-
Minimum Requirement: Indirectly vented, splash-proof chemical safety goggles are mandatory at all times.[6]
-
Enhanced Protection: When there is a risk of splashing or handling larger quantities (>1g), a full-face shield must be worn over the safety goggles to protect the entire face.[5][6] Standard safety glasses are insufficient.
Preventing the inhalation of fine powders is critical.
-
Inside a Fume Hood: For handling small quantities within a properly functioning fume hood, respiratory protection may not be required.
-
Outside a Fume Hood: If weighing or transferring the compound outside of a fume hood is unavoidable (e.g., at a balance), a NIOSH-approved respirator is required. A minimum of an N95-rated filtering facepiece respirator should be used to protect against dust.[7] For spill cleanup or handling larger quantities, a full-face respirator with appropriate particulate filters offers a higher level of protection.[8]
The compound may be harmful if it comes into contact with the skin.[1]
-
Glove Type: Use powder-free nitrile gloves.[9] Check the manufacturer's specifications for chemical resistance data if available.
-
Double Gloving: Double gloving is required for all handling procedures.[7] This provides a critical safety layer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Integrity and Replacement: Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected, and at a minimum, every 30-60 minutes during extended procedures.[7] Never wear gloves outside of the laboratory area.
-
Body Protection: A clean, flame-resistant lab coat with tight-fitting cuffs is the minimum requirement.[7][8] For procedures with a higher risk of spills or for handling larger quantities, a disposable, chemical-resistant gown or coverall (e.g., Tyvek®) worn over normal lab attire is necessary.[7][10] Gowns should close at the back to prevent frontal contamination.[7]
-
Foot Protection: Fully enclosed, chemical-resistant footwear is mandatory.[6] Do not wear perforated shoes, sandals, or cloth sneakers in the laboratory.
Operational Plan: A Step-by-Step Workflow
This workflow ensures that safety is integrated into every step of the experimental process.
I. Preparation Phase
-
Designate Work Area: Clearly define the handling area within the chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers.
-
Pre-label Containers: Label all destination flasks and waste containers before beginning the experiment.
-
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat/gown, outer gloves, and finally, eye/face protection.
II. Handling Phase (Inside Fume Hood)
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating airborne dust by handling the powder gently.
-
Transfer: Use a clean spatula to transfer the solid. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Reaction Monitoring: Keep the sash of the fume hood at the lowest practical height throughout the experiment.
III. Post-Handling & Cleanup Phase
-
Decontamination: Wipe down the work surface, spatula, and any other equipment with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the designated solid hazardous waste container.
-
Waste Segregation: Dispose of unused compound, contaminated materials (gloves, weigh boats, wipes), and solutions in separate, clearly labeled hazardous waste containers as per institutional guidelines.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The typical order is:
-
Remove outer gloves.
-
Remove face shield/goggles.
-
Remove lab coat/gown (turn it inside out as you remove it).
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Emergency and Disposal Plan
-
Minor Spill (Solid):
-
Disposal: All waste, including contaminated PPE and unused product, must be disposed of as hazardous chemical waste.[1][12] Follow all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[11]
Visual and Quick Reference Guides
PPE Requirements Summary
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport | Not typically required | Safety Goggles | Single Pair Nitrile Gloves | Lab Coat |
| Weighing (in Fume Hood) | Not typically required | Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Weighing (on Open Bench) | N95 Respirator (Minimum) | Safety Goggles | Double Nitrile Gloves | Lab Coat |
| Solution Preparation | Not typically required | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat / Apron |
| Spill Cleanup (Solid) | N95 or Full-Face Respirator | Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Gown |
Safe Handling Workflow
Caption: Workflow for handling this compound.
References
- Columbus Chemical Industries, Inc. (2025, January 14). 1,2,4-Triazole - SAFETY DATA SHEET.
- ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.
- Echemi. 1-(4-Nitrophenyl)-1H-1,2,4-Triazole Safety Data Sheets.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
- Fisher Scientific Company. (2025, December 18). Safety Data Sheet: 1,2,4-1H-Triazole.
- ChemicalBook. (2025, November 29). 1,2,4-Triazole - Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). 1H-1,2,4-Triazole: Human health tier II assessment.
- Santa Cruz Biotechnology, Inc. 3-Nitro-1H-1,2,4-Triazole Safety Data Sheet.
- SynQuest Laboratories, Inc. 3-Nitro-1H-1,2,4-triazole Safety Data Sheet.
- MDPI. (n.d.). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 24(21), 3851.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- National Center for Biotechnology Information. (2025, May 13). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents.
- DergiPark. (2021, September 30). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS.
- DuPont. Personal Protective Equipment | PPE Equipment From DuPont.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
Sources
- 1. columbuschemical.com [columbuschemical.com]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. hsa.ie [hsa.ie]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. echemi.com [echemi.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
